4-Amino-6-chloronicotinaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-6-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMIFAMRODWNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670238 | |
| Record name | 4-Amino-6-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001756-21-3 | |
| Record name | 4-Amino-6-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-6-chloropyridine-3-carbaldehyde | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Synthesis of 4-Amino-6-chloronicotinaldehyde: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
4-Amino-6-chloronicotinaldehyde is a key heterocyclic building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development.[1][2] The unique arrangement of an aldehyde, an amino group, and a chlorine atom on the pyridine ring provides a versatile scaffold for constructing a diverse array of bioactive compounds.[3][4] The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electron-donating amino group, creates a nuanced electronic landscape that can be exploited for regioselective reactions. This guide provides an in-depth examination of a plausible synthetic pathway to this compound, offering insights into the rationale behind the chosen methodologies and experimental considerations critical for researchers in drug discovery.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic approach to this compound (I) points towards the reduction of a corresponding ester, such as 4-amino-6-chloronicotinic acid ethyl ester (II). This ester can be envisioned to derive from a deprotection step of a protected amine precursor (III), which in turn could be synthesized via nucleophilic aromatic substitution on a readily available starting material like 4,6-dichloronicotinic acid ethyl ester (IV).
Figure 1: Retrosynthetic analysis of this compound.
This multi-step approach allows for the strategic introduction of the desired functional groups while managing selectivity and reactivity.
Synthetic Pathway and Experimental Protocols
The following sections detail a step-by-step synthesis based on established chemical transformations.
Step 1: Synthesis of 6-Chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester
The initial step involves a nucleophilic aromatic substitution on 4,6-dichloronicotinic acid ethyl ester. The 4-position is more activated towards nucleophilic attack than the 2-position due to the electronic influence of the ring nitrogen. A protected amine, 4-methoxybenzylamine, is used as the nucleophile. The 4-methoxybenzyl (PMB) group serves as a robust protecting group that can be cleaved under specific conditions.
Reaction:
Figure 2: Synthesis of the protected amine intermediate.
Experimental Protocol:
-
To a stirred solution of 4,6-dichloronicotinic acid ethyl ester in a suitable solvent (e.g., ethyl acetate), add 4-methoxybenzylamine.
-
The reaction mixture is stirred at a controlled temperature, ranging from 0°C to 60°C, to ensure complete reaction.[5]
-
Upon completion, the reaction mixture is poured into ice water and extracted with ethyl acetate.
-
The organic phase is separated, washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester.[5]
Table 1: Reagents and Conditions for Step 1
| Reagent | Molar Equivalent | Purpose |
| 4,6-Dichloronicotinic acid ethyl ester | 1.0 | Starting material |
| 4-Methoxybenzylamine | 1.0 - 1.2 | Nucleophile and protected amine source |
| Ethyl acetate | - | Solvent |
| Water, Brine | - | Aqueous workup |
| Anhydrous Sodium Sulfate | - | Drying agent |
Step 2: Deprotection to Yield 4-Amino-6-chloronicotinic acid ethyl ester
The PMB protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA). The stability of the carbocation formed from the PMB group drives this deprotection reaction.
Reaction:
Figure 3: Deprotection of the PMB group.
Experimental Protocol:
-
The protected intermediate is dissolved in trifluoroacetic acid.
-
The reaction mixture is heated to a temperature between 50°C and 60°C.[5]
-
After the reaction is complete, a portion of the trifluoroacetic acid is removed by evaporation.
-
The reaction mixture is then carefully poured into ice water and neutralized with an alkaline reagent such as sodium bicarbonate or sodium carbonate.[5]
-
The product is extracted, and the organic layer is washed, dried, and purified by column chromatography to afford 4-amino-6-chloronicotinic acid ethyl ester.[5]
Step 3: Reduction of the Ester to this compound
The final step is the reduction of the ethyl ester to the corresponding aldehyde. A mild reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), is ideal for this transformation to avoid over-reduction to the alcohol.[6] The reaction is typically carried out at low temperatures to enhance selectivity.
Reaction:
Figure 4: Reduction of the ester to the aldehyde.
Experimental Protocol:
-
Dissolve 4-amino-6-chloronicotinic acid ethyl ester in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., argon).
-
Cool the reaction mixture to a low temperature, typically between -70°C and -60°C.[5]
-
Slowly add a solution of DIBAL-H to the stirred mixture.
-
After the addition is complete, allow the reaction to proceed for a specified time before gradually warming to 0°C.[5]
-
The reaction is quenched, and the product is isolated through extraction and purified by column chromatography.
Table 2: Reagents and Conditions for Step 3
| Reagent | Molar Equivalent | Purpose |
| 4-Amino-6-chloronicotinic acid ethyl ester | 1.0 | Precursor |
| DIBAL-H | 1.0 - 1.5 | Reducing agent |
| Dichloromethane | - | Anhydrous solvent |
| Argon | - | Inert atmosphere |
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These include:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[7]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Safety Considerations
-
DIBAL-H: is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Trifluoroacetic acid: is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Chlorinated organic compounds: should be handled with care, as they can be toxic.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification techniques. The outlined pathway, proceeding through a protected amine intermediate followed by deprotection and a selective reduction, represents a robust and logical approach for obtaining this valuable building block. For researchers in drug development, a thorough understanding of these synthetic strategies is paramount for the successful design and execution of novel therapeutic agents.
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A Comprehensive Technical Guide to 4-Amino-6-chloronicotinaldehyde
Abstract: This technical guide provides an in-depth overview of 4-Amino-6-chloronicotinaldehyde, a key heterocyclic building block in modern medicinal chemistry. It covers the compound's chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile intermediate.
Chemical Identity and Physicochemical Properties
This compound, also known as 4-Amino-6-chloro-pyridine-3-carbaldehyde, is a substituted pyridine derivative.[1] Its structure features a pyridine ring functionalized with an amino group at the 4-position, a chlorine atom at the 6-position, and a formyl (aldehyde) group at the 3-position. This unique arrangement of electron-donating (amino) and electron-withdrawing (chloro, aldehyde) groups makes it a highly reactive and versatile intermediate for synthesizing more complex molecular architectures.
The definitive Chemical Abstracts Service (CAS) number for this compound is 1001756-21-3 .[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1001756-21-3 | [1][2][3] |
| Molecular Formula | C₆H₅ClN₂O | [1][2][3] |
| Molecular Weight | 156.57 g/mol | [1] |
| IUPAC Name | 4-amino-6-chloropyridine-3-carbaldehyde | [3] |
| Appearance | White powder | [4] |
| Purity | Typically ≥97% | [2] |
| Storage | Store in a dry, sealed place at 2-8°C under an inert atmosphere. | [2] |
| InChI Key | CGMIFAMRODWNJB-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
For instance, the synthesis of a related compound, 2-chloro-3-pyridinecarboxaldehyde, is achieved via directed ortho-lithiation of 2-chloropyridine, followed by quenching with dimethylformamide (DMF).[5] A similar strategy could be adapted, starting from a suitable 4-amino-6-chloropyridine precursor.
A plausible synthetic pathway for a related isomer, 4-amino-2-chloronicotinaldehyde, has been described, which involves the formylation of 2-chloro-4-fluoropyridine using lithium diisopropylamide (LDA) and DMF, followed by an amination reaction.[6] This highlights a general and powerful method for introducing aldehyde functionalities onto pyridine rings.
Workflow for a General Synthesis Approach
Below is a generalized workflow illustrating the key stages for synthesizing functionalized chloronicotinaldehydes. This process emphasizes the critical steps of precursor synthesis, controlled functionalization, and final purification.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical, based on related syntheses)
This protocol is illustrative and based on established chemical principles for similar molecules. Researchers should conduct their own literature search and risk assessment before proceeding.
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of the 4-amino-6-chloropyridine precursor in anhydrous tetrahydrofuran (THF).
-
Deprotonation/Lithiation: The solution is cooled to -78°C using an acetone/dry ice bath. A solution of a strong base, such as lithium diisopropylamide (LDA), is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70°C. The mixture is stirred for 1-2 hours at this temperature.
-
Causality: This step is crucial for regioselective deprotonation of the pyridine ring. The low temperature is essential to prevent side reactions and decomposition of the lithiated intermediate.
-
-
Formylation: Anhydrous dimethylformamide (DMF) is added dropwise to the reaction mixture. The reaction is allowed to stir for an additional 2 hours at -78°C.
-
Causality: DMF serves as the formylating agent, reacting with the lithiated pyridine to form the aldehyde functional group.
-
-
Quenching and Workup: The reaction is slowly warmed to room temperature and quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.
-
Self-Validation: Thin-layer chromatography (TLC) should be used to monitor the reaction progress and to guide the column chromatography fractions, ensuring the isolation of the pure desired product.
-
-
Characterization: The structure and purity of the final product are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[7] The aldehyde group is a versatile handle for a wide range of chemical transformations, including:
-
Reductive Amination: To introduce substituted amine side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon bond formation and the synthesis of alkenes.
-
Condensation Reactions: To form heterocycles such as imines, hydrazones, and other nitrogen-containing ring systems.
The substituted pyridine core is a common scaffold in many biologically active molecules. For example, related chloropyridine aldehydes serve as key intermediates in the synthesis of selective enzyme inhibitors. The synthesis of a selective inhibitor for Fibroblast Growth Factor Receptor 4 (FGFR4), a target in cancer therapy, utilizes a 4-bromo-6-chloronicotinaldehyde intermediate, highlighting the importance of this class of compounds in developing targeted therapeutics.[8]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
While specific toxicity data for this compound is not extensively published, related aminopyridine derivatives can be harmful if swallowed, cause skin irritation, and may cause allergic skin reactions or serious eye irritation.[9]
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) under an inert atmosphere to prevent degradation.[2]
Conclusion
This compound (CAS: 1001756-21-3) is a pivotal chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its trifunctional nature provides chemists with a versatile platform for constructing complex heterocyclic molecules. Understanding its properties, synthesis, and handling is essential for leveraging its capabilities in the development of novel therapeutics and other advanced chemical applications.
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An In-depth Technical Guide to the Reactivity of 4-Amino-6-chloronicotinaldehyde
Introduction
4-Amino-6-chloronicotinaldehyde is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4] Its pyridine core is adorned with an amino group, a chloro substituent, and an aldehyde, each offering a distinct handle for chemical modification. This unique arrangement of functional groups makes it a versatile building block for the synthesis of a diverse array of more complex molecules, particularly fused heterocyclic systems that are prevalent in pharmacologically active compounds.[5][6][7][8][9][10][11]
This guide provides a comprehensive overview of the reactivity of this compound, offering insights into the interplay of its functional groups and providing a predictive framework for its chemical behavior. The discussion is grounded in established principles of organic chemistry and supported by analogous reactivity patterns reported in the scientific literature. While specific studies on this exact molecule are limited, its reactivity can be confidently inferred from research on closely related compounds.
Molecular Structure and Electronic Properties
The reactivity of this compound is dictated by the electronic interplay between the electron-donating amino group, the electron-withdrawing chloro and aldehyde groups, and the inherent electronic nature of the pyridine ring.
-
Amino Group: The amino group at the 4-position is a strong electron-donating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. This enhances the nucleophilicity of the ring and influences the regioselectivity of electrophilic substitution reactions, although such reactions are less common for this highly functionalized pyridine.
-
Chloro Group: The chloro group at the 6-position is an electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions. The position of the chloro group, meta to the amino group, means its deactivating effect on the ring is somewhat moderated by the amino group's donation.
-
Aldehyde Group: The aldehyde group at the 3-position is a strong electron-withdrawing group, deactivating the pyridine ring towards electrophilic attack and activating the formyl proton for abstraction in certain condensation reactions. The carbonyl carbon is a key electrophilic site.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, contributing to the overall electron-deficient nature of the ring system compared to benzene. This makes the ring susceptible to nucleophilic attack, especially when further activated by electron-withdrawing substituents.
This combination of functional groups allows for a rich and varied reaction chemistry, which can be selectively targeted through careful choice of reaction conditions.
Reactivity of the Aldehyde Group: Condensation Reactions
The aldehyde functionality is a prime site for carbon-carbon and carbon-nitrogen bond formation through condensation reactions.[12][13]
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a basic catalyst.[12][13][14][15][16] For this compound, this reaction provides a straightforward route to α,β-unsaturated products, which are themselves versatile synthetic intermediates.
Mechanism:
The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to yield the stable conjugated product.
Knoevenagel Condensation Workflow
Representative Experimental Protocol (Adapted from reactions of similar aldehydes): [14][17][18]
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 eq).[17][19][20]
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
| Active Methylene Compound | Expected Product |
| Malononitrile | 2-(4-amino-6-chloro-pyridin-3-ylmethylene)-malononitrile |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-amino-6-chloro-pyridin-3-yl)acrylate |
| Diethyl malonate | Diethyl 2-(4-amino-6-chloro-pyridin-3-ylmethylene)malonate |
Reactivity involving the Amino and Aldehyde Groups: Cyclization Reactions
The juxtaposition of the amino and aldehyde groups allows for intramolecular cyclization reactions, particularly with binucleophiles, to form fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[3,4-b]pyridines.
Synthesis of Pyrazolo[3,4-b]pyridines
The reaction of this compound with hydrazine or substituted hydrazines is expected to be a facile method for the synthesis of 1H-pyrazolo[3,4-b]pyridines.[5][6][7][8][9][11][21] This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities.[5][6][7][8][9][10][11]
Mechanism:
The reaction likely proceeds through the initial formation of a hydrazone by condensation of the hydrazine with the aldehyde. Subsequent intramolecular cyclization via nucleophilic attack of the pyridine amino group onto the imine carbon, followed by aromatization, would yield the pyrazolo[3,4-b]pyridine core.
Pyrazolo[3,4-b]pyridine Synthesis Workflow
Representative Experimental Protocol (Adapted from related syntheses): [1][5][9]
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, 1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
The product may precipitate from the solution. If so, collect it by filtration, wash with a small amount of cold solvent, and dry.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Reactivity of the Chloro Substituent: Cross-Coupling and Nucleophilic Substitution
The chloro group at the 6-position is susceptible to displacement by nucleophiles and is an excellent handle for transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, coupling an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[22][23][24] This reaction can be used to introduce a variety of aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring.
Mechanism:
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.
Suzuki-Miyaura Coupling Workflow
Representative Experimental Protocol (Adapted from Suzuki reactions on chloropyridines): [22][23][25][26]
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[27][28][29][30] This allows for the introduction of a wide range of primary and secondary amines at the 6-position.
Mechanism:
The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond.
Representative Experimental Protocol (Adapted from Buchwald-Hartwig reactions on chloropyridines): [27][28][29][30]
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4 eq).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNA)
The chloro group can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNA) mechanism. The electron-withdrawing nature of the pyridine ring and the aldehyde group facilitates this reaction.
Common Nucleophiles:
-
Alkoxides (e.g., sodium methoxide, sodium ethoxide) to form alkoxy derivatives.
-
Thiolates (e.g., sodium thiomethoxide) to form thioether derivatives.
-
Amines (under more forcing conditions than Buchwald-Hartwig) to form amino derivatives.
Representative Experimental Protocol for Alkoxylation:
-
Prepare a solution of the alkoxide by dissolving sodium metal in the corresponding alcohol (e.g., methanol for sodium methoxide) under an inert atmosphere.
-
Add this compound to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and neutralize with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate to obtain the crude product, which can be purified by chromatography or recrystallization.
Spectroscopic Characterization
¹H NMR:
-
An aldehyde proton (CHO) signal is expected in the downfield region (δ 9.5-10.5 ppm).
-
Two aromatic protons on the pyridine ring will appear as singlets or doublets in the aromatic region (δ 6.5-8.5 ppm).
-
The amino group protons (NH₂) will likely appear as a broad singlet, and its chemical shift will be solvent-dependent.
¹³C NMR:
-
The aldehyde carbonyl carbon should appear significantly downfield (δ 185-195 ppm).
-
The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the chlorine will be shifted downfield, while the carbon bearing the amino group will be shifted upfield.
IR Spectroscopy:
-
A strong C=O stretching vibration for the aldehyde will be present around 1680-1700 cm⁻¹.
-
N-H stretching vibrations for the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.
-
C-Cl stretching will be observed in the fingerprint region.
-
C=C and C=N stretching vibrations of the pyridine ring will be present in the 1400-1600 cm⁻¹ region.
Mass Spectrometry:
-
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
Conclusion
This compound is a highly versatile and reactive building block with significant potential for the synthesis of complex nitrogen-containing heterocycles. The strategic and selective manipulation of its aldehyde, amino, and chloro functional groups allows for a wide range of chemical transformations, including condensation reactions, cyclizations to form fused ring systems, and various cross-coupling and nucleophilic substitution reactions. This guide provides a foundational understanding of its reactivity, enabling researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel molecules with potential therapeutic applications. Further experimental studies on this specific molecule will undoubtedly uncover even more of its synthetic utility.
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- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central.
- (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2025).
- Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429.
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). PubMed Central.
- Buchwald–Hartwig amin
- Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiprolifer
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube.
- Suzuki reaction. Wikipedia.
- 1001756-21-3|this compound|BLD Pharm. BLD Pharm.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. (2009). PubMed.
- Knoevenagel Condens
- some previous examples (13c-nmr).
- Table 1 . 1 H-NMR and 13 C-NMR spectral data of isolated compounds.
- Knoevenagel condens
- 1001756-21-3|this compound| Ambeed. Ambeed.
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
- Suzuki Coupling. Organic Chemistry Portal.
- (PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile.
- Knoevenagel Condensation Doebner Modific
- Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (2023). PubMed Central.
- This compound CAS NO.1001756-21-3. GuideChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI.
- Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Taylor & Francis eBooks.
- Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanoc
- (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (2022). NIH.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). NIH.
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A Technical Guide to the Spectroscopic Characterization of 4-Amino-6-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth analysis of the essential spectroscopic techniques for the definitive characterization of 4-Amino-6-chloronicotinaldehyde. As a pivotal intermediate in the synthesis of various pharmacologically active molecules, a meticulous understanding of its structural and electronic properties is crucial for quality control, reaction monitoring, and advancing rational drug design. This document transcends a mere procedural outline, offering a deep dive into the rationale behind experimental choices and a robust framework for data interpretation, thereby ensuring a reproducible and scientifically sound analytical workflow.
Introduction: The Pivotal Role of this compound
This compound, with the chemical formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol , is a substituted pyridine derivative.[1][2] This class of heterocyclic compounds is of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous approved pharmaceuticals. The specific arrangement of the amino, chloro, and aldehyde functional groups on this molecule presents multiple reactive sites, making it a valuable building block for synthesizing more complex molecular architectures.[3] Accurate and thorough spectroscopic characterization is the bedrock of its application, serving to confirm its identity, purity, and stability.
This guide will systematically detail the application of four cornerstone spectroscopic methods: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section will not only delineate the procedural steps but will also elucidate the fundamental principles that justify these protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Scaffold
NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. It provides granular information about the chemical environment of individual ¹H and ¹³C atoms, enabling the precise mapping of the molecular skeleton and the spatial relationship of its substituents.
¹H NMR Spectroscopy: Mapping the Proton Landscape
¹H NMR spectroscopy reveals the number of distinct proton types, their respective electronic environments, and their proximity to neighboring protons. Commercial suppliers of this compound often provide ¹H NMR data to validate the structure of their products.[1][4][5]
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Dissolve 5–10 mg of the compound in approximately 0.6–0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is frequently chosen for its broad solvency and high boiling point.
-
Instrumentation: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 32 scans are generally adequate for a sample at this concentration.
-
Relaxation Delay (d1): A 1–2 second delay is recommended.
-
Acquisition Time: An acquisition time of 3–4 seconds is standard.
-
-
Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform, followed by phase and baseline corrections. The chemical shift axis is calibrated against the residual solvent peak (e.g., DMSO at 2.50 ppm).
Expected ¹H NMR Spectral Features:
The structure of this compound dictates a predictable signal pattern. The aromatic region, featuring the two pyridine ring protons, is of primary diagnostic value, along with the characteristic signals from the amino and aldehyde protons.
-
Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons (Pyridine Ring): Two singlets are expected for the two protons on the pyridine ring. Their precise chemical shifts are modulated by the electronic influences of the amino, chloro, and aldehyde substituents.
-
Amino Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary based on concentration, solvent, and temperature, but typically appears between 4.0 and 6.0 ppm in DMSO-d₆.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CHO | 9.5 - 10.5 | Singlet | 1H |
| Aromatic-H | 7.0 - 8.5 | Two Singlets | 1H each |
| -NH₂ | 4.0 - 6.0 | Broad Singlet | 2H |
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR spectroscopy provides invaluable information about the different carbon environments within the molecule, confirming the carbon skeleton.
Experimental Protocol: ¹³C NMR of this compound
-
Sample Preparation: A more concentrated sample (20–50 mg in 0.6–0.7 mL of deuterated solvent) is typically required.
-
Instrumentation: The same NMR spectrometer as used for ¹H NMR can be utilized.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment is standard, yielding a spectrum with a singlet for each unique carbon.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A wider spectral width (e.g., 0–200 ppm) is required.
-
-
Data Processing: The data processing is similar to that for ¹H NMR, with calibration to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Expected ¹³C NMR Spectral Features:
The molecule possesses several distinct carbon environments, each giving rise to a unique signal.
-
Carbonyl Carbon (-CHO): This will be the most downfield signal, typically appearing in the 185–195 ppm range.
-
Aromatic Carbons (Pyridine Ring): The pyridine ring carbons will resonate between 110 and 160 ppm. The specific shifts will be influenced by the attached functional groups, with the carbons bonded to nitrogen and chlorine being particularly affected.
-
Carbons Bonded to Amino and Chloro Groups: The carbon attached to the electron-donating amino group will be shifted upfield relative to a standard pyridine carbon, while the carbon bonded to the electronegative chlorine atom will also exhibit a characteristic downfield shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -CHO | 185 - 195 |
| C-Cl | 150 - 160 |
| C-NH₂ | 145 - 155 |
| Other Aromatic C | 110 - 140 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of a molecule. It is exceptionally useful for the identification of specific functional groups.
Experimental Protocol: FT-IR of this compound
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the most common and convenient method, where a small amount of the solid is placed directly onto the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically co-added to enhance the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared spectrum. A background spectrum of the clean, empty ATR crystal should be acquired and subtracted from the sample spectrum.
Expected FT-IR Absorption Bands:
The key functional groups of this compound will produce characteristic absorption bands.
-
N-H Stretching (Amino Group): Two distinct bands are expected in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Stretching (Aromatic and Aldehyde): Aromatic C-H stretches typically appear just above 3000 cm⁻¹. The aldehyde C-H stretch will present a characteristic, often sharp, band around 2850–2750 cm⁻¹.
-
C=O Stretching (Aldehyde): A strong, sharp absorption band is anticipated in the 1680–1700 cm⁻¹ range, indicative of the carbonyl group.[6]
-
C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1400–1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.
-
C-Cl Stretching: A band in the lower frequency region, typically around 600–800 cm⁻¹, can be attributed to the C-Cl stretch.
Table 3: Key FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| -NH₂ | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |
| Aldehyde C-H | C-H Stretch | 2850 - 2750 | Medium-Weak |
| -CHO | C=O Stretch | 1680 - 1700 | Strong |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |
| C-Cl | C-Cl Stretch | 600 - 800 | Medium |
FT-IR Experimental Workflow
Caption: Workflow for FT-IR analysis using an ATR accessory.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing conjugated systems and chromophores.
Experimental Protocol: UV-Vis of this compound
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol, methanol, or acetonitrile. A concentration in the range of 10⁻⁴ to 10⁻⁵ M is typical.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for this analysis.
-
Acquisition Parameters:
-
Wavelength Range: Scan from 200 to 800 nm.
-
Blank: Use the pure solvent as a blank to establish a zero-absorbance baseline.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and, if the concentration is known precisely, calculate the molar absorptivity (ε).
Expected UV-Vis Spectral Features:
The conjugated π-system of the substituted pyridine ring will lead to characteristic absorption bands in the UV region.[7][8][9][10][11]
-
π → π* Transitions: Strong absorption bands are expected, likely in the 250–350 nm range, originating from electronic transitions within the aromatic system. The presence of the amino and aldehyde groups, which act as both auxochromes and chromophores, will influence the position and intensity of these bands.
-
n → π* Transitions: A weaker absorption band may be observed at a longer wavelength, corresponding to the transition of a non-bonding electron from the nitrogen of the amino group or the oxygen of the carbonyl group to an anti-bonding π* orbital.
It is important to note that the exact λ_max values can be sensitive to solvent polarity.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound. It can also provide structural information through the analysis of fragmentation patterns.[12][13]
Experimental Protocol: MS of this compound
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.
-
Acquisition Mode: Acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the isotopic pattern. The presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third that of the M peak.[14][15]
Expected Mass Spectrum Features:
-
Molecular Ion Peak: The molecular weight of this compound is approximately 156.57 g/mol .[1][2] In positive ion ESI-MS, a strong signal for the protonated molecule ([M+H]⁺) is expected at an m/z of 171 (for the ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O isotopologue).
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed.[14][15] A peak will be present at m/z 171 ([C₆H₅³⁵ClN₂O+H]⁺) and another at m/z 173 ([C₆H₅³⁷ClN₂O+H]⁺), with an intensity ratio of approximately 3:1. This pattern is a definitive confirmation of the presence of a single chlorine atom in the molecule.
-
Fragmentation: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing further structural confirmation. Likely fragmentation pathways include the loss of CO (28 Da) from the aldehyde group or cleavage of the C-Cl bond.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M+H]⁺ (with ³⁵Cl) | ~171 | Molecular ion with the more abundant chlorine isotope. |
| [M+H]⁺ (with ³⁷Cl) | ~173 | Isotopic peak, approximately 1/3 the intensity of the m/z 171 peak. |
Conclusion: An Integrated Approach to Definitive Characterization
The comprehensive and unambiguous characterization of this compound is not achieved through a single technique but rather by the synergistic application of multiple spectroscopic methods. NMR spectroscopy provides the detailed structural framework, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy probes the electronic properties, and mass spectrometry validates the molecular weight and elemental composition. Collectively, these techniques form a robust analytical package that ensures the identity, purity, and quality of this vital synthetic intermediate, thereby upholding the principles of scientific integrity and enabling its confident application in research and development.
References
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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ResearchGate. (n.d.). Figure 4. (FT-IR) spectrum of compound.... Retrieved from [Link]
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ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... Retrieved from [Link]
- Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441–4445.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
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Chemsrc. (n.d.). 6-Chloronicotinaldehyde | CAS#:23100-12-1. Retrieved from [Link]
-
ResearchGate. (2021, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 . Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminonicotinaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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4-Amino-6-chloronicotinaldehyde functional group transformations
An In-depth Technical Guide to the Functional Group Transformations of 4-Amino-6-chloronicotinaldehyde
Authored by a Senior Application Scientist
Abstract
This compound is a highly functionalized heterocyclic compound that serves as a versatile and strategic building block in modern synthetic and medicinal chemistry. Its pyridine core is adorned with three distinct and reactive functional groups: a nucleophilic amino group, an aldehyde amenable to a wide array of transformations, and a chloro substituent that is a prime handle for cross-coupling and nucleophilic substitution reactions. This confluence of reactivity makes it an invaluable scaffold for the rapid generation of molecular diversity in drug discovery programs. This technical guide provides an in-depth exploration of the functional group transformations of this compound, offering field-proven insights, detailed experimental protocols, and a mechanistic rationale for researchers, scientists, and drug development professionals.
The Strategic Importance and Reactivity Profile
In the landscape of pharmaceutical development, privileged structures—molecular frameworks that can provide ligands for diverse biological targets—are of immense value.[1] The substituted pyridine core is a well-established example of such a scaffold, frequently found in kinase inhibitors and modulators of nicotinic acetylcholine receptors (nAChRs).[2][3] this compound (CAS: 1001756-21-3) embodies this principle, presenting three orthogonal points for chemical modification.[4][5]
An analysis of its electronic structure is key to understanding its reactivity:
-
4-Amino Group (-NH₂): As a powerful electron-donating group (EDG) through resonance, it activates the pyridine ring, particularly at the ortho and para positions (positions 3 and 5). This increased nucleophilicity of the ring system can influence electrophilic aromatic substitution, should conditions overcome the inherent electron-deficient nature of the pyridine ring.
-
6-Chloro Group (-Cl): This group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, a common transformation for chloropyridines.[6] It also serves as the electrophilic partner in a multitude of transition-metal-catalyzed cross-coupling reactions.[3]
-
3-Aldehyde Group (-CHO): The aldehyde is a potent electrophilic site and is susceptible to attack by a wide range of nucleophiles. Its proximity to the ring nitrogen and the 4-amino group makes it a focal point for constructing complex side chains.[7][8]
This unique electronic arrangement allows for selective and sequential modification of the different functional groups, providing a robust platform for structure-activity relationship (SAR) studies.
Transformations of the Aldehyde Group
The aldehyde functionality is arguably the most versatile group on the scaffold for rapid diversification, participating in a host of classic C-C and C-N bond-forming reactions.[9][10]
Reductive Amination
This is one of the most robust methods for introducing amine-containing side chains, a crucial step in synthesizing many biologically active molecules. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ by a mild hydride reagent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the aldehyde before imine formation and is less sensitive to acidic conditions than sodium cyanoborohydride (NaBH₃CN). The acidic nature of the iminium ion intermediate catalyzes its own reduction.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are non-protic and effectively solubilize the reactants. Acetic acid is often added as a catalyst to promote imine formation.
Experimental Protocol: Synthesis of a Secondary Amine Derivative
-
To a solution of this compound (1.0 eq) in DCE at room temperature, add the desired primary amine (1.1 eq) and glacial acetic acid (0.1 eq).
-
Stir the mixture for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Oxidation to Carboxylic Acid
Conversion of the aldehyde to a carboxylic acid opens up another avenue for functionalization, primarily through amide bond formation.
Causality Behind Experimental Choices:
-
Oxidizing Agent: While strong oxidants like potassium permanganate (KMnO₄) can be used, milder conditions are often preferred to avoid over-oxidation or degradation of the electron-rich ring. Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene, is highly effective for aldehydes.
Experimental Protocol: Pinnick Oxidation
-
Dissolve this compound (1.0 eq) in a mixture of t-butanol and water (4:1).
-
Add 2-methyl-2-butene (4.0 eq) to the solution.
-
In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in a minimum amount of water.
-
Cool the aldehyde solution to 0°C and add the aqueous oxidant solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by LC-MS. Upon completion, adjust the pH to ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which can often be used without further purification.
Other Key Aldehyde Transformations
| Transformation | Reagents & Conditions | Resulting Functional Group |
| Reduction to Alcohol | NaBH₄, Methanol, 0°C to RT | -CH₂OH |
| Wittig Reaction | Ph₃P=CHR (ylide), THF, RT | -CH=CHR (Alkene) |
| Grignard Addition | R-MgBr, THF, -78°C to RT | -CH(OH)R (Secondary Alcohol) |
| Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol, Reflux | -CH=C(CN)₂ |
Transformations of the Chloro Group
The chlorine atom at the 6-position is a linchpin for building molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions.[3] This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a powerful and widely used method for forming C-C bonds by coupling the chloropyridine with a boronic acid or ester.[3]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) and a phosphine ligand. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are often required for coupling with electron-rich chloropyridines to promote the difficult reductive elimination step.
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (K₂CO₃) (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Add a degassed mixture of dioxane and water (4:1) via syringe.
-
Heat the reaction mixture to 100°C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the coupled product.
Buchwald-Hartwig Amination
This reaction is complementary to classical SNAr, allowing for the formation of C-N bonds with a wide range of amines under milder conditions than typically required for SNAr with unactivated aryl chlorides.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to Suzuki coupling, a palladium catalyst and a specialized phosphine ligand are required. Ligands such as BINAP or Josiphos derivatives are often effective.
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is the most common choice.
Summary of Key Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Result |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf)/SPhos | K₂CO₃, K₃PO₄ | C-C Bond (Aryl, Heteroaryl) |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / BINAP | NaOtBu | C-N Bond (Amine) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | C-C Bond (Alkyne) |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | - | C-C Bond (Aryl, Vinyl) |
Transformations of the Amino Group
The 4-amino group is a strong nucleophile and can readily undergo reactions such as acylation and sulfonylation. It can also be protected to modulate its reactivity or prevent interference in subsequent synthetic steps.
Acylation and Protection
Acylation with an acyl chloride or anhydride introduces an amide functionality, which can be important for biological activity or for altering the electronic properties of the pyridine ring. Protection, commonly with a tert-butoxycarbonyl (Boc) group, is often necessary.
Causality Behind Experimental Choices:
-
Acylation: A base like triethylamine (Et₃N) or pyridine is used to scavenge the HCl generated during the reaction with an acyl chloride.
-
Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent. A base like DMAP (4-dimethylaminopyridine) is often used as a nucleophilic catalyst to accelerate the reaction.
Experimental Protocol: Boc Protection
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).
-
Add a catalytic amount of DMAP (0.05 eq).
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor by TLC. Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. The Boc-protected product is often pure enough for the next step, or it can be purified by chromatography.
Conclusion
This compound stands out as a privileged and highly versatile building block for chemical synthesis. The distinct reactivity of its three functional groups—the aldehyde, the chloro substituent, and the amino group—provides chemists with a powerful toolkit for creating complex molecular architectures. By understanding the underlying electronic properties and leveraging established synthetic methodologies such as reductive amination, Pinnick oxidation, and particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently navigate chemical space to develop novel therapeutic agents and other high-value compounds. This guide serves as a foundational resource for unlocking the full synthetic potential of this valuable intermediate.
References
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Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Available at: [Link]
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Kukkonen, E., et al. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Pyridinecarboxaldehyde. PubChem. Available at: [Link]
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Vizi, E. S., et al. (1993). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem. Available at: [Link]
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ResearchGate. (n.d.). Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Wikipedia. Available at: [Link]
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The Good Scents Company. (n.d.). 3-pyridine carboxaldehyde. The Good Scents Company. Available at: [Link]
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Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. (n.d.). LinkedIn. Available at: [Link]
- ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
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Solubility of Things. (n.d.). Functional Group Transformations. Solubility of Things. Available at: [Link]
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Kamal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Comprehensive organic functional group transformations II. ResearchGate. Available at: [Link]
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de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Aminonicotinaldehyde. PubChem. Available at: [Link]
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Tanaka, Y., et al. (2006). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Available at: [Link]
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Meta-synthesis. (n.d.). Functional Groups. Meta-synthesis. Available at: [Link]
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VDOC.PUB. (n.d.). Name Reactions Of Functional Group Transformations. VDOC.PUB. Available at: [Link]
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Dimmock, J. R., et al. (2010). Mannich bases in medicinal chemistry and drug design. PubMed Central. Available at: [Link]
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University of Regensburg. (n.d.). FUNCTIONAL GROUP TRANSFORMATIONS. University of Regensburg. Available at: [Link]
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A Technical Guide to the Solubility of 4-Amino-6-chloronicotinaldehyde in Organic Solvents for Drug Development
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. The ability of an active pharmaceutical ingredient (API) to dissolve in a given solvent system governs everything from its reaction kinetics during synthesis to its bioavailability in the final formulation.[1] 4-Amino-6-chloronicotinaldehyde, a substituted pyridine derivative[2][3], represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Its structural motifs, including an aromatic amine, a halogenated pyridine ring, and an aldehyde group, suggest a nuanced solubility profile that demands careful characterization.
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. By elucidating the underlying principles and providing robust experimental protocols, this document aims to empower scientists to make informed decisions in solvent selection for synthesis, purification, and early-stage formulation efforts.[4][5]
Physicochemical Properties and Predicted Solubility Profile
Key Molecular Attributes:
-
Molecular Weight: 156.57 g/mol [3]
-
Core Structure: A pyridine ring, which is a polar aromatic heterocycle.
-
Key Functional Groups:
-
Amino Group (-NH₂): Capable of acting as a hydrogen bond donor and acceptor.
-
Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall polarity and can engage in halogen bonding.
-
Aldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.
-
The presence of both hydrogen bond donors and acceptors, coupled with the polar pyridine ring, suggests that this compound will exhibit a preference for polar organic solvents. The principle of "like dissolves like" is a foundational concept in predicting solubility.[6] Solvents that can effectively engage in hydrogen bonding and dipole-dipole interactions with the solute are more likely to be effective.
Predicted Solubility in Common Organic Solvents
Based on the molecular structure, we can categorize organic solvents and predict the solubility of this compound as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | These solvents have high dielectric constants and are excellent hydrogen bond acceptors, which can interact favorably with the amino and aldehyde groups of the molecule. DMF, in particular, is often a good solvent for a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the solute. The relatively small alkyl chains of methanol and ethanol mean their polar nature dominates. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a polar aprotic solvent that can engage in dipole-dipole interactions. While it is a common solvent in organic synthesis, its use is often discouraged due to safety and environmental concerns.[4][7] |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a polar aprotic solvent with a cyclic ether structure. It can act as a hydrogen bond acceptor. |
| Esters | Ethyl Acetate | Low to Moderate | Ethyl acetate has a moderate polarity and can act as a hydrogen bond acceptor. However, the presence of the nonpolar ethyl group may limit its effectiveness compared to more polar solvents. |
| Hydrocarbons | Hexane, Toluene | Low / Insoluble | These are nonpolar solvents and are unlikely to effectively solvate the polar functional groups of this compound. Toluene, being aromatic, may have slightly better solvating power than hexane due to potential π-π stacking interactions, but overall solubility is expected to be poor. |
Experimental Determination of Solubility
While predictions are a valuable starting point, empirical determination of solubility is essential for accurate process development. The following sections detail a systematic approach to quantifying the solubility of this compound.
Workflow for Solubility Screening
The process of determining solubility can be visualized as a multi-step workflow, starting with qualitative assessments and progressing to quantitative measurements.
Caption: Workflow for determining the solubility of this compound.
Detailed Experimental Protocols
Safety First: Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.[8][9][10] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Qualitative Solubility Assessment
This rapid screening method provides a preliminary classification of solubility.[6][11][12]
-
Preparation: Label a series of small glass vials (e.g., 2 mL) for each solvent to be tested.
-
Solvent Addition: Add 1.0 mL of each selected organic solvent to the corresponding vial.
-
Solute Addition: Accurately weigh and add approximately 1-2 mg of this compound to each vial.
-
Mixing: Cap the vials securely and vortex or stir vigorously for 60 seconds at a consistent ambient temperature.
-
Observation: Visually inspect each vial against a dark background.
-
Classification:
-
Soluble: The solid completely dissolves, leaving a clear solution with no visible particles.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record: Document the observations for each solvent.
Protocol 2: Quantitative Solubility Determination by HPLC
This method provides a precise measurement of solubility at a given temperature.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 10-20 mg) to a vial containing a known volume of the chosen solvent (e.g., 1.0 mL). The key is to have undissolved solid remaining after equilibration.
-
Seal the vial and place it in a temperature-controlled shaker or incubator.
-
Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.
-
-
Sample Preparation:
-
After equilibration, carefully remove the vial, ensuring the temperature remains constant.
-
Allow any suspended solid to settle.
-
Withdraw a known volume of the supernatant using a pipette and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid artificially high results.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength (UV-Vis is typically suitable for aromatic compounds).
-
Prepare a series of calibration standards of known concentrations.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample from step 2.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Interpreting Solubility Data for Drug Development
The quantitative solubility data obtained from these experiments are invaluable for several aspects of drug development:
-
Process Chemistry: Selecting appropriate solvents for synthesis and purification is crucial for achieving high yields and purity.[13] Solvents in which the compound has high solubility are suitable for reactions, while a combination of a "good" solvent and a "poor" solvent (antisolvent) is often used for crystallization.
-
Formulation Development: For oral dosage forms, for example, understanding the solubility in biorelevant media is a critical first step. Early-stage formulation strategies may involve the use of co-solvents or other excipients to enhance solubility.[1]
-
Toxicology Studies: The choice of vehicle for administering the compound in toxicology studies depends on its solubility. The solvent must be non-toxic at the administered volume and capable of dissolving the required dose of the API. Regulatory bodies classify solvents based on their toxicity, with some being prohibited or their use limited.[1]
Conclusion
While a comprehensive public database on the solubility of this compound is not yet established, a systematic approach based on its physicochemical properties allows for robust predictions and the design of effective experimental protocols. By understanding the interplay between the solute's functional groups and the properties of various organic solvents, researchers can strategically select solvent systems to optimize synthesis, purification, and formulation. The methodologies outlined in this guide provide a reliable framework for generating the critical solubility data needed to advance promising compounds like this compound through the drug development pipeline. The emphasis on both predictive understanding and rigorous experimental validation ensures a scientifically sound basis for all subsequent development activities.
References
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- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. A procedural guide for classifying compounds based on their solubility in different solvents.
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- Solvent selection for pharmaceuticals.
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The Strategic Synthesis of Nicotin-aldehydes: A Technical Guide to Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of the Formyl Pyridine Scaffold
In the vast landscape of heterocyclic chemistry, the pyridine ring stands as a cornerstone, a fundamental motif woven into the fabric of countless natural products, pharmaceuticals, and functional materials.[1] When adorned with a simple yet profoundly reactive formyl group (–CHO), it is transformed into a class of compounds known as nicotin-aldehydes (or pyridine-carboxaldehydes). These molecules are not merely chemical curiosities; they are high-value, versatile intermediates—critical linchpins in the multi-step syntheses of complex molecular architectures that define modern medicine and agriculture.[2][3]
The strategic importance of a substituted nicotin-aldehyde lies in the dual reactivity it possesses. The aldehyde function serves as a versatile handle for a vast portfolio of chemical transformations—reductive aminations, Wittig reactions, condensations, and oxidations—allowing for the facile introduction of diverse side chains and functional groups. Simultaneously, the pyridine ring itself, with its unique electronic properties, can be further functionalized, acting as a scaffold upon which molecular complexity is built. The nature and position of substituents on this ring predetermine the steric and electronic environment, profoundly influencing the molecule's ultimate biological activity and pharmacokinetic profile.
This technical guide provides an in-depth exploration of the discovery and history of substituted nicotin-aldehydes. It is designed not as a rigid encyclopedia, but as a narrative journey through the evolution of their synthesis. As Senior Application Scientists, our goal is to illuminate the causality behind experimental choices, explaining why certain routes were developed and how they have been refined for industrial-scale production. We will dissect foundational synthetic strategies, present detailed, field-proven protocols, and demonstrate the tangible impact of these molecules through their application in the synthesis of blockbuster drugs.
Chapter 1: Historical Milestones in the Genesis of Nicotin-aldehydes
The story of nicotin-aldehydes is intrinsically linked to the broader history of pyridine chemistry. While the pyridine ring was first isolated from bone oil by the Scottish chemist Thomas Anderson in 1849, the deliberate synthesis of its derivatives began in earnest with Arthur Hantzsch's famed multi-component reaction in 1881.[4][5] However, the specific introduction of a formyl group onto the pyridine ring presented a unique synthetic challenge.
Early efforts were often indirect. One of the earliest documented preparations of pyridine-3-carbaldehyde (the parent nicotinaldehyde) was described by P. A. P. van der Panizon in 1941, who isolated it from the benzenesulfonyl derivative of nicotinic acid hydrazide.[6] This, along with other early methods like the ozonolysis of precursors such as 4-styrylpyridine, highlighted the difficulty of direct formylation and the reliance on the transformation of other functional groups.[6]
A significant step forward came in 1952 with the work of Wingfield, Harlan, and Hanmer, who published a key paper in the Journal of the American Chemical Society on "The Preparation of Nicotinaldehyde."[7] Their work provided a more systematic approach and served as a benchmark for subsequent developments.
Parallel to these efforts, the Vilsmeier-Haack reaction, discovered in 1927, was being explored for the formylation of electron-rich aromatic systems.[8] Its application to the electron-deficient pyridine ring was not straightforward and required careful optimization of reaction conditions, a challenge that chemists would continue to address for decades to come.[9]
These early explorations laid the groundwork for the development of the robust, high-yield industrial processes in use today, which are broadly categorized into three dominant strategies: the controlled oxidation of methylpyridines (picolines), the partial reduction of nicotinic acid derivatives, and direct formylation techniques.
Chapter 2: Foundational Synthetic Strategies: The Industrial Workhorses
The large-scale production of substituted nicotin-aldehydes is dominated by a few core, highly optimized methodologies. The choice of strategy is dictated by the availability and cost of the starting materials, the desired substitution pattern, and the required scale of production.
The Oxidation Route: From Picoline to Aldehyde
The direct oxidation of substituted 3-methylpyridines (3-picolines) is one of the most economically attractive routes, leveraging inexpensive and readily available starting materials. The primary challenge lies in controlling the oxidation to stop at the aldehyde stage, preventing over-oxidation to the thermodynamically more stable nicotinic acid.
Causality Behind Experimental Choices: Early methods often suffered from low selectivity and harsh conditions. The key to a successful industrial process is a catalytic system that is active enough to oxidize the methyl group but does not readily oxidize the resulting aldehyde. Vapor-phase oxidation over metal oxide catalysts (e.g., thoria-alumina) at high temperatures (400-500 °C) has been a common approach, though it requires significant capital investment in specialized equipment.[2]
A more modern and versatile laboratory and industrial approach involves a two-step sequence: chlorination of the methyl group followed by hydrolysis. Free-radical chlorination of 3-picoline yields a mixture of mono-, di-, and trichloromethylpyridines. The 3-(dichloromethyl)pyridine intermediate is the key. Hydrolysis of this gem-dichloro compound under controlled conditions, often with a mild base like calcium carbonate, affords the desired aldehyde in high yield. This method avoids over-oxidation and provides a robust pathway to the final product.[3]
This protocol describes a high-yield, two-step process suitable for industrial production starting from 3-methylpyridine.
Step 1: Chlorination of 3-Methylpyridine
-
Charge a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and gas inlet tube with 100 g of 3-methylpyridine.
-
Begin stirring and slowly heat the flask to 137 °C.
-
Introduce chlorine gas at a controlled rate (e.g., 150 mL/min).
-
Maintain the reaction temperature between 137 °C and 142 °C.
-
Scientific Rationale: This temperature range is optimal for initiating free-radical chlorination while controlling the exothermicity of the reaction.
-
-
Monitor the reaction progress using gas chromatography (GC), tracking the disappearance of the 3-(chloromethyl)pyridine intermediate.
-
Once the concentration of 3-(chloromethyl)pyridine is below 0.2%, stop the chlorine gas flow and allow the mixture to cool. This chlorinated reaction liquid, primarily containing 3-(dichloromethyl)pyridine, is used directly in the next step.
Step 2: Catalytic Hydrolysis to 3-Pyridinecarboxaldehyde
-
Charge a sealed autoclave with 154 g of the chlorination reaction liquid from Step 1, 616 g of water, and 85.4 g of calcium carbonate.
-
Scientific Rationale: Calcium carbonate acts as a mild base to neutralize the HCl formed during hydrolysis, preventing acid-catalyzed side reactions and corrosion. Water serves as both the reactant and solvent.
-
-
Seal the autoclave, purge with nitrogen, and begin stirring.
-
Slowly heat the mixture to 115 °C and maintain this temperature for approximately 8 hours. The reaction progress can be monitored by the stabilization of the internal pressure, which is generated by the byproduct CO2.
-
After the reaction is complete, cool the autoclave, vent any remaining pressure, and process the reaction mixture.
-
The final product, nicotinaldehyde, can be isolated and purified by standard methods, achieving yields up to 96% with high purity.[3]
Caption: Industrial workflow for nicotinaldehyde synthesis.
The Reduction Route: From Acid Derivatives to Aldehyde
The partial reduction of nicotinic acid derivatives (such as esters, nitriles, or amides) is another cornerstone of nicotin-aldehyde synthesis. This approach is particularly valuable for producing substituted nicotin-aldehydes where the corresponding nicotinic acid is the more accessible starting material. The primary challenge is to prevent over-reduction to the corresponding alcohol (a pyridyl methanol).
Causality Behind Experimental Choices: Direct reduction of a carboxylic acid to an aldehyde is difficult. Therefore, the acid is first converted to a more easily reducible derivative.
-
Nitriles (Stephen Reduction/Catalytic Hydrogenation): The reduction of a nicotinonitrile is a powerful method. Historically, the Stephen reduction (using SnCl₂/HCl) was used. However, modern industrial processes favor catalytic hydrogenation. A key innovation for this route was the discovery that hydrogenation over Raney-nickel in an acidic aqueous medium (like acetic acid) can selectively yield the aldehyde.[10][11][12] The acid is crucial; it protonates the intermediate imine, which is then hydrolyzed in situ to the aldehyde, preventing further reduction to the amine.[12]
-
Amides (Controlled Hydride Reduction): The reduction of amides offers excellent control. While powerful reducing agents like LiAlH₄ typically reduce amides to amines, modifying the hydride reagent's reactivity is key. Using sterically hindered or electronically deactivated hydrides, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or triethoxylithium aluminium hydride, allows the reduction to be stopped at the aldehyde stage.[13] A particularly innovative approach involves the reduction of a morpholinamide derivative of nicotinic acid. The morpholinamide is a stable, easily prepared intermediate, and its reduction with reagents like LiAlH(OEt)₃ proceeds cleanly to the aldehyde at room temperature, making it an efficient and scalable process.[13][14]
This three-step protocol demonstrates the synthesis of a halogen-substituted nicotin-aldehyde, a valuable building block for cross-coupling reactions.
Step 1: Synthesis of 5-Bromonicotinoyl Chloride
-
Suspend 5-bromonicotinic acid (1 equivalent) in a suitable inert solvent such as dichloromethane.
-
Add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete (typically when the solution becomes clear).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is used directly in the next step.
-
Scientific Rationale: Conversion to the acid chloride activates the carboxyl group for nucleophilic attack by the amine in the next step.
-
Step 2: Synthesis of 5-Bromonicotinic Acid Morpholinamide
-
Dissolve the crude 5-bromonicotinoyl chloride in dry tetrahydrofuran (THF).
-
In a separate flask, dissolve morpholine (~1.2 equivalents) and a non-nucleophilic base like triethylamine (~2 equivalents) in dry THF.
-
Add the morpholine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work up the reaction by quenching with water, separating the organic layer, and purifying by crystallization or chromatography to obtain the pure morpholinamide.
Step 3: Reduction to 5-Bromonicotinaldehyde
-
Dissolve the 5-bromonicotinic acid morpholinamide (1 equivalent) in dry THF under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare the reducing agent solution. For example, add ethyl acetate dropwise to a suspension of lithium aluminium hydride (LiAlH₄) in THF at 0 °C to form lithium triethoxyaluminium hydride in situ.
-
Add the solution of the reducing agent dropwise to the morpholinamide solution at 0-10 °C.
-
Scientific Rationale: The modified hydride reagent is less reactive than LiAlH₄, allowing the reaction to be stopped at the aldehyde stage. The morpholine group is an excellent leaving group in this context, facilitating the formation of the aldehyde.
-
-
Stir the reaction for 1 hour, then carefully quench by pouring into dilute sulfuric acid.
-
Extract the product with an organic solvent (e.g., methyl tert-butyl ether), and purify to yield 5-bromonicotinaldehyde.
Caption: Synthesis of 5-Bromonicotinaldehyde via reduction.
The Formylation Route: The Vilsmeier-Haack Reaction
Direct formylation of the pyridine ring is an elegant strategy, though it is complicated by the ring's electron-deficient nature, which makes it resistant to electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the most prominent method for this transformation.[15]
Causality Behind Experimental Choices: The reaction involves the formation of the "Vilsmeier reagent," a chloromethyliminium salt, from a substituted amide (typically dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[7] This iminium ion is the active electrophile. For electron-rich aromatics, this reaction is straightforward. For pyridines, the reaction is more challenging. The pyridine nitrogen is basic and can be quaternized by the Vilsmeier reagent, deactivating the ring further. Therefore, the reaction often works best on pyridine derivatives that are already substituted with electron-donating groups (e.g., amino or hydroxy groups) which can activate the ring towards electrophilic attack.[9] The reaction conditions, such as temperature and stoichiometry, must be carefully controlled to achieve formylation without extensive side reactions.[9]
Caption: Vilsmeier-Haack formylation mechanism overview.
Chapter 3: Key Substituted Nicotin-aldehydes and Their Synthesis
The utility of this class of compounds is best appreciated by examining specific, strategically important derivatives.
2-Chloronicotinaldehyde
This compound is a highly valuable intermediate, with the chlorine atom at the 2-position serving as an excellent handle for nucleophilic substitution or as a coupling partner in transition-metal-catalyzed reactions. Its synthesis is a prime example of the reduction-oxidation strategy.
Synthetic Rationale: The industrial preparation starts from 2-chloronicotinic acid.[16] Direct reduction of the carboxylic acid is challenging to control. Therefore, a two-step process is employed:
-
Reduction to Alcohol: The carboxylic acid is first reduced to 2-chloronicotinol. This is typically achieved using a reducing agent like sodium borohydride in combination with boron trifluoride etherate.
-
Oxidation to Aldehyde: The resulting primary alcohol is then carefully oxidized to 2-chloronicotinaldehyde. A mild and selective oxidizing agent is crucial here to avoid over-oxidation. Manganese dioxide (MnO₂) is an excellent choice for this transformation as it selectively oxidizes allylic and benzylic-type alcohols.
6-Hydroxynicotinaldehyde
This derivative exists in tautomeric equilibrium with 6-oxo-1,6-dihydropyridine-3-carbaldehyde.[17] The hydroxyl/oxo group is a strong electron-donating group, making the ring more susceptible to further functionalization and providing a site for hydrogen bonding in a final drug molecule. Its synthesis often involves building the ring from acyclic precursors or functionalizing a pre-existing pyridone ring.
2-Aminonicotinaldehyde
The amino group in 2-aminonicotinaldehyde is a powerful directing group and a versatile synthetic handle. It is a key precursor for building fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are common in medicinal chemistry.
Synthetic Rationale: A scalable synthesis has been developed starting from 2-amino-3-picoline.[18] Direct oxidation of the methyl group is difficult in the presence of the activating amino group. A more robust method involves:
-
Protection: The amino group is first protected, for example, as a phthalimide, to prevent side reactions.
-
Bromination: The methyl group of the protected picoline is brominated with N-bromosuccinimide (NBS) to form a gem-dibromide.
-
Hydrolysis/Deprotection: The gem-dibromide is then hydrolyzed to the aldehyde, and the protecting group is removed to furnish 2-aminonicotinaldehyde.[18]
Chapter 4: Application in Drug Development: From Intermediate to API
The true value of substituted nicotin-aldehydes is realized in their role as building blocks for Active Pharmaceutical Ingredients (APIs). Below are two case studies illustrating their strategic importance.
Case Study: Nevirapine (Anti-HIV)
Nevirapine is a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection. A key intermediate in its synthesis is 2-chloro-3-amino-4-picoline (CAPIC) .[19][20] While not an aldehyde itself, the synthesis of CAPIC from commodity chemicals often involves nitrile intermediates, which are closely related to the aldehyde synthetic routes (reduction of nitriles). The first-generation commercial synthesis of Nevirapine then couples CAPIC with 2-chloronicotinic acid .[14][21] This highlights how the chemistry of nicotinic acids and their derivatives is central to the production of vital medicines.
A modern, low-cost process involves the coupling of CAPIC with a methyl 2-cyclopropylaminonicotinate ester, followed by a base-mediated ring closure to form the final tricyclic structure of Nevirapine.[22]
Caption: Key coupling step in a modern Nevirapine synthesis.
Case Study: Pimavanserin (Antipsychotic)
Pimavanserin is an atypical antipsychotic used for the treatment of psychosis associated with Parkinson's disease.[8] Several synthetic routes have been developed, many of which rely on building blocks derived from nicotinic acid chemistry. For example, the synthesis of the key intermediate N-(4-fluorobenzyl)-1-methylpiperidin-4-amine can be achieved via reductive amination, a classic aldehyde reaction, between 4-fluorobenzaldehyde and 1-methylpiperidin-4-amine.[23]
While many large-scale syntheses of Pimavanserin itself build the core urea structure from complex fragments, the principles of functionalizing aromatic rings learned from nicotin-aldehyde chemistry are directly applicable. For instance, the synthesis of the isocyanate precursor often starts with a substituted toluene, which is oxidized to a carboxylic acid and then converted to the isocyanate via a Curtius rearrangement—a pathway that mirrors the oxidation of picolines to nicotinic acids.[24] This demonstrates how the fundamental transformations central to nicotin-aldehyde synthesis are broadly applied in complex API manufacturing.
Conclusion and Future Outlook
The discovery and development of synthetic routes to substituted nicotin-aldehydes represent a compelling chapter in the history of organic chemistry. From early, low-yielding transformations to highly optimized, multi-ton industrial processes, the journey reflects a continuous drive for efficiency, selectivity, and safety. The foundational strategies of oxidation, reduction, and direct formylation remain the bedrock of production, but they have been profoundly refined through a deeper understanding of reaction mechanisms and the development of modern reagents and catalysts.
For the researcher, scientist, and drug development professional, the nicotin-aldehyde scaffold remains a field of immense opportunity. The ongoing quest for novel therapeutic agents will demand ever more complex and precisely substituted heterocyclic cores. The challenge for the synthetic chemist will be to develop new methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry—minimizing waste, avoiding hazardous reagents, and reducing energy consumption. As we look to the future, the unassuming formyl pyridine, with its rich history and versatile reactivity, is certain to remain a central player in the art and science of molecule building.
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physical and chemical properties of 4-Amino-6-chloronicotinaldehyde
An In-depth Technical Guide to 4-Amino-6-chloronicotinaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring an amino group, a chlorine atom, and an aldehyde moiety on a pyridine scaffold, makes it a highly versatile and valuable building block for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures with potential biological activity. This guide provides a comprehensive overview of the core , offering insights into its synthesis, reactivity, and handling for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
A precise understanding of the molecular identity is foundational to all chemical and biological studies. This compound is systematically identified by its chemical formula, CAS number, and IUPAC name, which unequivocally define its atomic composition and connectivity.
| Identifier | Value | Source |
| IUPAC Name | 4-amino-6-chloropyridine-3-carbaldehyde | [1][2] |
| Synonyms | 4-Amino-6-chloro-pyridine-3-carbaldehyde | [1] |
| CAS Number | 1001756-21-3 | [1] |
| Molecular Formula | C₆H₅ClN₂O | [1][3] |
| Molecular Weight | 156.57 g/mol | [1][3] |
| InChI Key | CGMIFAMRODWNJB-UHFFFAOYSA-N | [3] |
The structural arrangement of this compound is depicted below, highlighting the pyridine ring substituted at positions 3, 4, and 6.
Caption: 2D Structure of this compound.
Physical Properties
The physical characteristics of a compound dictate its handling, storage, and formulation requirements. This compound is typically a solid at room temperature with solubility in organic solvents.
| Property | Value | Source |
| Appearance | Light yellow-brown powder | [2] |
| Boiling Point | 379°C at 760 mmHg | [1] |
| Purity | 96% | [2] |
| Storage Temperature | 0-8 °C, Dry, sealed place | [1][2] |
| Solubility | Expected to have good solubility in polar organic solvents like methanol, ethanol, and DMSO. Limited water solubility is anticipated due to its aromatic nature. | [4] |
Spectroscopic Data and Analysis
Spectroscopic techniques are indispensable for confirming the identity and purity of chemical compounds. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed fingerprint of the molecular structure.
Expected Spectroscopic Signatures:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton (downfield, ~9-10 ppm), and the protons of the amino group (broad signal). The chemical shifts will be influenced by the electronic effects of the chloro, amino, and aldehyde substituents.
-
¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde will appear significantly downfield (~190 ppm).
-
IR Spectroscopy: Key vibrational frequencies are anticipated for the N-H stretching of the amino group (~3300-3500 cm⁻¹), the C=O stretching of the aldehyde (~1700 cm⁻¹), and C=C/C=N stretching of the aromatic pyridine ring (~1400-1600 cm⁻¹).[5][6]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.57 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.[7]
Caption: Workflow for Spectroscopic Structure Elucidation.
Chemical Properties and Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective chemical modifications, making it a versatile precursor in multi-step syntheses.
-
Amino Group (-NH₂): The amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. Its basicity is influenced by the electron-withdrawing effects of the pyridine ring and the chlorine atom.
-
Aldehyde Group (-CHO): The aldehyde is an electrophilic center, susceptible to nucleophilic attack. It can undergo reactions like reduction to an alcohol, oxidation to a carboxylic acid, and condensation reactions (e.g., aldol, Knoevenagel).[4]
-
Chlorine Atom (-Cl): The chlorine atom on the pyridine ring can be displaced via nucleophilic aromatic substitution reactions, although this may require activated conditions. This allows for the introduction of other functional groups at this position.[4]
-
Pyridine Ring: The pyridine ring itself is aromatic and can undergo electrophilic substitution, though it is generally less reactive than benzene. The positions of substitution are directed by the existing functional groups.
Caption: Key Reactive Sites of this compound. (Note: The diagram above is a conceptual representation of reactivity.)
Synthesis
While multiple synthetic routes may exist, a common approach involves the modification of a pre-functionalized pyridine ring. One plausible pathway involves the amination of a dichlorinated precursor.
Conceptual Synthetic Protocol:
-
Starting Material: A suitable starting material would be a 4,6-dichloronicotinic acid derivative.
-
Selective Amination: The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 6-position. Reaction with an ammonia source (e.g., aqueous ammonia) under controlled temperature and pressure would selectively replace the C4-chloro group with an amino group.
-
Reduction of the Carboxylic Acid Derivative: The ester or acid group at the 3-position is then reduced to the aldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.[8]
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified, typically by column chromatography, to yield pure this compound.
Caption: High-level Synthetic Workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound. The information is derived from available Safety Data Sheets (SDS).
| Hazard Category | Description and Precautionary Statements | Source |
| Acute Toxicity | Harmful if swallowed. Do not eat, drink or smoke when using this product. | [2][9] |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling. | [2][9] |
| Eye Irritation | Causes serious eye irritation. Wear eye protection/face protection. | [2][9] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [2][9] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [10] |
Applications in Research and Drug Development
The primary application of this compound is as an intermediate in organic synthesis. Its trifunctional nature allows it to be a key component in the construction of more complex, biologically active molecules.
-
Scaffold for Heterocyclic Libraries: The compound is an ideal starting point for creating libraries of substituted pyridines for high-throughput screening in drug discovery programs.
-
Intermediate for Targeted Therapies: It serves as an important intermediate for selective enzyme inhibitors. For example, related structures are used in the synthesis of Fibroblast Growth Factor Receptor 4 (FGFR4) enzyme selective inhibitors, which have potential applications in treating various cancers, including liver and gastric cancer.[8]
Conclusion
This compound is a chemical compound of significant value to the scientific research community. Its well-defined physical and chemical properties, combined with its versatile reactivity, establish it as a crucial building block in the synthesis of novel heterocyclic compounds. A thorough understanding of its characteristics, handling requirements, and synthetic potential is paramount for its effective and safe utilization in the laboratory, particularly in the pursuit of new therapeutic agents.
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The Versatile Scaffold: Unlocking the Research Potential of 4-Amino-6-chloronicotinaldehyde
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Substructure in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic design and utilization of highly functionalized heterocyclic building blocks are paramount. Among these, 4-Amino-6-chloronicotinaldehyde, a substituted pyridine derivative, emerges as a molecule of significant interest. Its unique arrangement of an aldehyde, an amino group, and a reactive chlorine atom on a pyridine core bestows upon it a versatile reactivity profile, making it a valuable precursor for a diverse array of complex heterocyclic systems. This guide, intended for researchers at the forefront of chemical and pharmaceutical sciences, will provide a comprehensive overview of the potential applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors and other bioactive molecules. We will delve into the mechanistic rationale behind its reactivity and provide detailed, actionable protocols to harness its synthetic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1001756-21-3 | [1] |
| Molecular Formula | C₆H₅ClN₂O | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| Synonym | 4-Amino-6-chloro-pyridine-3-carbaldehyde | [1] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Purity | Typically ≥98% | Supplier Data |
Core Reactivity and Synthetic Rationale
The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. The ortho-relationship of the amino and aldehyde moieties provides a classic arrangement for condensation and cyclization reactions to form fused heterocyclic systems.[2][3] The chlorine atom at the 6-position, activated by the electron-withdrawing nature of the pyridine ring, serves as a versatile handle for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the physicochemical and pharmacological properties of the final compounds.[4][5]
Application I: Synthesis of Pyrido[4,3-d]pyrimidines – A Gateway to Kinase Inhibitors
The pyrido[4,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in a variety of potent and selective kinase inhibitors.[2][6] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7][8] The structural resemblance of the pyrido[4,3-d]pyrimidine core to the purine ring of ATP allows for competitive binding to the ATP-binding site of kinases.
This compound is an ideal starting material for the construction of this valuable scaffold. The general synthetic strategy involves a condensation reaction between the aldehyde and a compound containing an active methylene group, followed by an intramolecular cyclization driven by the amino group. A subsequent reaction, such as a condensation with guanidine, can then be employed to form the fused pyrimidine ring.
Conceptual Workflow: Synthesis of a Pyrido[4,3-d]pyrimidine Core
Caption: Conceptual workflow for the synthesis of a pyrido[4,3-d]pyrimidine core from this compound.
Exemplary Protocol: Synthesis of a 4-Aminopyrido[4,3-d]pyrimidine Derivative
Step 1: Knoevenagel Condensation and Cyclization
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add an active methylene compound like malononitrile (1.1 eq) and a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The cyclized product, a substituted 2-aminonicotinonitrile, may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Step 2: Guanidine Cyclization to form the Pyrido[4,3-d]pyrimidine Core
-
The intermediate from Step 1 is dissolved in a high-boiling point solvent like 2-ethoxyethanol.
-
Guanidine hydrochloride (2.0-3.0 eq) and a base such as sodium ethoxide or sodium hydride are added to the solution.
-
The reaction mixture is heated to a high temperature (e.g., 120-150 °C) for several hours, with reaction progress monitored by TLC.
-
After completion, the reaction is cooled, and the product is precipitated by the addition of water or an appropriate anti-solvent.
-
The solid product, a 2,4-diamino-8-chloropyrido[4,3-d]pyrimidine derivative, is collected by filtration, washed, and dried.
Step 3: Diversification via Nucleophilic Aromatic Substitution
-
The chlorinated pyrido[4,3-d]pyrimidine core can be further functionalized. For example, a nucleophilic aromatic substitution can be performed by reacting the chloro-derivative with a desired amine in a solvent like n-butanol or DMA at elevated temperatures.
-
This allows for the introduction of a wide variety of substituents at the 8-position, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies in a kinase inhibitor discovery program.
Application II: The Friedländer Annulation for Quinolone Synthesis
The Friedländer annulation is a classic and powerful method for the synthesis of quinolines and their derivatives.[9] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This compound is a suitable substrate for this reaction, allowing for the synthesis of substituted 1,6-naphthyridines (a type of aza-quinoline).
Conceptual Workflow: Friedländer Annulation
Caption: Conceptual workflow of the Friedländer annulation using this compound.
Application III: Multicomponent Reactions for Rapid Library Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates substantial portions of all the starting materials.[10][11] this compound, with its multiple reactive sites, is an excellent candidate for the design of novel MCRs to rapidly generate libraries of diverse heterocyclic compounds. For instance, a reaction involving the aldehyde, the amino group, and an isocyanide could lead to the formation of complex fused imidazopyridine structures.
Conclusion and Future Outlook
This compound represents a synthetically versatile and commercially available building block with significant potential for applications in medicinal chemistry and materials science. Its inherent reactivity allows for the efficient construction of privileged heterocyclic scaffolds, most notably the pyrido[4,3-d]pyrimidine core, which is central to the development of numerous kinase inhibitors. The strategic exploitation of its functional groups through classical cyclization reactions, as well as modern multicomponent strategies, opens up avenues for the rapid generation of diverse molecular libraries for drug discovery and other research endeavors. As the quest for novel and selective therapeutic agents continues, the utility of such well-designed building blocks will undoubtedly play a crucial role in advancing the frontiers of chemical and biomedical research.
References
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Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]
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The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic. Available at: [Link]
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One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. Available at: [Link]
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Friedlander reaction between 4‐amino‐2‐chloroquinoline‐3‐carbaldehyde and acetophenone derivatives. ResearchGate. Available at: [Link]
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available at: [Link]
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Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. Available at: [Link]
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Synthesis and reactivity of 3-amino-1 H-pyrazolo[4,3- c]pyridin-4(5 H)-ones: development of a novel kinase-focussed library. ResearchGate. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]
-
Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]
-
An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PubMed Central. Available at: [Link]
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PubMed Central. Available at: [Link]
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Multicomponent Reactions in Heterocyclic Chemistry. Springer. Available at: [Link]
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Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI. Available at: [Link]
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Methodological & Application
The Versatile Scaffolding of 4-Amino-6-chloronicotinaldehyde: A Guide to Synthetic Applications
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, 4-Amino-6-chloronicotinaldehyde has emerged as a potent and versatile scaffold, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
This compound is a stable, typically off-white to yellow crystalline solid.[1][2] Its unique trifunctional nature, possessing an aldehyde, a primary amine, and a reactive chlorine atom on a pyridine ring, makes it a highly valuable intermediate.[1]
| Property | Value | Source |
| CAS Number | 1001756-21-3 | [1][2] |
| Molecular Formula | C₆H₅ClN₂O | [1][2] |
| Molecular Weight | 156.57 g/mol | [1][2] |
| Appearance | White to pale-yellow or yellow-brown solid | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2][3] |
Safety and Handling: this compound is harmful if swallowed.[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The aldehyde group is a prime site for condensation and reductive amination reactions. The amino group can act as a nucleophile or be a directing group in cyclization reactions. The chloro substituent is amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Caption: Workflow for Friedländer annulation.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of this compound and 1.2 equivalents of the desired ketone in anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount (0.1 equivalents) of p-toluenesulfonic acid to the solution. The acid protonates the carbonyl of the aldehyde, increasing its electrophilicity and facilitating the initial aldol-type condensation. [4]3. Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate or dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
This approach provides a direct route to quinoline scaffolds, which are prevalent in a wide array of biologically active compounds, including kinase inhibitors. [5]
Schiff Base Formation and Subsequent Reactions
The aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases (imines). [6][7]These imine intermediates can be isolated or used in situ for further transformations, such as reductions to secondary amines or as precursors for cyclization reactions.
Protocol: Synthesis of a Schiff Base Derivative
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1 equivalent of this compound and 1 equivalent of a primary amine in a suitable solvent like ethanol or methanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to facilitate the condensation. [7]3. Reaction: Stir the mixture at room temperature or with gentle heating. The formation of the Schiff base is often rapid and can be monitored by the disappearance of the aldehyde starting material by TLC.
-
Isolation: The Schiff base product may precipitate from the reaction mixture upon cooling or can be isolated by removal of the solvent under reduced pressure.
The resulting Schiff bases are valuable intermediates in their own right, finding applications in coordination chemistry and as precursors for the synthesis of various heterocyclic systems. [6]
Palladium-Catalyzed Cross-Coupling: The Suzuki Reaction
The chlorine atom at the 6-position of the pyridine ring is a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [8]This allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the molecular diversity accessible from this building block.
Protocol: Suzuki Coupling with an Arylboronic Acid
Workflow:
Caption: Workflow for Suzuki cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine 1 equivalent of this compound, 1.5 equivalents of the desired arylboronic acid, and 2 equivalents of a base (e.g., K₂CO₃ or Cs₂CO₃). Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add a catalytic amount of a palladium catalyst (e.g., 5 mol% of Pd(PPh₃)₄) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
The Suzuki coupling provides a powerful method for constructing biaryl structures, which are key pharmacophores in many kinase inhibitors and other therapeutic agents. [5]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, providing access to a wide array of complex heterocyclic structures. The protocols outlined in this guide for Friedländer annulation, Schiff base formation, and Suzuki coupling represent just a fraction of its synthetic potential. By understanding the inherent reactivity of this scaffold, researchers can strategically design and execute synthetic routes to novel compounds with potential applications in drug discovery and materials science.
References
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- 5. Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Design and Synthesis of Novel Heterocycles Utilizing 4,6-Dimethyl-1- ((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Bentham Science [benthamscience.com]
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The Strategic Utility of 4-Amino-6-chloronicotinaldehyde in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
Introduction: The Quest for Kinase Inhibitor Specificity and the Role of the Pyrido[2,3-d]pyrimidine Scaffold
The field of oncology has been revolutionized by the development of small-molecule kinase inhibitors that target specific signaling pathways dysregulated in cancer. Protein kinases, as key regulators of cellular processes, represent a major class of drug targets.[1] The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently serving as the foundational structure for a multitude of potent and selective kinase inhibitors.[2][3] Its structural resemblance to the native purine bases allows it to effectively compete for the ATP-binding site of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Pim-1 kinase.[4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-amino-6-chloronicotinaldehyde as a versatile starting material for the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the rationale behind the experimental choices.
Core Chemistry: The Versatile Reactivity of this compound
This compound is a trifunctional building block offering a logical and convergent approach to the synthesis of complex heterocyclic systems. Its utility stems from the distinct reactivity of its three key functional groups:
-
The Aldehyde Group: This electrophilic center is primed for condensation reactions, most notably the Knoevenagel condensation with active methylene compounds. This reaction is fundamental for constructing the pyridine ring of the pyrido[2,3-d]pyrimidine core.
-
The Amino Group: The ortho-disposition of the amino and aldehyde groups is the cornerstone of its utility. This arrangement facilitates intramolecular cyclization, a key step in the formation of the fused pyridine ring.
-
The Chloro Group: The chlorine atom at the 6-position of the resulting pyrido[2,3-d]pyrimidine scaffold serves as a crucial handle for late-stage functionalization. It is amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.
Synthetic Workflow: From Starting Material to Kinase Inhibitor Scaffold
The general strategy for the synthesis of a 2,4-diaminopyrido[2,3-d]pyrimidine scaffold, a common core in many kinase inhibitors, from this compound is a two-step process:
-
Knoevenagel Condensation: The aldehyde group of this compound undergoes a base-catalyzed condensation with an active methylene compound, such as malononitrile. This reaction forms a vinylogous intermediate.
-
Cyclocondensation: The intermediate undergoes an intramolecular cyclization followed by a reaction with a suitable reagent, such as guanidine, to form the fused pyrimidine ring.
This workflow is illustrated in the diagram below:
Caption: General workflow for the synthesis of a pyrido[2,3-d]pyrimidine scaffold.
Detailed Protocols
The following protocols are representative procedures for the synthesis of a key pyrido[2,3-d]pyrimidine intermediate. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and scales.
Protocol 1: Synthesis of 2-(4-Amino-6-chloro-pyridin-3-ylmethylene)-malononitrile (Knoevenagel Condensation)
This protocol details the initial condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield 2-(4-amino-6-chloro-pyridin-3-ylmethylene)-malononitrile as a solid.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 156.57 |
| Malononitrile | 1.1 | 66.06 |
| Piperidine | 0.1 | 85.15 |
Protocol 2: Synthesis of 7-Chloro-2,4-diaminopyrido[2,3-d]pyrimidine (Cyclocondensation)
This protocol describes the cyclization of the Knoevenagel product with guanidine to form the core kinase inhibitor scaffold.
Materials:
-
2-(4-Amino-6-chloro-pyridin-3-ylmethylene)-malononitrile (from Protocol 1)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol (absolute)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (2.2 eq) in ethanol.
-
To this solution, add guanidine hydrochloride (2.0 eq) and stir for 30 minutes at room temperature to form the free base of guanidine.
-
Add the 2-(4-amino-6-chloro-pyridin-3-ylmethylene)-malononitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with cold ethanol.
-
Dry the product under vacuum to afford 7-chloro-2,4-diaminopyrido[2,3-d]pyrimidine.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-(4-Amino-6-chloro-pyridin-3-ylmethylene)-malononitrile | 1.0 | 204.62 |
| Guanidine hydrochloride | 2.0 | 95.53 |
| Sodium | 2.2 | 22.99 |
Downstream Functionalization: Building Kinase Inhibitor Diversity
The 7-chloro-2,4-diaminopyrido[2,3-d]pyrimidine scaffold is a versatile intermediate for the synthesis of a library of kinase inhibitors. The chlorine at the 7-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various aryl or alkyl amines. This is a critical step for tuning the inhibitor's selectivity and potency.
Caption: Downstream functionalization of the pyrido[2,3-d]pyrimidine scaffold.
Conclusion: A Robust Platform for Kinase Inhibitor Discovery
This compound provides a reliable and efficient entry point for the synthesis of the medicinally important pyrido[2,3-d]pyrimidine scaffold. The protocols outlined in this document offer a solid foundation for researchers to build upon. The inherent reactivity of this starting material, coupled with the potential for diverse downstream functionalization, makes it an invaluable tool in the ongoing quest for novel and selective kinase inhibitors. The logical and convergent synthetic strategy it enables is well-suited for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
References
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Tu, S., et al. (2006). New potential inhibitors of cyclin-dependent kinase 4: Design and synthesis of pyrido[2,3-d]pyrimidine derivatives under microwave irradiation. Bioorganic & Medicinal Chemistry Letters, 16(13), 3578–3581. Available at: [Link]
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Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 7985-8011. Available at: [Link]
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Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 17(6), 6547–6556. Available at: [Link]
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Cai, D., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. European Journal of Medicinal Chemistry, 255, 115385. Available at: [Link]
-
El-Sayed, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12635-12651. Available at: [Link]
-
El-Sayed, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12635-12651. Available at: [Link]
-
Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5), 82-91. Available at: [Link]
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Hou, C. J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Zeitschrift für Naturforschung B, 66(10), 1043-1046. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-10. Available at: [Link]
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Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. Available at: [Link]
-
MDPI. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 26(23), 7196. Available at: [Link]
-
Organic Syntheses. (1950). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses, 30, 27. Available at: [Link]
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-
PubChem. (n.d.). 2,4-Diamino-6-hydroxypyrimidine synthesis. Retrieved from [Link]
-
Queener, S. F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1863. Available at: [Link]
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Romagnoli, R., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4164. Available at: [Link]
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protocols for nucleophilic substitution on 4-Amino-6-chloronicotinaldehyde
An In-Depth Guide to Nucleophilic Substitution on 4-Amino-6-chloronicotinaldehyde: Protocols and Mechanistic Insights
For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 4-amino-6-substituted-nicotinaldehyde framework is a privileged core, serving as a versatile building block for a range of biologically active compounds, including kinase inhibitors and precursors to fused ring systems like pyrazolo[3,4-b]pyridines.[1][2][3][4][5] The ability to strategically modify this scaffold via nucleophilic substitution is paramount for generating molecular diversity and optimizing pharmacological properties.
This technical guide provides a comprehensive overview of the . Moving beyond a simple recitation of steps, it delves into the underlying mechanistic principles that govern these transformations, offering a rationale for experimental design and troubleshooting.
Part 1: The Scientific Foundation: Understanding the SNAr Mechanism
The primary pathway for substitution on this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr mechanism is a two-step addition-elimination process.[6][7][8][9]
Why is the Ring So Reactive?
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom.[10][11] This deficiency is the driving force that makes the ring susceptible to attack by nucleophiles.[10] In the case of this compound, this reactivity is significantly enhanced by two key electron-withdrawing groups (EWGs):
-
The Ring Nitrogen: Exerts a powerful inductive and mesomeric (-M) effect, withdrawing electron density from the ring carbons.[11][12]
-
The Formyl Group (-CHO): Positioned para to the chlorine leaving group, its carbonyl function acts as a strong EWG, further delocalizing electron density.[13][14]
The chlorine atom at the C-6 position is ortho to the ring nitrogen, a highly activated position for nucleophilic attack.[12][15] While the amino group at C-4 is electron-donating, the cumulative activating effect of the nitrogen and formyl groups dominates, making the C-6 position highly electrophilic.
The Meisenheimer Complex: A Stabilized Intermediate
The rate-determining step of the SNAr reaction is the initial attack of the nucleophile on the electron-deficient C-6 carbon.[15] This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8]
The stability of this intermediate is crucial for the reaction to proceed. For attack at the C-6 position, the negative charge is effectively delocalized across the ring and onto the electronegative ring nitrogen and the oxygen of the formyl group, as illustrated by the resonance structures below. This stabilization lowers the activation energy of the reaction.[15]
Caption: Figure 1: S_N_Ar Mechanism on this compound
In the final, rapid step, the aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.
Part 2: Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the substitution of the C-6 chlorine with various classes of nucleophiles. These are starting points and may require optimization based on the specific nucleophile used.
General Experimental Workflow
Caption: Figure 2: General Experimental Workflow
Protocol 1: Amination with N-Nucleophiles (e.g., Morpholine)
This protocol describes a typical SNAr reaction with a secondary amine. The reaction often proceeds readily due to the high nucleophilicity of amines.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 170.58 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (170.6 mg, 1.0 mmol) and potassium carbonate (276.4 mg, 2.0 mmol).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-amino-6-morpholinonicotinaldehyde.
Protocol 2: Etherification with O-Nucleophiles (e.g., Sodium Phenoxide)
Oxygen nucleophiles are generally less reactive than amines and require deprotonation with a strong base to form the more potent alkoxide or phenoxide.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 170.58 | 1.0 | 1.0 |
| Phenol | 94.11 | 1.5 | 1.5 |
| Sodium Hydride (NaH, 60% in mineral oil) | 24.00 | 1.6 | 1.6 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Procedure:
-
Nucleophile Preparation: In a separate flame-dried flask under an inert atmosphere, suspend sodium hydride (64 mg, 1.6 mmol) in anhydrous DMF (2 mL). Cool the suspension to 0 °C.
-
Deprotonation: Add a solution of phenol (141 mg, 1.5 mmol) in anhydrous DMF (1 mL) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Reaction Setup: In the main reaction flask, dissolve this compound (170.6 mg, 1.0 mmol) in anhydrous DMF (2 mL) under an inert atmosphere.
-
Reagent Addition: Slowly add the pre-formed sodium phenoxide solution to the solution of the starting material via cannula or syringe.
-
Reaction: Heat the mixture to 100-120 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Follow steps 6-9 from Protocol 1 to isolate the final product, 4-amino-6-phenoxynicotinaldehyde.
Part 3: Reaction Optimization and Data
The success of the SNAr reaction is highly dependent on several factors. The following table provides a summary of typical conditions and expected outcomes for various nucleophiles.
Table 1: Summary of Reaction Conditions for Nucleophilic Substitution
| Nucleophile (Class) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Piperidine (N) | K₂CO₃ | EtOH | 80 | 6-12 | 85-95 | Protic solvent works well for reactive amines. |
| Aniline (N) | NaOtBu | Dioxane | 100 | 12-24 | 60-80 | Weaker nucleophile; may require stronger base/higher temp. |
| Benzylamine (N) | Et₃N | DMF | 90 | 4-8 | >90 | Highly nucleophilic. |
| Methanol (O) | NaH | THF | 65 | 12-18 | 70-85 | Requires formation of sodium methoxide. |
| Phenol (O) | K₂CO₃ | DMSO | 130 | 16-24 | 65-75 | Higher temperatures often needed. |
| Thiophenol (S) | K₂CO₃ | DMF | 60 | 2-4 | >95 | Thiols are excellent nucleophiles and react rapidly. |
Part 4: Alternative & Complementary Methodologies
While SNAr is highly effective for this activated substrate, certain scenarios—such as with sterically hindered or electronically deactivated nucleophiles—may necessitate alternative strategies.[16]
Buchwald-Hartwig Amination
For challenging C-N bond formations, the palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[17][18][19][20] It offers a broader substrate scope but requires the removal of a precious metal catalyst from the final product.[16][17]
-
Key Components: Pd catalyst (e.g., Pd₂(dba)₃, BrettPhos Pd G4), phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).[19]
-
Conditions: Typically run in anhydrous, deoxygenated solvents like toluene or dioxane at 80-110 °C.
Ullmann Condensation
The copper-catalyzed Ullmann condensation is a classic method for forming C-N, C-O, and C-S bonds.[21][22][23] Modern protocols often use ligands to facilitate the reaction under milder conditions than the harsh traditional methods.[21][24]
-
Key Components: Copper source (e.g., CuI, Cu₂O), a ligand (e.g., phenanthroline, amino acids), and a base.
-
Conditions: Often requires higher temperatures than palladium-catalyzed reactions and polar aprotic solvents like DMF or NMP.
Conclusion
The this compound scaffold is primed for facile modification via nucleophilic aromatic substitution. A thorough understanding of the underlying SNAr mechanism, including the activating roles of the ring nitrogen and formyl group, empowers chemists to rationally design and optimize reaction conditions. The protocols provided herein serve as a robust starting point for substitutions with a wide array of N, O, and S-nucleophiles. For cases where SNAr proves insufficient, complementary metal-catalyzed methods like the Buchwald-Hartwig and Ullmann reactions provide powerful alternatives, ensuring that researchers have a versatile toolkit for the synthesis of novel derivatives in their quest for new therapeutic agents.
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Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. ResearchGate. Available at: [Link]
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Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
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Unravelling nucleophilic aromatic substitution pathways with bimetallic nucleophiles. Chemical Communications (RSC Publishing). Available at: [Link]
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(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]
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How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Available at: [Link]
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Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups. RSC Publishing. Available at: [Link]
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Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. Available at: [Link]
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Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
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Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
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Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. ChemConnections. Available at: [Link]
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Available at: [Link]
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Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Buchwald–Hartwig amination. Grokipedia. Available at: [Link]
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Ullmann condensation. Wikipedia. Available at: [Link]
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Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]
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nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Available at: [Link]
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Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Publishing. Available at: [Link]
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Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. Available at: [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Available at: [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
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Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances. Available at: [Link]
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Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. Filo. Available at: [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
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Ullmann reaction. Wikipedia. Available at: [Link]
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Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Repositorio Institucional Uniatlántico. Available at: [Link]
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Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
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Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]
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SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. PubMed. Available at: [Link]
-
Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. ResearchGate. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]
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Application Notes & Protocols: Reductive Amination of 4-Amino-6-chloronicotinaldehyde for the Synthesis of Novel Pyridine Derivatives
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The synthesis of substituted amines is a cornerstone of modern medicinal chemistry and drug discovery. Among the myriad of available methods, reductive amination stands out for its efficiency, reliability, and broad substrate scope, offering a controlled pathway to primary, secondary, and tertiary amines from simple carbonyl and amine precursors.[1][2][3] This one-pot reaction avoids many of the challenges associated with direct alkylation, such as over-alkylation and the use of hazardous alkylating agents.[2][4][5]
This guide focuses on the reductive amination of 4-Amino-6-chloronicotinaldehyde, a key heterocyclic building block. The resulting N-substituted 3-amino-4-halopyridine derivatives are valuable intermediates for constructing more complex heterocyclic systems, including imidazopyridines, which are prevalent scaffolds in pharmaceutical agents.[6] We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
The Underlying Chemistry: A Two-Step, One-Pot Symphony
Reductive amination is a sequential process that masterfully combines two fundamental organic reactions: the formation of an imine (or iminium ion) and its subsequent reduction.[1][4][7] The elegance of this method lies in performing these steps in a single reaction vessel without isolating the intermediate.
Step 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the this compound. This forms a transient hemiaminal intermediate.[1][7] This intermediate then undergoes dehydration to yield a C=N double bond. With a primary amine (R-NH₂), this product is an imine . With a secondary amine (R₂NH), a positively charged iminium ion is formed. This dehydration step is the rate-limiting phase and is often accelerated by a mild acid catalyst, which protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (H₂O).[4][8]
Step 2: Hydride-Mediated Reduction A selective reducing agent, present in the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the imine or iminium ion. This reduction of the C=N bond yields the final, more stable amine product.[7][9] The key to a successful one-pot reaction is the choice of a reducing agent that is "smart" enough to reduce the iminium ion much faster than it reduces the starting aldehyde.[4][5]
Caption: General mechanism of reductive amination.
Experimental Design: The Science of Choice
The success of this protocol hinges on the careful selection of reagents and conditions tailored to the specific substrate, this compound.
The Reducing Agent: A Critical Decision
The choice of reducing agent is paramount. While several options exist, they are not interchangeable. Their reactivity, selectivity, and operational requirements differ significantly.
| Reducing Agent | Typical Solvent | Key Advantages | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Highly Recommended. Mild and selective for imines over aldehydes; no need for strict pH control; safer byproducts.[1][5] | Moisture sensitive; higher molecular weight (lower mass intensity).[10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Excellent selectivity at acidic pH (4-5) where imine formation is favorable.[4][9] | Highly toxic. Generates cyanide (HCN) waste, requiring careful handling and quenching procedures.[5][10] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol | Inexpensive and readily available. | Can readily reduce the starting aldehyde, leading to lower yields of the desired amine.[4] Best used in a two-step process where the imine is pre-formed.[11] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Alcohols, EtOAc | "Greenest" option with water as the only byproduct.[2] | High pressure equipment may be needed; catalyst may be incompatible with the chloro-substituent (risk of dehalogenation).[10] |
For this specific application, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent due to its superior selectivity, operational simplicity, and enhanced safety profile.
Solvent and Catalysis
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent choices for reactions with NaBH(OAc)₃.[5] For NaBH₃CN, protic solvents like methanol are common as they facilitate imine formation.[5][10][12]
-
Acid Catalyst: A catalytic amount of acetic acid (AcOH) is often added to accelerate the imine formation step, particularly when using NaBH₃CN.[5][8] When using NaBH(OAc)₃, this is often unnecessary as the reagent itself can provide a mildly acidic environment upon partial hydrolysis.
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of this compound with a representative amine using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |
| This compound | C₆H₅ClN₂O | 170.57 | 171 mg | 1.0 | 1.0 |
| Amine (e.g., Benzylamine) | C₇H₉N | 107.15 | 118 mg | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 318 mg | 1.5 | 1.5 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 10 mL | - | - |
Required Equipment
-
Round-bottom flask (25 or 50 mL) with stir bar
-
Magnetic stir plate
-
Nitrogen/Argon inlet
-
Septa and needles
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (171 mg, 1.0 mmol) and the chosen amine (1.1 mmol, 1.1 eq.).
-
Solvent Addition: Add 1,2-dichloroethane (10 mL) to the flask. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate. The solution should be a clear to light-yellow suspension.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 eq.) to the stirring mixture in one portion. Note: For larger scale reactions, portion-wise addition is recommended to control any potential off-gassing.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10-15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-(6-chloro-4-aminopyridin-3-yl)methanamine product.
Caption: Experimental workflow for reductive amination.
Troubleshooting and Key Insights
-
Incomplete Reaction: If the starting aldehyde persists, incomplete imine formation may be the cause. The addition of a catalytic amount of acetic acid (1-5 mol%) or a dehydrating agent like powdered molecular sieves can drive the equilibrium toward the imine.[2]
-
Low-Reactivity Amines: Electron-deficient or sterically hindered amines may require longer reaction times or gentle heating (e.g., 40-50 °C) to proceed efficiently.[6][13]
-
Product Purification: The basic nature of the amine product means it may streak on silica gel. Pre-treating the silica with triethylamine (1-2% in the eluent) can significantly improve chromatographic separation.
References
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. G. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Tadpalle, S., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(5), 2844–2851. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]
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Wikipedia. Reductive amination. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination Guide. [Link]
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Dalton Transactions. (2015). Boron reagents for reductive amination. [Link]
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Journal of Organic Chemistry. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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Frostburg State University Chemistry Department. (2018). Reductive Amination. [Link]
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Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
The Organic Chem Lab. (2023). Reductive Amination. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Amino-6-chloronicotinaldehyde
Introduction: The Strategic Importance of 4-Amino-6-chloronicotinaldehyde in Medicinal Chemistry
This compound is a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly within the realm of drug discovery and medicinal chemistry. Its unique trifunctional nature, possessing an aldehyde, a primary amine, and a reactive chlorine atom on a pyridine scaffold, offers multiple points for diversification. The chlorine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents. This opens the door to the systematic exploration of chemical space and the generation of libraries of novel compounds for biological screening. The resulting substituted 4-aminonicotinaldehyde derivatives are key intermediates in the synthesis of potent kinase inhibitors, receptor antagonists, and other biologically active molecules. This guide provides detailed protocols and technical insights for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this pivotal substrate.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1] This reaction is a powerful method for creating biaryl and vinyl-aryl structures, which are prevalent in many pharmaceutical agents.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the corresponding arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ or Pd(OAc)₂ / SPhos | A common and effective catalyst system for Suzuki couplings. SPhos can be beneficial for less reactive substrates. |
| Base | K₂CO₃ | A moderately strong base sufficient to activate the boronic acid for transmetalation.[2] |
| Solvent | 1,4-Dioxane / Water | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
II. Sonogashira Coupling: Constructing C(sp²)-C(sp) Linkages
The Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[4]
Mechanism of the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]
Caption: Catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add the anhydrous, degassed solvent (to make a ~0.1 M solution).
-
Add triethylamine (2.0 mmol, 2.0 eq.) followed by the terminal alkyne (1.2 mmol, 1.2 eq.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₄ / CuI | The classic and widely used catalyst system for Sonogashira couplings.[3] |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent. |
| Solvent | DMF or THF | Aprotic polar solvents that are effective for this transformation. |
| Temperature | Room Temperature to 70 °C | The reaction often proceeds at room temperature, but gentle heating can accelerate the reaction. |
III. Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction has revolutionized the synthesis of arylamines, which are crucial components of many pharmaceuticals and agrochemicals.[7]
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general method for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.5 equivalents)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 2.0 equivalents)
-
Anhydrous, degassed Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with bis(dibenzylideneacetone)palladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (2.0 mmol, 2.0 eq.).
-
Add this compound (1.0 mmol, 1.0 eq.) and the amine (1.5 mmol, 1.5 eq.).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[9]
| Parameter | Condition | Rationale |
| Catalyst System | Pd(dba)₂ / XPhos | A highly active and versatile catalyst system for the amination of aryl chlorides.[9] |
| Base | Sodium tert-butoxide (NaOt-Bu) | A strong, non-nucleophilic base required for the deprotonation of the amine.[10] |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig aminations. |
| Temperature | 100-110 °C | Elevated temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides. |
Conclusion and Future Perspectives
The cross-coupling reactions detailed herein provide robust and versatile methods for the functionalization of this compound. These protocols serve as a solid foundation for the synthesis of diverse libraries of substituted 4-aminonicotinaldehydes, which are of significant interest to the drug discovery community. Further optimization of reaction conditions, including the screening of different ligands, bases, and solvents, may be necessary for particularly challenging substrates. The continued development of more active and selective catalyst systems will undoubtedly expand the synthetic utility of this valuable building block.
References
-
Buchwald–Hartwig amination - Wikipedia.
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Sonogashira coupling - Wikipedia.
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
-
TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC).
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - NIH.
-
Suzuki Coupling - Organic Chemistry Portal.
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds - DOI.
-
Applications of the Sonogashira reaction in the total synthesis of alkaloids - ResearchGate.
-
Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine - Benchchem.
-
Sonogashira Coupling - Organic Chemistry Portal.
-
Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline - Benchchem.
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- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. jk-sci.com [jk-sci.com]
Application Note: High-Purity Isolation of 4-Amino-6-chloronicotinaldehyde via Automated Flash Column Chromatography
Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 4-Amino-6-chloronicotinaldehyde, a critical building block in contemporary drug discovery and development. The methodology centers on automated flash column chromatography, leveraging a normal-phase silica gel stationary phase and a gradient elution strategy. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for experimental choices, and a framework for adapting the protocol to specific laboratory contexts.
Introduction: The Significance of Purified this compound in Medicinal Chemistry
This compound (MW: 156.57 g/mol , Formula: C₆H₅ClN₂O) is a substituted pyridine derivative of significant interest in the synthesis of bioactive molecules.[1] Its trifunctional nature—comprising an aromatic amine, a reactive aldehyde, and a halogenated pyridine ring—renders it a versatile synthon for constructing complex heterocyclic scaffolds. The purity of this intermediate is paramount; trace impurities can lead to unwanted side reactions, complicate downstream processing, and introduce difficult-to-remove byproducts in the final active pharmaceutical ingredient (API). This note details a robust and reproducible column chromatography method for obtaining this compound with a purity of ≥98%.
Foundational Principles: Chromatographic Separation of a Polar, Aromatic Aldehyde
The successful purification of this compound hinges on the principles of adsorption chromatography. The target molecule possesses a moderate to high polarity due to the presence of the amino (-NH₂) and aldehyde (-CHO) functional groups, which can participate in hydrogen bonding. The pyridine nitrogen and the chlorine atom also contribute to the molecule's overall electronic properties.
Stationary Phase Selection: Silica gel (SiO₂) is the adsorbent of choice for this separation.[2] As a highly polar stationary phase, silica gel interacts strongly with polar compounds through hydrogen bonding and dipole-dipole interactions.[3] This strong interaction allows for the effective retention of this compound and other polar impurities.
Mobile Phase Strategy: A non-polar to moderately polar mobile phase is employed to elute the compounds from the silica gel column. A common and effective solvent system for such separations is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] By gradually increasing the proportion of ethyl acetate (gradient elution), the polarity of the mobile phase is increased, which in turn increases its ability to displace the adsorbed compounds from the silica gel. This allows for the sequential elution of compounds based on their polarity, with less polar compounds eluting first.
Pre-Chromatography Workflow: Synthesis and Potential Impurities
A common synthetic route to related chloronicotinaldehydes involves the oxidation of the corresponding hydroxymethyl or methylpyridine derivatives.[4] Potential impurities in the crude this compound product mixture may include:
-
Unreacted Starting Materials: Such as the corresponding alcohol or methyl precursor.
-
Over-oxidation Products: The corresponding carboxylic acid (4-amino-6-chloronicotinic acid) can be formed if the oxidation is too harsh or prolonged.
-
Byproducts from Side Reactions: Depending on the synthetic route, other isomeric aminopyridines or byproducts from decomposition could be present.[5]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any excess reagents.
The chromatographic method described herein is designed to effectively separate the target aldehyde from these potential, less polar, and more polar impurities.
Experimental Protocol: Step-by-Step Purification
Materials and Reagents
-
Crude this compound
-
Silica gel (flash chromatography grade, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Automated flash chromatography system
-
Pre-packed silica gel columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Preliminary Analysis: Thin Layer Chromatography (TLC)
Before performing the column chromatography, it is crucial to analyze the crude mixture by TLC to determine an appropriate starting solvent composition and to visualize the separation.
-
Prepare a dilute solution of the crude material in ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a sealed chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 7:3 v/v ratio).
-
Visualize the separated spots under a UV lamp at 254 nm.
-
The ideal solvent system for starting the column chromatography will result in the target compound having an Rf value of approximately 0.2-0.3.[6]
Column Chromatography Procedure
The following protocol is based on an automated flash chromatography system.
-
Column Selection and Equilibration:
-
Select a pre-packed silica gel column with a capacity appropriate for the amount of crude material to be purified. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) for at least 3-5 column volumes.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble samples, create a slurry by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column (dry loading).
-
-
Elution and Fraction Collection:
-
Begin the elution with the initial, low-polarity mobile phase.
-
Program a linear gradient to increase the percentage of ethyl acetate over a set number of column volumes. A typical gradient might run from 5% to 50% ethyl acetate in hexane over 15-20 column volumes.
-
Monitor the elution profile using the system's UV detector (a wavelength of 254 nm is generally effective for aromatic compounds).
-
Collect fractions of a suitable volume throughout the run.
-
Post-Chromatography Analysis and Product Isolation
-
TLC Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Pool the fractions that show a single spot corresponding to the Rf of pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound as a solid.
-
-
Purity Confirmation:
-
Determine the purity of the final product using analytical techniques such as HPLC, ¹H NMR, and LC-MS.
-
Data Presentation and Visualization
Table 1: Summary of Optimized Chromatographic Parameters
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | High polarity for effective retention of the polar target molecule.[3] |
| Mobile Phase A | Hexane | Non-polar solvent to ensure initial retention of all components. |
| Mobile Phase B | Ethyl Acetate | Polar solvent to facilitate elution of the target compound.[2] |
| Elution Mode | Gradient | Allows for the separation of a wider range of polarities and improves peak resolution. |
| Gradient Profile | 5% to 50% Ethyl Acetate over 20 CV | Gradually increases mobile phase polarity for controlled elution. |
| Flow Rate | 40 mL/min (for a 40g column) | Optimized for efficient separation without excessive run time. |
| Detection | UV at 254 nm | Aromatic nature of the compound allows for strong UV absorbance. |
Diagram 1: Workflow for the Purification of this compound
Caption: A schematic overview of the key stages in the purification process.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The initial TLC analysis provides a predictive model for the column separation. The subsequent TLC analysis of the collected fractions serves as a direct confirmation of the purification's success. Final analytical characterization by HPLC and NMR provides quantitative proof of purity and structural integrity, ensuring the trustworthiness of the obtained material for subsequent synthetic steps.
Conclusion
This application note outlines a robust and reproducible method for the purification of this compound using automated flash column chromatography. By understanding the chemical properties of the target molecule and potential impurities, a logical and effective separation strategy can be implemented. The detailed protocol and the underlying scientific principles provide researchers with a solid foundation for achieving high-purity material essential for the advancement of drug discovery and development programs.
References
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
ResearchGate. CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA 6.1 Spectroscopy. [Link]
-
Supporting Information. [Link]
-
PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
Organic Syntheses Procedure. [Link]
-
Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486. [Link]
-
Gavin Publishers. Applied Clinical Pharmacology and Toxicology. [Link]
-
Reddit. Column chromatography. [Link]
- Google Patents. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.
-
YouTube. Top 6 Steps to Run The PERFECT Column Chromatography. [Link]
-
ResearchGate. Optimization of the TLC Separation of Seven Amino Acids. [Link]
-
One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]
-
PMC. Detection Progress of Selected Drugs in TLC. [Link]
-
PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
-
ResearchGate. Development of a novel analytical approach combining the quantification of amino acids, organic acids and glucose using HPLC-UV-Vis and HPLC-MS with screening via NMR. [Link]
-
ResearchGate. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method | Request PDF. [Link]
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- 4. nbinno.com [nbinno.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Note & Protocol: A Guide to the Large-Scale Synthesis of 4-Amino-6-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the proposed large-scale synthesis of 4-Amino-6-chloronicotinaldehyde (CAS No. 1001756-21-3), a key building block in medicinal chemistry and drug discovery.[1][2][3] Given the limited publicly available data on its large-scale synthesis, this protocol is built upon established principles of organic chemistry, analysis of related pyridine derivative syntheses, and safety data for analogous compounds.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative featuring three key functional groups: an amino group, a chloro group, and an aldehyde. This unique combination makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The pyridine core is a common scaffold in many biologically active compounds, and the specific arrangement of substituents on this molecule allows for diverse chemical transformations.
Proposed Synthetic Strategy: A Two-Step Approach
A plausible and scalable synthetic route to this compound is proposed, starting from the commercially available 4-amino-6-chloronicotinamide. This strategy involves two key transformations:
-
Dehydration of the Amide to a Nitrile: The conversion of the primary amide group of 4-amino-6-chloronicotinamide to a nitrile (4-amino-6-chloronicotinonitrile) is a crucial step. This can be effectively achieved using a variety of dehydrating agents.
-
Reduction of the Nitrile to an Aldehyde: The selective reduction of the nitrile functional group to an aldehyde will yield the final product, this compound. This transformation requires a reducing agent that can be controlled to prevent over-reduction to the corresponding alcohol.
This proposed pathway is advantageous for large-scale synthesis due to the likely availability of the starting material and the generally high-yielding nature of these transformations.
Process Visualization: Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from 4-amino-6-chloronicotinamide to this compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
4.1. Step 1: Synthesis of 4-Amino-6-chloronicotinonitrile
Causality: The conversion of the amide to a nitrile is a classic dehydration reaction. Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for this purpose. The reaction proceeds through the formation of a reactive intermediate which then eliminates water to form the nitrile.
Protocol:
-
Reactor Setup: In a well-ventilated fume hood, equip a suitable glass reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution to neutralize any evolved HCl gas.
-
Reagent Charging: Charge the reactor with 4-amino-6-chloronicotinamide (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane.
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-6-chloronicotinonitrile.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure nitrile.
4.2. Step 2: Synthesis of this compound
Causality: The selective reduction of a nitrile to an aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H). DIBAL-H is a powerful reducing agent that, when used at low temperatures and with careful stoichiometry, can stop the reduction at the aldehyde stage, preventing further reduction to the alcohol.
Protocol:
-
Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry glass reactor with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagent Charging: Dissolve the purified 4-amino-6-chloronicotinonitrile (1.0 eq) in a dry, aprotic solvent such as toluene or tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of DIBAL-H (1.0 - 1.2 eq) in a suitable solvent (e.g., toluene or hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours, or until TLC/HPLC analysis shows complete conversion of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by water, while keeping the temperature below -60 °C.
-
Work-up: Allow the mixture to warm to room temperature and then add a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are formed.
-
Extraction: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) twice.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
| Parameter | Step 1: Dehydration | Step 2: Reduction |
| Key Reagent | Phosphorus oxychloride (POCl₃) | Diisobutylaluminium hydride (DIBAL-H) |
| Solvent | Acetonitrile or Dichloromethane | Toluene or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Reflux | -78 °C |
| Reaction Time | 2-4 hours | 2-3 hours |
| Work-up | Aqueous quench and extraction | Quench with methanol/water, Rochelle's salt |
| Purification | Recrystallization | Column Chromatography or Recrystallization |
| Expected Yield | 80-90% | 60-75% |
| Purity (Post-purification) | >98% | >98% |
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[4][5][6]
-
An emergency eyewash station and safety shower should be readily accessible.
Reagent-Specific Hazards:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Diisobutylaluminium hydride (DIBAL-H): Pyrophoric and reacts violently with water and protic solvents. Must be handled under an inert atmosphere.
-
This compound and Intermediates: While specific toxicity data is limited, similar chlorinated and amino-substituted pyridines can be skin and eye irritants.[7] Avoid inhalation and direct contact.[4][6]
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Quench reactive reagents carefully before disposal.
Analytical Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and intermediates.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., aldehyde, amine).
Process Optimization and Scale-Up Considerations
For large-scale production, several factors should be considered for process optimization:
-
Reagent Stoichiometry: Fine-tuning the equivalents of reagents can improve yield and reduce side products.
-
Reaction Concentration: Optimizing the concentration of the reaction mixture can impact reaction kinetics and ease of work-up.
-
Temperature Control: Precise temperature control is critical, especially during the DIBAL-H reduction, to ensure selectivity and safety.
-
Work-up Procedure: Developing an efficient and scalable work-up and purification strategy is essential for industrial production.
-
Crystallization: For the final product, developing a robust crystallization process will be key to achieving high purity and a stable solid form.
The logical relationship between key process parameters and the quality of the final product is illustrated below.
Sources
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- 2. This compound | 1001756-21-3 [sigmaaldrich.com]
- 3. 1001756-21-3|this compound|BLD Pharm [bldpharm.com]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 4-Amino-6-chloronicotinaldehyde in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Amino-6-chloronicotinaldehyde. As a trifunctional heterocyclic building block, this compound offers a robust platform for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. We will explore its reactivity, provide detailed, field-proven protocols for key transformations such as palladium-catalyzed cross-coupling reactions, and illustrate its utility in the construction of advanced pharmaceutical intermediates.
Introduction: The Versatility of a Privileged Scaffold
This compound (CAS No. 1001756-21-3) is a highly functionalized pyridine derivative that has emerged as a cornerstone intermediate in modern medicinal chemistry.[1] Its structure incorporates three distinct and orthogonally reactive functional groups: a nucleophilic amino group, an electrophilic aldehyde, and a halogenated site amenable to cross-coupling. This unique arrangement allows for a sequential and controlled diversification, making it an invaluable tool for building libraries of complex molecules and for the efficient synthesis of targeted drug candidates.
The aminopyridine core is a well-established "privileged scaffold," frequently found in kinase inhibitors where it can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket. The strategic placement of the chloro and aldehyde groups provides the synthetic handles necessary to elaborate the scaffold and achieve desired potency, selectivity, and pharmacokinetic properties.
| Property | Value |
| CAS Number | 1001756-21-3 |
| Molecular Formula | C₆H₅ClN₂O |
| Molecular Weight | 156.57 g/mol [1] |
| Appearance | Light yellow to brown powder[2] |
| Synonyms | 4-Amino-6-chloro-pyridine-3-carbaldehyde[1] |
Core Synthetic Transformations and Mechanistic Rationale
The synthetic power of this compound stems from the ability to selectively address its three reactive sites. The chlorine atom at the 6-position is the most common site for initial diversification, primarily through palladium-catalyzed cross-coupling reactions.
Caption: Key synthetic pathways from this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[3] In this context, the chloro group of this compound is readily coupled with a wide variety of aryl and heteroaryl boronic acids or esters.
Causality and Rationale:
-
Catalyst Choice: A palladium(0) species, often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃, is required to initiate the catalytic cycle.
-
Ligand Selection: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. Ligands like SPhos or XPhos are often effective for coupling with heteroaryl chlorides due to their electron-richness and steric bulk, which promote the challenging oxidative addition step.
-
Base Requirement: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where it activates the organoboron species to form a more reactive boronate complex, facilitating the transfer of the organic group to the palladium center.[4]
This reaction is fundamental for synthesizing biaryl compounds, a common motif in many kinase inhibitors designed to occupy hydrophobic pockets within the enzyme active site.[5][6][7]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the aryl chloride with primary or secondary amines.[8][9] This transformation is invaluable for introducing diverse side chains that can modulate solubility, cell permeability, and target engagement.
Causality and Rationale:
-
Selective Reactivity: The reaction selectively targets the C-Cl bond, leaving the existing amino group and the aldehyde untouched, demonstrating the reaction's high functional group tolerance.[10]
-
Catalyst System: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst paired with a specialized ligand. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required to promote the reductive elimination step, which forms the final C-N bond and regenerates the active Pd(0) catalyst.[11][12]
-
Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically used to deprotonate the amine coupling partner, making it a more potent nucleophile for the catalytic cycle.
This method allows for the direct installation of various amines, including cyclic amines like morpholine or piperazine, which are frequently incorporated into drug candidates to improve their physicochemical properties.
Elaboration via the Aldehyde Group: Building Complexity
The aldehyde functionality serves as a versatile handle for subsequent structural modifications, often after the C-Cl bond has been functionalized.
-
Reductive Amination: The aldehyde can be converted to a primary or secondary amine via reaction with an amine source (like ammonia or a primary amine) and a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). This is a cornerstone reaction for introducing flexible linkers or additional points of diversity.
-
Cyclocondensation Reactions: The aldehyde is a key electrophile in reactions that form new heterocyclic rings. A prominent example is its use in the synthesis of intermediates for Varenicline, a smoking cessation aid.[13][14] In this synthesis, a related diamine intermediate undergoes condensation with glyoxal to form a pyrazine ring, a transformation analogous to how 4-amino-6-substituted-nicotinaldehyde derivatives can be used to build fused heterocyclic systems.[15]
Caption: Elaboration pathways for the aldehyde functional group.
Detailed Experimental Protocols
Safety Precautions: this compound may cause skin, eye, and respiratory irritation.[16][17][18] It is harmful if swallowed or in contact with skin.[16] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19][20]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a representative method for coupling this compound with an arylboronic acid.
Objective: To synthesize 4-Amino-6-(4-methoxyphenyl)nicotinaldehyde.
| Reagents & Materials | Supplier | Quantity | M.W. | Moles (mmol) | Equivalents |
| This compound | Commercial | 500 mg | 156.57 | 3.19 | 1.0 |
| 4-Methoxyphenylboronic acid | Commercial | 582 mg | 151.99 | 3.83 | 1.2 |
| Pd₂(dba)₃ | Commercial | 58 mg | 915.7 | 0.064 (0.128 Pd) | 0.04 (4 mol%) |
| SPhos | Commercial | 105 mg | 410.48 | 0.256 | 0.08 (8 mol%) |
| K₃PO₄ (potassium phosphate) | Commercial | 1.35 g | 212.27 | 6.38 | 2.0 |
| 1,4-Dioxane | Anhydrous | 15 mL | - | - | - |
| Water | Degassed | 1.5 mL | - | - | - |
Step-by-Step Methodology:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (500 mg, 3.19 mmol), 4-methoxyphenylboronic acid (582 mg, 3.83 mmol), and potassium phosphate (1.35 g, 6.38 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst, Pd₂(dba)₃ (58 mg, 0.064 mmol), and the SPhos ligand (105 mg, 0.256 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (15 mL) and degassed water (1.5 mL) via syringe. The solvent mixture is crucial for dissolving both the organic substrates and the inorganic base.
-
Reaction: Heat the reaction mixture to 100 °C (oil bath temperature) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Reductive Amination of a Cross-Coupled Product
This protocol details the conversion of the aldehyde group to a secondary amine using the product from Protocol 1.
Objective: To synthesize [4-Amino-6-(4-methoxyphenyl)pyridin-3-yl]-N-methylmethanamine.
| Reagents & Materials | Supplier | Quantity | M.W. | Moles (mmol) | Equivalents |
| 4-Amino-6-(4-methoxyphenyl)nicotinaldehyde | From Protocol 1 | 300 mg | 244.26 | 1.23 | 1.0 |
| Methylamine (2.0 M solution in THF) | Commercial | 0.92 mL | 31.06 | 1.84 | 1.5 |
| Sodium triacetoxyborohydride (STAB) | Commercial | 391 mg | 211.94 | 1.84 | 1.5 |
| Dichloromethane (DCM) | Anhydrous | 12 mL | - | - | - |
| Acetic Acid | Glacial | 70 µL | 60.05 | 1.23 | 1.0 |
Step-by-Step Methodology:
-
Setup: To a 50 mL round-bottom flask with a magnetic stir bar, dissolve 4-Amino-6-(4-methoxyphenyl)nicotinaldehyde (300 mg, 1.23 mmol) in anhydrous dichloromethane (12 mL).
-
Imine Formation: Add methylamine solution (0.92 mL of 2.0 M solution in THF, 1.84 mmol) followed by glacial acetic acid (70 µL, 1.23 mmol). The acid catalyzes the formation of the intermediate iminium ion. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (391 mg, 1.84 mmol) portion-wise over 5 minutes. STAB is a mild reducing agent ideal for reductive aminations, as it selectively reduces the iminium ion in the presence of the aldehyde.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine) to afford the desired secondary amine. The triethylamine is added to prevent the product from sticking to the acidic silica gel.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its trifunctional nature permits a wide range of selective, high-yielding transformations, including robust palladium-catalyzed cross-coupling and various aldehyde elaborations. The protocols provided herein offer reliable starting points for researchers to leverage this reagent in the design and synthesis of novel therapeutics, particularly in the highly competitive field of kinase inhibitor development.
References
- Apollo Scientific. (2023). 4-Amino-6-chloropyrimidine-5-carboxaldehyde Safety Data Sheet.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2011). SAFETY DATA SHEET for 4-Amino-2,6-dichloropyrimidine.
- Fisher Scientific. (2009). SAFETY DATA SHEET for 6-Chloropyridine-3-carboxaldehyde.
- Angene Chemical. (2021). Safety Data Sheet for 6-Bromo-2-chloronicotinaldehyde.
- Google Patents. (n.d.). CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof.
-
Phs-chem. (n.d.). Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
- Google Patents. (n.d.). WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.
- Google Patents. (n.d.). WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate.
- Google Patents. (n.d.). CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
-
PubMed. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
Fonderpharm. (n.d.). Pharmaceutical intermediates. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]
-
ORBi. (n.d.). Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminonicotinaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
-
YouTube. (2022). The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
-
DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]
-
YouTube. (2020). Intro to Reaction Mechanisms: Crash Course Organic Chemistry #13. Retrieved from [Link]
-
PMC - NIH. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Retrieved from [Link]
-
PubMed. (2024). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]
-
YouTube. (2018). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. Retrieved from [Link]
-
YouTube. (2017). Organic Chemistry Reaction Mechanism Pattern Examples. Retrieved from [Link]
Sources
- 1. CAS 1001756-21-3 | this compound - Synblock [synblock.com]
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- 20. angenechemical.com [angenechemical.com]
Application Notes and Protocols for the Wittig Reaction with 4-Amino-6-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Olefination of a Privileged Heterocycle
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a reliable and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Its significance is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where the precise installation of an alkene moiety is often a critical step.[1][3] This application note provides a detailed experimental protocol for the Wittig reaction with 4-Amino-6-chloronicotinaldehyde, a substituted pyridine aldehyde of interest in medicinal chemistry due to the prevalence of the aminopyridine scaffold in biologically active compounds.[3]
The presence of both an electron-donating amino group and an electron-withdrawing chloro group on the pyridine ring of this compound presents unique considerations for the reaction conditions. The electron-withdrawing nature of the pyridine ring and the chloro substituent can influence the reactivity of the aldehyde, while the amino group may affect the stability of the starting material and the choice of base.[4] This guide will address these challenges and provide a robust protocol for the successful olefination of this substrate.
Mechanistic Overview: The Driving Force of Phosphorus
The Wittig reaction proceeds through the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[5][6] The ylide is typically generated in situ by treating a phosphonium salt with a strong base.[6][7] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a four-membered ring intermediate known as an oxaphosphetane.[7][8] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[5][9]
Caption: General workflow of the Wittig reaction.
Experimental Protocol: Synthesis of 4-Amino-6-chloro-3-vinylpyridine Derivatives
This protocol details the synthesis of a vinylpyridine derivative from this compound using a non-stabilized ylide, which typically favors the formation of the (Z)-alkene.[5][8]
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| This compound | C₆H₅ClN₂O | 170.57 | 884705-49-9 | (e.g., Sigma-Aldrich) |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 1779-49-3 | (e.g., Sigma-Aldrich) |
| n-Butyllithium (n-BuLi) 2.5 M in hexanes | C₄H₉Li | 64.06 | 109-72-8 | (e.g., Sigma-Aldrich) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | (e.g., Sigma-Aldrich) |
| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 | (e.g., Sigma-Aldrich) |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | (e.g., Sigma-Aldrich) |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | (e.g., Sigma-Aldrich) |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | (e.g., Sigma-Aldrich) |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Argon or nitrogen gas inlet
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for column chromatography
Step-by-Step Procedure
Part 1: Ylide Generation
-
Preparation: Under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. A color change to deep yellow or orange-red indicates the formation of the ylide.
-
Warming: After the addition is complete, remove the cooling bath and allow the mixture to warm to 0 °C in an ice bath. Stir for 1 hour at this temperature.
Part 2: Wittig Reaction
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere.
-
Reaction: Cool the ylide solution back to -78 °C. Slowly add the solution of this compound to the ylide solution via syringe.
-
Warming and Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Part 3: Work-up and Purification
-
Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate. The less polar alkene should elute before the more polar triphenylphosphine oxide.
Caption: Step-by-step experimental workflow.
Rationale for Experimental Choices
-
Ylide Choice: A non-stabilized ylide, such as that derived from methyltriphenylphosphonium bromide, is chosen to favor the formation of the kinetically controlled (Z)-alkene.[5][8] For the synthesis of the (E)-alkene, a stabilized ylide (e.g., from (carbethoxymethylene)triphenylphosphorane) would be employed, which favors the thermodynamically more stable product.[5][8]
-
Base Selection: n-Butyllithium is a strong base capable of deprotonating the phosphonium salt to form the ylide.[6] Weaker bases may not be sufficient for non-stabilized ylides. Care must be taken to avoid side reactions with the aldehyde, hence the low-temperature addition.
-
Solvent: Anhydrous THF is a common solvent for Wittig reactions as it is relatively inert and can solvate both the phosphonium salt and the resulting ylide.[4]
-
Temperature Control: The initial low temperature (-78 °C) for ylide generation and the subsequent reaction with the aldehyde is crucial to control the reactivity and minimize side reactions, such as the decomposition of the ylide or the aldehyde.
-
Purification: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions.[4] Column chromatography is an effective method for separating the nonpolar alkene product from the more polar byproduct.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No reaction or low conversion | Incomplete ylide formation (inactive base, wet solvent/glassware). | Ensure all reagents and glassware are scrupulously dry. Use freshly titrated n-BuLi. |
| Low reactivity of the aldehyde. | Increase reaction time or temperature (with caution, as this may lead to side products). | |
| Formation of multiple products | Side reactions of the ylide or aldehyde. | Maintain low temperatures during ylide formation and addition. Ensure a slight excess of the ylide. |
| Isomerization of the product. | Minimize exposure to acid or heat during work-up and purification. | |
| Difficulty in removing triphenylphosphine oxide | Co-elution during column chromatography. | Optimize the eluent system for column chromatography. Consider precipitation of the byproduct from a nonpolar solvent like hexanes/ether before chromatography.[10] |
Conclusion
The Wittig reaction provides a powerful tool for the synthesis of vinyl-substituted aminopyridines, which are valuable building blocks in drug discovery. The protocol outlined in this application note offers a reliable method for the olefination of this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and purity. The insights provided into the rationale behind the experimental choices and troubleshooting common issues will aid researchers in successfully applying this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Wittig Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
optimizing reaction conditions for 4-Amino-6-chloronicotinaldehyde synthesis
Welcome to the technical support center for the synthesis of 4-Amino-6-chloronicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction conditions for the best possible outcomes.
Introduction to the Synthesis
The synthesis of this compound is a nuanced process that requires careful control over reaction parameters to achieve high yield and purity. The most common and effective method for the formylation of the electron-rich aminopyridine precursor is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the pyridine ring.[1][2]
This guide will focus on troubleshooting and optimizing the Vilsmeier-Haack approach for the synthesis of this compound, addressing common challenges from reaction setup to product purification.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Reaction Setup and Reagent Preparation
Q1: I'm seeing a lot of dark coloration and decomposition of my starting material upon addition of the Vilsmeier reagent. What's going wrong?
A1: This is a common issue and often points to the reaction conditions being too harsh. The Vilsmeier reagent is a powerful electrophile, and aminopyridines can be sensitive. Here are the key parameters to check:
-
Temperature Control: The formation of the Vilsmeier reagent (the reaction between DMF and POCl₃) is exothermic and should be performed at a low temperature, typically 0-5 °C, with slow, dropwise addition of POCl₃ to DMF.[4] Allowing the temperature to rise uncontrollably can lead to the decomposition of the reagent and subsequent side reactions with your starting material.
-
Order of Addition: Always prepare the Vilsmeier reagent first before adding your 4-amino-6-chloropyridine substrate. Adding the aminopyridine to a mixture of DMF and POCl₃ that has not yet formed the Vilsmeier reagent can lead to undesired side reactions.
-
Reagent Purity: Ensure that your DMF is anhydrous. The presence of water can hydrolyze the Vilsmeier reagent and lead to the formation of byproducts. Similarly, use freshly distilled or high-purity POCl₃.
Q2: My reaction is not proceeding to completion, and I'm recovering a significant amount of my starting 4-amino-6-chloropyridine. How can I improve the conversion?
A2: Incomplete conversion is often a result of insufficient activation of the substrate or a Vilsmeier reagent that is not reactive enough. Consider the following adjustments:
-
Reaction Temperature and Time: While the initial formation of the Vilsmeier reagent should be done at a low temperature, the subsequent formylation reaction with the aminopyridine may require heating. A temperature range of 60-80 °C is often effective for formylating heterocyclic compounds.[5] If you are running the reaction at room temperature, a gradual increase in temperature may be necessary. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Stoichiometry of the Vilsmeier Reagent: An excess of the Vilsmeier reagent is often used to drive the reaction to completion. A molar ratio of 1.5 to 3 equivalents of the Vilsmeier reagent to the aminopyridine substrate is a good starting point. However, be aware that a large excess can sometimes lead to di-formylation or other side reactions.
Side Reactions and Byproduct Formation
Q3: I'm observing the formation of a byproduct with a different polarity than my desired product. What could this be?
A3: A common side reaction in the Vilsmeier-Haack formylation of primary or secondary amines is the formation of a formamidine by reaction of the amino group with the Vilsmeier reagent.[6]
-
Mechanism of Formamidine Formation: The lone pair of electrons on the amino group can attack the electrophilic Vilsmeier reagent, leading to the formation of a stable N,N-dimethylformamidine derivative.
-
Mitigation Strategies:
-
Protecting the Amino Group: One of the most effective ways to prevent this side reaction is to protect the amino group before the formylation step. Common protecting groups for amines include acetyl (Ac) or tert-butyloxycarbonyl (Boc).[7][8][9] The protecting group can be removed after the formylation is complete.
-
Reaction Conditions: Carefully controlling the reaction temperature and using a moderate excess of the Vilsmeier reagent can help to minimize the formation of the formamidine byproduct.
-
Q4: I'm concerned about the regioselectivity of the formylation. Where is the formyl group most likely to add on the 4-amino-6-chloropyridine ring?
A4: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the position of formylation is directed by the activating and deactivating groups on the pyridine ring.
-
Directing Effects: The amino group at the 4-position is a strong activating group and will direct the incoming electrophile (the Vilsmeier reagent) to the ortho positions (positions 3 and 5). The chloro group at the 6-position is a deactivating group.
-
Predicted Regioselectivity: The formylation is most likely to occur at the 3-position, which is ortho to the strongly activating amino group. Steric hindrance from the chloro group at the 6-position would likely disfavor formylation at the 5-position.
Work-up and Purification
Q5: The work-up procedure for my reaction is messy, and I'm having trouble isolating my product. What is the best way to quench the reaction and purify the crude product?
A5: The work-up of a Vilsmeier-Haack reaction requires careful hydrolysis of the intermediate iminium salt to the desired aldehyde.[2]
-
Hydrolysis: The reaction is typically quenched by pouring the reaction mixture onto crushed ice or into a cold, aqueous solution of a base like sodium bicarbonate or sodium acetate.[10] This hydrolyzes the iminium salt and neutralizes the acidic byproducts.
-
Extraction: The product can then be extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: this compound is a solid at room temperature.[11] Purification is typically achieved by recrystallization or column chromatography.
-
Recrystallization: Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes is often effective for separating the desired product from any byproducts.[12]
-
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 4-Amino-6-chloropyridine
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 4-amino-6-chloropyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, slowly warm the reaction mixture to 70-80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Stir the mixture until the ice has melted and the effervescence has ceased.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Data Presentation
| Parameter | Recommended Range | Rationale |
| Vilsmeier Reagent Stoichiometry | 1.5 - 3.0 equivalents | Ensures complete conversion of the starting material. |
| Reaction Temperature | 60 - 80 °C | Provides sufficient energy for the formylation reaction to proceed at a reasonable rate. |
| Reaction Time | 2 - 6 hours | Should be optimized by monitoring the reaction progress by TLC. |
| Quenching Agent | Ice-cold NaHCO₃ or NaOAc solution | Neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium intermediate. |
Visualizations
Reaction Workflow
Caption: Troubleshooting decision tree for synthesis optimization.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2012). Protecting groups in amino acids. Retrieved from [Link]
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
- Ramesh, C., et al. (2007). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. Tetrahedron, 63(38), 9498-9505.
-
ResearchGate. (2020). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Imine hydrolysis, I am working on the synthesis of imines derived from 2-aminopyridine? Retrieved from [Link]
-
YouTube. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
- Dash, A. C., et al. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (8), 1633-1638.
-
International Journal of Pharmaceutical Sciences and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis of substituted chloronicotinaldehydes. Retrieved from [Link]
-
SciSpace. (2012). Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4- {[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihy. Retrieved from [Link]
-
Current Chemistry Letters. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. Retrieved from [Link]
-
MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
- Google Patents. (n.d.). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
-
ResearchGate. (2002). Synthesis of C -Protected α-Amino Aldehydes of High Enantiomeric Excess from Highly Epimerizable N. Retrieved from [Link]
-
YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2024). Substitution, Reductive Amination, and Gabriel Synthesis!. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. scispace.com [scispace.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Protective Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
common side reactions in the synthesis of 4-Amino-6-chloronicotinaldehyde
Introduction: Welcome to the technical support guide for the synthesis of 4-Amino-6-chloronicotinaldehyde. This key intermediate is crucial in the development of various pharmaceutical and agrochemical agents. However, its synthesis is not without challenges, often plagued by side reactions that can significantly impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights to troubleshoot and optimize your synthetic protocols. We will delve into the causality behind common experimental issues and offer self-validating solutions grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
The most prevalent and often challenging route to this compound involves the partial reduction of the precursor, 4-Amino-6-chloronicotinonitrile, using Diisobutylaluminum hydride (DIBAL-H). The following troubleshooting guide focuses on this critical step.
Issue 1: Over-reduction Resulting in Alcohol Byproduct
Question: My reaction yields a significant amount of 4-amino-6-chloro-3-(hydroxymethyl)pyridine alongside my desired aldehyde. How can I prevent this?
Probable Cause: This is the most common side reaction and is almost always due to a loss of control over the reaction conditions. DIBAL-H is a powerful, bulky reducing agent, but its selectivity for partial reduction is highly temperature-dependent.[1][2] The reaction proceeds via an imine intermediate; if conditions are not strictly maintained, a second equivalent of hydride will reduce the newly formed aldehyde to the primary alcohol.
Causality Explained: The reduction of a nitrile with DIBAL-H stops at the imine stage, which is then hydrolyzed to the aldehyde during aqueous workup.[3] However, if the reaction temperature rises above the optimal -78 °C to -60 °C range, or if an excess of DIBAL-H is used, the rate of the second reduction (aldehyde to alcohol) becomes significant.[2]
Solutions & Optimization Protocol:
-
Strict Temperature Control:
-
Action: Maintain the reaction temperature at a constant -78 °C (a dry ice/acetone bath is standard). Use a calibrated low-temperature thermometer.
-
Rationale: At this temperature, the tetrahedral intermediate formed after the first hydride addition is stable and less likely to break down to the aldehyde in situ, which would then be immediately available for further reduction.[2]
-
-
Stoichiometric Precision:
-
Action: Use precisely 1.0 to 1.2 equivalents of DIBAL-H. Ensure the starting nitrile is anhydrous and of high purity to avoid consuming the reagent with trace water.
-
Rationale: An excess of the reducing agent will inevitably lead to over-reduction once the starting nitrile is consumed.
-
-
Slow, Controlled Addition:
-
Action: Add the DIBAL-H solution dropwise to the solution of the nitrile over an extended period (e.g., 30-60 minutes) while vigorously stirring.
-
Rationale: This prevents localized temperature spikes and high concentrations of the reducing agent, ensuring a controlled reaction.
-
Experimental Protocol: Optimized DIBAL-H Reduction
-
Dissolve 4-Amino-6-chloronicotinonitrile (1.0 eq.) in anhydrous THF or Toluene (approx. 0.1 M concentration) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M solution in hexanes, 1.1 eq.) dropwise via a syringe pump over 45 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Crucial Quench: While still at -78 °C, slowly add methanol or ethyl acetate to quench the excess DIBAL-H before adding water or acid for the workup. This helps prevent a sudden exotherm.
-
Proceed with a standard aqueous workup (e.g., addition of Rochelle's salt solution or dilute HCl) to hydrolyze the imine intermediate.
Issue 2: Recovery of Unreacted Starting Nitrile
Question: My reaction is clean, but I have a low conversion rate, recovering a large amount of my starting 4-Amino-6-chloronicotinonitrile. What went wrong?
Probable Cause: This issue points towards deactivation or insufficient quantity of the DIBAL-H reagent.
Causality Explained: DIBAL-H is extremely sensitive to protic sources, including atmospheric moisture and trace water in the solvent or on the glassware. Each molecule of water will consume two molecules of DIBAL-H. Furthermore, the amino group on the starting material is weakly acidic and can potentially react with the Lewis acidic aluminum center, though this is less common as a primary cause of failure.
Solutions & Preventative Measures:
-
Ensure Anhydrous Conditions:
-
Action: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents.
-
Rationale: Eliminates sources of water that would quench the DIBAL-H reagent before it can react with the nitrile.
-
-
Verify Reagent Titer:
-
Action: DIBAL-H solutions can degrade over time. If the bottle is old or has been opened frequently, its effective concentration may be lower than stated. Consider titrating the reagent or using a fresh bottle.
-
Rationale: An accurate concentration is essential for the precise stoichiometry required to avoid both incomplete reaction and over-reduction.
-
-
Consider an Alternative Synthetic Route:
Frequently Asked Questions (FAQs)
Q1: My starting material is 2-amino-4-chloropyridine. Can I directly formylate it using a Vilsmeier-Haack reaction to get the aldehyde?
A1: Direct formylation is challenging. The Vilsmeier reagent (generated from POCl₃ and DMF) is highly reactive and can react with the amino group of your starting material, potentially leading to N-formylation or the formation of complex iminium salts.[6] A more reliable approach involves protecting the amino group (e.g., as a Boc-carbamate) before performing the formylation, followed by deprotection.
Q2: During purification by column chromatography, my aldehyde product seems to be degrading on the silica gel. How can I avoid this?
A2: Aldehydes, particularly those on electron-rich or heteroaromatic systems, can be sensitive to acidic silica gel.
-
Solution 1: Neutralize the Silica: Pre-treat your silica gel by slurrying it in your eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%). This neutralizes acidic sites and minimizes degradation.
-
Solution 2: Alternative Purification: Consider crystallization as an alternative to chromatography if the crude product is sufficiently pure.
-
Solution 3: Use Alumina: Basic or neutral alumina can be a less destructive stationary phase for sensitive aldehydes compared to silica gel.
Q3: I am considering a synthesis starting from 2-chloro-4-fluoropyridine as described in patent CN118388401A. What are the likely side reactions in the final amination step?
A3: The final step is a Nucleophilic Aromatic Substitution (SNAr) to replace the 4-fluoro group with an amino group using ammonia.[7]
-
Incomplete Reaction: The most likely issue is an incomplete reaction, leaving starting material (2-chloro-4-fluoronicotinaldehyde). Ensure sufficient reaction time and temperature.
-
Side-product Formation: While the fluorine at the 4-position is more activated towards nucleophilic attack than the chlorine at the 6-position, there is a possibility of obtaining a di-amino product if the reaction conditions are too harsh.
-
Aldehyde Condensation: The basic conditions (ammonia water) could potentially lead to self-condensation of the aldehyde or formation of an imine with ammonia, though this is often reversible upon workup.
Visualizing the Reaction Pathway & Side Products
The following diagram illustrates the desired DIBAL-H reduction pathway and the major diversion that leads to the common alcohol byproduct.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. growingscience.com [growingscience.com]
- 7. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
troubleshooting failed reactions with 4-Amino-6-chloronicotinaldehyde
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: 4-Amino-6-chloronicotinaldehyde
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we've encountered in the field.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses foundational questions about the handling, storage, and inherent reactivity of this compound. Proper upfront management is the first step in preventing reaction failures.
Question 1: What are the essential storage and handling requirements for this compound?
Answer: Proper storage and handling are critical for maintaining the integrity of this reagent. The molecule is a light yellow to brown powder and is susceptible to degradation.[1]
Storage:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2][3] This is crucial to prevent slow oxidation of the aldehyde group and potential reactions with atmospheric moisture.
-
Temperature: Store in a cool, dry place. Recommended storage temperatures are often between 0-8 °C.[1] Avoid temperature fluctuations.
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[4][5]
Handling:
-
Safety Precautions: This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and respiratory irritation.[1][4] Always handle it in a chemical fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[3][5]
-
Dispensing: Avoid creating dust when weighing and handling.[2] Use dry, clean spatulas and weigh the compound promptly, minimizing its exposure to the ambient atmosphere.
Question 2: What are the key reactive sites on the molecule and how does this influence its behavior in reactions?
Answer: this compound possesses three key functional groups, each with distinct reactivity. Understanding the interplay between these sites is fundamental to troubleshooting.
-
Aldehyde Group (-CHO): The carbonyl carbon is electrophilic and is the primary site for nucleophilic attack. This is where reactions like condensation, reductive amination, and Wittig reactions occur.[6]
-
Amino Group (-NH2): The nitrogen atom has a lone pair of electrons, making it nucleophilic. It readily participates in reactions with electrophiles, most notably the carbonyl groups of other molecules in condensation reactions.[7]
-
6-Chloro Pyridine Ring: The chlorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or a strongly activated ring system. The pyridine nitrogen is basic and can be protonated under acidic conditions, which can significantly alter the ring's electron density and the reactivity of the other functional groups.
The challenge and utility of this molecule lie in its bifunctional nature (nucleophilic amine and electrophilic aldehyde). This can lead to desired cyclization reactions or undesired self-condensation and polymerization if conditions are not carefully controlled.
Part 2: Troubleshooting Failed Reactions
This section is dedicated to specific, common problems encountered during synthesis. Each problem is followed by a diagnostic workflow and potential solutions, grounded in chemical principles.
Problem 1: My reaction shows no conversion, or the starting material is recovered unchanged. What are the likely causes?
Answer: This is a common issue that typically points to problems with reaction setup, reagent activity, or the fundamental reaction conditions.
Causality Checklist:
-
Reagent Purity/Stability: Has the this compound been stored correctly? Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air, rendering them unreactive in many condensation schemes.
-
Catalyst Activity: Many condensation reactions require an acid or base catalyst to proceed.[8] If using a catalyst, ensure it is active and not "poisoned" by impurities in your solvent or reagents.
-
Insufficient Temperature: Some condensation reactions have a significant activation energy barrier. If you are running the reaction at room temperature, a moderate increase in heat (e.g., to 40-60 °C) may be necessary. Monitor by TLC to check for decomposition.
-
Solvent Choice: The solvent plays a critical role. For condensation reactions that produce water, the choice of solvent can influence the reaction equilibrium.
Troubleshooting Workflow:
Detailed Protocol: Verifying Reagent Activity
-
Prepare a fresh, dry solution of your this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire a 1H NMR spectrum. Look for the characteristic aldehyde proton peak (typically >9 ppm). If this peak is diminished or absent, and a broad peak corresponding to a carboxylic acid is present, the reagent has likely oxidized.
-
Confirm with TLC. Spot the starting material on a TLC plate against a fresh sample if available. An active aldehyde should be visualized with a stain like 2,4-dinitrophenylhydrazine (DNP), which specifically reacts with carbonyls.
Problem 2: My TLC shows a complex mixture of products, and the desired product is a minor component. How can I suppress side reactions?
Answer: This is arguably the most common issue with this reagent, stemming directly from its bifunctional nature. The primary side reaction is often self-condensation, where the amino group of one molecule attacks the aldehyde of another.
Key Control Parameters:
-
Stoichiometry and Order of Addition: If you are reacting the aldehyde with another nucleophile (let's call it 'Reagent B'), slow addition of the this compound to a solution of Reagent B can maintain a low concentration of the aldehyde, favoring the desired intermolecular reaction over self-condensation.
-
pH Control: The nucleophilicity of the amino group is highly pH-dependent.[9] In strongly acidic conditions, the amine will be protonated (-NH3+), rendering it non-nucleophilic. In basic conditions, its nucleophilicity is enhanced. The aldehyde's reactivity can also be influenced by pH. A pH screen is often necessary to find the optimal window where the desired reaction proceeds selectively.
-
Temperature: Higher temperatures can provide the energy to overcome the activation barrier for undesired pathways. Running the reaction at the lowest possible temperature that still allows for reasonable conversion of the desired product is often best.
Table 1: Influence of pH on Functional Group Reactivity
| pH Range | Amino Group (-NH2) State | Aldehyde Group (-CHO) Reactivity | Likely Outcome |
| Acidic (pH < 4) | Protonated (-NH3+), non-nucleophilic | Carbonyl can be protonated, increasing electrophilicity | Desired condensation with other amines is inhibited. |
| Neutral (pH 6-8) | Primarily neutral, nucleophilic | Moderately electrophilic | Often the optimal range for selective condensation. |
| Basic (pH > 9) | Neutral, highly nucleophilic | Risk of base-catalyzed side reactions (e.g., Cannizzaro) | Increased rate of reaction, but often with lower selectivity. |
Problem 3: The reaction appears clean by TLC, but my product degrades or is lost during workup and purification. What's happening?
Answer: Product instability during workup is a frequent problem, especially with heterocyclic compounds which can be sensitive to pH or air. A general guide to troubleshooting reactions suggests that if the TLC changes after workup, you should test the stability of your product to the workup conditions.[10]
Potential Causes & Solutions:
-
pH Sensitivity: Many nitrogen-containing heterocycles are unstable in strong acid or base. If your workup involves an acid/base wash, your product may be degrading.
-
Test: Before your next attempt, take a small aliquot of the crude reaction mixture and expose it to the planned acidic and basic wash conditions in separate vials. Monitor these by TLC against the original mixture.[10]
-
Solution: If instability is confirmed, use milder workup conditions. For example, use a saturated sodium bicarbonate solution instead of 1M NaOH, or a saturated ammonium chloride solution instead of 1M HCl. Perform washes quickly and at low temperatures.
-
-
Product Solubility: Your product may have some solubility in the aqueous layer, especially if it is polar or can be protonated/deprotonated.[10]
-
Test: After your aqueous wash, extract the aqueous layer again with a different, more polar organic solvent (e.g., ethyl acetate or dichloromethane). Concentrate this extract and check for your product by TLC.
-
Solution: Minimize the volume of aqueous washes. Use brine (saturated NaCl) for the final wash to reduce the solubility of organic compounds in the aqueous phase.
-
-
Silica Gel Catalyzed Decomposition: The product may be unstable on silica gel, which is acidic.
-
Test: Spot your crude product on a TLC plate and let it sit for 1-2 hours. Re-run the TLC. If new spots appear, decomposition on silica is likely.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% Et3N in your eluent). Alternatively, consider other purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina).
-
References
- Apollo Scientific.
- Sigma-Aldrich.
- Fisher Scientific.
- TCI Chemicals.
- AChemBlock. This compound 96%.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- PubMed. First synthesis and biological evaluation of 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines as inhibitors of TNF-α and IL-6.
- Hangzhou FandaChem Co.,Ltd.
- Synblock. CAS 1001756-21-3 | this compound.
- Der Pharma Chemica.
- University of Hertfordshire Research Archive. Bicyclic 6-6 Systems: Pteridines.
- PubMed. Biosynthesis of Pteridines in Insects: A Review.
- BLD Pharm. 1001756-21-3|this compound.
- Wikipedia.
- ChemTalk.
- Ambeed. 1001756-21-3|this compound.
- MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.
- PMC. pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4.
Sources
- 1. This compound 96% | CAS: 1001756-21-3 | AChemBlock [achemblock.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Condensation Reactions | ChemTalk [chemistrytalk.org]
- 8. Condensation reaction - Wikipedia [en.wikipedia.org]
- 9. pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
Technical Support Center: Optimizing the Synthesis of 4-Amino-6-chloronicotinaldehyde Derivatives
Welcome to the technical support center for the synthesis and yield improvement of 4-Amino-6-chloronicotinaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges encountered during the synthesis of these valuable heterocyclic compounds, providing practical, field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Here are some answers to common questions that arise during the synthesis of this compound and its derivatives.
Q1: My yield of this compound is consistently low. What are the most common culprits?
A1: Low yields in heterocyclic synthesis can often be traced back to a few key areas.[1] A systematic approach is the most effective way to troubleshoot this issue.[1] The most common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] It is essential to ensure your reaction is running at the optimal temperature and for the recommended duration.
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to unwanted side reactions or incomplete conversion. Always use reagents and solvents of appropriate purity, and ensure solvents are anhydrous when necessary.
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[1] If your reaction is air-sensitive, it is crucial to use proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can result in lower reaction rates and yields.[1] Ensure your stirring is vigorous enough for the scale and viscosity of your reaction.
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products is a common issue. For this compound derivatives, you may be observing:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see your starting materials on the TLC plate.
-
Over-reaction or Di-substitution Products: Depending on the stoichiometry and reactivity of your reagents, you may form di-substituted products.
-
Hydrolysis of the Aldehyde: The aldehyde functional group can be sensitive to acidic or basic conditions, potentially leading to the corresponding carboxylic acid.
-
Side products from the Vilsmeier-Haack reaction: If you are using a Vilsmeier-Haack formylation, you may see side products from the decomposition of the Vilsmeier reagent itself.[2]
Q3: How can I effectively purify my this compound product?
A3: this compound is a polar heterocyclic aldehyde, which can present challenges during purification. Streaking on silica gel TLC plates is a common problem due to the basic nitrogen of the pyridine ring interacting with the acidic silanol groups of the silica.[3] Here are some strategies:
-
Mobile Phase Additives: To counteract the acidic nature of silica gel, add a small amount of a basic modifier like triethylamine (0.1–2.0%) or a solution of ammonia in methanol to your eluent.[3]
-
Alternative Stationary Phases: Consider using alumina (basic, neutral, or acidic) or reverse-phase silica (C18) for your column chromatography.[3]
-
Column Chromatography: For a crude product, purification by column chromatography is often necessary to obtain a pure product with a high yield.[4]
In-depth Troubleshooting Guides
Problem 1: Low or No Product Yield in the Formylation Step
The formylation of a substituted pyridine is a critical step in the synthesis of this compound. A common method for this transformation is the Vilsmeier-Haack reaction.[5][6][7]
Potential Causes and Solutions:
-
Cause: Deactivated starting material. The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[5] If your pyridine ring is substituted with electron-withdrawing groups, the reaction may be sluggish.
-
Solution: Consider using a stronger formylating agent or more forcing reaction conditions (higher temperature, longer reaction time). However, be mindful of potential product decomposition.[1]
-
-
Cause: Impure or decomposed Vilsmeier reagent. The Vilsmeier reagent (formed from POCl₃ and DMF) can decompose if not prepared and used correctly.[2]
-
Solution: Ensure your DMF is anhydrous and your POCl₃ is of high purity. Prepare the Vilsmeier reagent at a low temperature (e.g., 0°C) and use it immediately.
-
-
Cause: Incorrect workup procedure. The intermediate iminium salt from the Vilsmeier-Haack reaction must be hydrolyzed to the aldehyde.
-
Solution: Ensure your aqueous workup is sufficient to hydrolyze the iminium salt. A basic quench is often used.[2]
-
Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Pyridine
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.
-
Allow the mixture to stir at 0°C for 30-60 minutes to form the Vilsmeier reagent.
-
Dissolve your substituted pyridine starting material in an anhydrous solvent (e.g., DMF, CH₂Cl₂) and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature or heat as necessary, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and quench by slowly adding it to a mixture of ice and a base (e.g., saturated NaHCO₃ solution or NaOH solution) until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Table 1: Troubleshooting Low Yield in Formylation
| Observable Symptom | Potential Cause | Suggested Action |
| No product formation by TLC | Inactive Vilsmeier reagent | Use fresh, high-purity POCl₃ and anhydrous DMF. Prepare the reagent at 0°C. |
| Starting material remains | Insufficiently reactive substrate | Increase reaction temperature and/or time. Consider a more activating protecting group if applicable. |
| Complex mixture of products | Reaction temperature too high | Run the reaction at a lower temperature. Monitor for product decomposition over time.[1] |
Diagram 1: Synthetic Pathway for this compound
Caption: A step-by-step workflow for troubleshooting low reaction yields.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
- PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- BenchChem. (2025). Technical Support Center: Purification of Polar Heterocyclic Aldehydes. BenchChem Technical Support.
- Google Patents. (n.d.). CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.
- PMC - NIH. (2017).
- ResearchGate. (n.d.).
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- S.A. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
stability and degradation of 4-Amino-6-chloronicotinaldehyde
Technical Support Center: 4-Amino-6-chloronicotinaldehyde
Welcome to the technical support guide for this compound (CAS: 1001756-21-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their experimental workflows. As a bifunctional molecule featuring a reactive aldehyde, a nucleophilic amino group, and a halogenated pyridine core, its stability can be a critical factor for successful and reproducible outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges associated with its handling, storage, and application.
Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is the single most critical factor in maintaining the integrity of this reagent. Based on supplier recommendations and its chemical nature, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, typically between 2-8°C.[1][2][3] Protecting it from light and moisture is also crucial to prevent degradation.
Q2: What is the typical appearance of this compound, and what if my material looks different?
A2: In its pure form, this compound is typically a light yellow to light brown powder or crystalline solid.[1] Significant darkening (to dark brown or black) is a strong indicator of degradation, likely due to oxidation or polymerization. If you observe this, the material's purity should be verified by an analytical method like HPLC or LC-MS before use.
Q3: What solvents are compatible with this compound for short-term dissolution?
A3: The compound is soluble in common organic solvents such as DMSO, DMF, and dichloromethane (DCM). However, prolonged storage in solution is not recommended as it can accelerate degradation. For reactions, always use anhydrous, high-purity solvents. Protic solvents, especially if not anhydrous, can potentially participate in side reactions with the aldehyde group.
Q4: What are the primary safety precautions I should take when handling this compound?
A4: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[2][4][5] The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][5] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][6]
Q5: What level of purity should I expect from a commercial supplier?
A5: Commercial grades for this intermediate typically range from 96% to over 98% purity.[1][3][7] For sensitive applications, such as late-stage drug development, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier and to perform your own incoming quality control checks.[8][9]
Table 1: Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | 2-8°C | Slows down kinetic processes of degradation. Avoid freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the aldehyde and amino functional groups.[2][3] |
| Light | Store in amber vials/protect from light | Aromatic aldehydes and amines can be photosensitive, leading to free-radical degradation.[10] |
| Moisture | Tightly sealed container, desiccated environment | Prevents hydrolysis and moisture-mediated side reactions. |
| Incompatibilities | Strong oxidizing agents, strong acids | These can react violently or catalytically degrade the compound.[5][6] |
Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Visual Changes in the Solid Compound
-
Observation: The light-yellow powder has darkened significantly upon storage.
-
Probable Cause: This is a classic sign of oxidative degradation or polymerization. The aldehyde and amino groups are susceptible to air oxidation, which can be accelerated by exposure to light and ambient moisture.
-
Solution Workflow:
-
Do not use: Avoid using the discolored reagent in critical experiments, as the impurities can lead to complex side products and low yields.
-
Analytical Verification: Characterize the extent of degradation. Run an HPLC-UV purity check (see Protocol 1) and an LC-MS analysis (see Protocol 2) to identify the major impurities. A common degradation product is 4-amino-6-chloronicotinic acid, formed from the oxidation of the aldehyde.
-
Review Storage Protocol: Ensure your storage protocol adheres strictly to the recommendations in Table 1. If sharing a bottle, ensure every user purges the headspace with inert gas before re-sealing.
-
Issue 2: Unexpected Analytical Results (TLC, HPLC, LC-MS)
-
Observation: A new, significant impurity peak is observed in the HPLC chromatogram of a freshly prepared solution.
-
Probable Cause:
-
Solvent-Induced Degradation: The analytical solvent itself may be causing rapid degradation. For example, using non-anhydrous or unstabilized solvents like THF or DCM can introduce reactive species. Aldehyd groups can form acetals with alcoholic solvents (like methanol) if an acid catalyst is present.
-
In-Solution Instability: The compound may have limited stability once dissolved. This is common for complex intermediates.
-
-
Solution Workflow:
-
Solvent Check: Prepare a fresh solution in a different, high-purity, anhydrous solvent (e.g., Acetonitrile) and analyze immediately. Compare the results.
-
Time-Course Study: Analyze the same solution at t=0, t=1h, t=4h, and t=24h while keeping it on the autosampler. This will reveal the rate of degradation in that specific solvent.
-
Identify the Impurity: Use LC-MS (Protocol 2) to get a mass of the new peak. An M+16 peak often suggests oxidation (aldehyde to carboxylic acid).
-
Diagram: Troubleshooting Workflow for Purity Issues
Caption: A logical workflow for diagnosing and resolving purity problems.
Issue 3: Poor or Inconsistent Reaction Performance
-
Observation: A reaction using this compound as a starting material is giving low yields or producing unexpected side products.
-
Probable Cause:
-
Reagent Impurity: The primary cause is often degraded starting material. The impurities (e.g., the carboxylic acid) will not participate in the desired reaction (e.g., a Wittig or reductive amination) and will lower the effective molar quantity of the starting material.
-
Competitive Reactivity: The molecule has multiple reactive sites. Your reaction conditions may be favoring an undesired pathway. For example, in a reaction targeting the aldehyde, a highly electrophilic reagent could react with the amino group. Conversely, a nucleophilic reaction could target the chloro-position under harsh conditions.
-
-
Solution Workflow:
-
Confirm Purity First: Always run a quick purity check (TLC or fast HPLC gradient) on your starting material before beginning a synthesis.
-
Protecting Group Strategy: If you are experiencing side reactions due to the amino group, consider protecting it (e.g., as a Boc-carbamate) before performing reactions at the aldehyde.
-
Reaction Condition Optimization:
-
Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
pH: The amino group's nucleophilicity is pH-dependent. Buffer the reaction if necessary.
-
Atmosphere: For sensitive reactions, ensure all reagents and solvents are de-gassed and the reaction is run under a strict inert atmosphere.
-
-
Understanding Stability and Degradation
The stability of this compound is dictated by its three key functional groups. Understanding their individual liabilities is key to predicting and preventing degradation.
-
Aldehyde Group: This is often the most sensitive site. It is highly susceptible to oxidation , converting to the corresponding carboxylic acid (4-amino-6-chloronicotinic acid). This can be initiated by atmospheric oxygen and is often accelerated by light or trace metal impurities.
-
Aromatic Amino Group: The amino group is a strong electron-donating group, which activates the pyridine ring. It is also susceptible to oxidation , which can lead to the formation of colored polymeric materials.
-
6-Chloro Substituent: While the C-Cl bond on a pyridine ring is relatively stable, it can undergo nucleophilic aromatic substitution under forcing conditions (high heat, strong nucleophiles), where the chlorine atom is displaced. In the presence of water over long periods or at high temperatures, this could lead to the formation of the corresponding 6-hydroxy derivative.
Diagram: Hypothetical Degradation Pathways
Caption: Potential degradation products from the parent compound.
Key Experimental Protocols
These protocols provide a baseline for in-house quality control and stability assessment.
Protocol 1: Purity Assessment by HPLC-UV
This is a standard protocol for determining the purity of the compound.
-
Instrumentation: HPLC with a UV/Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Dilute 1:10 in a 50:50 mixture of Solvents A and B for analysis.
-
Analysis: Inject 5-10 µL. Purity is calculated based on the area percentage of the main peak relative to all other peaks.
Protocol 2: Confirmatory Identity and Impurity Analysis by LC-MS
This protocol is used to confirm the molecular weight of the main peak and identify unknown impurities.
-
Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source.
-
LC Method: Use the same HPLC method as described in Protocol 1.
-
MS Settings (Positive Ion Mode):
-
Ion Source: ESI+
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3-4 kV
-
Tune for optimal sensitivity for a compound of ~156 g/mol .
-
-
Analysis: The main peak should correspond to the expected [M+H]+ ion for this compound (C₆H₅ClN₂O, MW 156.57), which is m/z 157.0. Impurity masses can provide clues to their structure (e.g., m/z 173.0 for the oxidized carboxylic acid [M+H]+).
Protocol 3: Forced Degradation/Stress Test Workflow
This workflow helps assess the compound's stability in a new solvent system or formulation buffer.
-
Prepare Solutions: Prepare identical concentrations of the compound (~0.5 mg/mL) in your desired solvent/buffer.
-
Expose to Stress Conditions:
-
Control: Store one vial at 2-8°C, protected from light.
-
Heat: Store one vial at 40-50°C.
-
Light: Store one vial at room temperature, exposed to ambient lab light (or in a photostability chamber).
-
Acid/Base (Optional): Spike solutions with dilute HCl or NaOH to test pH sensitivity.
-
-
Time-Point Analysis: Analyze all samples by HPLC (Protocol 1) at t=0, 2h, 8h, and 24h.
-
Evaluate: Compare the chromatograms to the control sample. A significant decrease in the main peak area or the appearance of new peaks indicates instability under that specific stress condition.
Diagram: Stability Stress Test Workflow
Caption: Workflow for conducting a forced degradation study.
References
-
Angene Chemical, "6-Bromo-2-chloronicotinaldehyde Safety Data Sheet", (2021). [Link]
-
Chembest, "this compound CAS NO.1001756-21-3", (Accessed 2026). [Link]
-
Autech Industry Co.,Ltd., "Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde", (Accessed 2026). [Link]
- Google Patents, "Preparation method of 4-amino-2-chloronicotinaldehyde", (2024).
Sources
- 1. This compound 96% | CAS: 1001756-21-3 | AChemBlock [achemblock.com]
- 2. angenechemical.com [angenechemical.com]
- 3. minstar.lookchem.com [minstar.lookchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. CAS 1001756-21-3 | this compound - Synblock [synblock.com]
- 8. 1001756-21-3|this compound|BLD Pharm [bldpharm.com]
- 9. 1001756-21-3 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Purification of 4-Amino-6-chloronicotinaldehyde
Welcome to the technical support center for 4-Amino-6-chloronicotinaldehyde (ACNA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with purifying this important chemical intermediate. Here, we synthesize established chemical principles with practical, field-proven insights to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the formylation of a 2-chloro-4-fluoropyridine intermediate, followed by amination.[1] Consequently, typical impurities may include:
-
Unreacted Starting Materials: Such as 2-chloro-4-fluoropyridine-3-carbaldehyde.
-
Side-Reaction Products: Isomeric byproducts or products of over-reaction.
-
Residual Solvents: Dioxane, ammonia, ethyl acetate, or tetrahydrofuran (THF) are often used in the synthesis and workup.[1]
-
Degradation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over time. The aminopyridine core can also be sensitive.
Q2: My crude material is a dark, oily solid. What is the first step I should take?
A2: A dark color or oily consistency often indicates the presence of polymeric impurities or significant amounts of residual solvent. Before attempting advanced purification like chromatography, a simple workup is recommended. This typically involves dissolving the crude material in a suitable solvent like ethyl acetate, washing with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, followed by a brine wash. This can significantly improve the quality of the starting material for subsequent purification.
Q3: What is the recommended storage condition for this compound to minimize degradation?
A3: To maintain its integrity, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[2] The recommended temperature range is typically 2-8°C.[2] This minimizes the risk of oxidation of the aldehyde group and other potential degradation pathways.
Advanced Troubleshooting Guide
This section addresses more complex purification challenges in a structured, problem-solution format.
Scenario 1: A persistent impurity is co-eluting with my product during column chromatography.
-
Likely Cause: The impurity has a very similar polarity to your target compound. This is common with positional isomers or analogues with minor structural differences.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: A small change in solvent polarity can have a large impact on resolution. If you are using a standard ethyl acetate/hexane system, try adding a small percentage (<1%) of a more polar solvent like methanol or a chelating solvent like acetonitrile. This can disrupt specific interactions between the analytes and the silica gel.
-
Change the Stationary Phase: If modifying the mobile phase fails, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel for aminopyridines. Alternatively, reversed-phase chromatography (C18) may provide the necessary separation, especially if the impurity has different hydrophobic character.
-
Consider an Alternative Purification Technique: If chromatography is ineffective, recrystallization may be a better option, as crystal lattice packing is governed by different principles (size, shape, hydrogen bonding) than chromatographic retention.
-
Scenario 2: My yield is very low after recrystallization.
-
Likely Cause: The compound may be too soluble in the chosen solvent, even at low temperatures, or the initial concentration was too low.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Refer to the solvent screening table below.
-
Use a Mixed-Solvent System: If a single ideal solvent cannot be found, a mixed-solvent system is highly effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until persistent cloudiness is observed. Re-clarify with a few drops of the "good" solvent and allow to cool slowly. A common system for compounds like this is Ethanol/Water or Dichloromethane/Hexane.
-
Concentrate the Mother Liquor: Significant amounts of your product may remain in the mother liquor. Concentrate the filtrate and attempt a second recrystallization to recover more material.
-
Scenario 3: The product degrades on the silica gel column.
-
Likely Cause: The aldehyde and amino groups can be sensitive to the acidic nature of standard silica gel. This can lead to streaking, low recovery, and the appearance of new spots on your TLC plate.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your mobile phase containing 1-2% triethylamine or ammonia. This neutralizes the acidic silanol groups and minimizes degradation.
-
Use an Alternative Stationary Phase: Neutral alumina is a good alternative to silica for acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the column as efficiently as possible.
-
Purification Workflow & Troubleshooting Logic
The following diagram illustrates a typical decision-making workflow for purifying crude this compound.
Caption: Decision workflow for purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization for Purity Enhancement
This protocol is ideal for removing small amounts of impurities from a solid crude product. The key is selecting an appropriate solvent system.
1. Solvent Screening (Microscale):
-
Place ~10-20 mg of crude material into several small test tubes.
-
Add a few drops of a test solvent (see Table 1) to each tube at room temperature. Observe solubility.
-
If insoluble, heat the tube gently. An ideal solvent will dissolve the compound completely when hot.
-
Allow the hot solution to cool to room temperature, then place in an ice bath. Observe for crystal formation.
Table 1: Suggested Solvents for Recrystallization Screening Note: This data is based on the solubility of structurally similar aminopyridines and serves as a starting point for optimization.[3]
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Water | 10.2 | 100 | Good "anti-solvent" in mixed systems. |
| Ethanol | 5.2 | 78 | Often a good primary solvent for aminopyridines. |
| Isopropanol | 4.3 | 82 | Similar to ethanol, may offer different selectivity. |
| Acetonitrile | 6.2 | 82 | Can be effective for moderately polar compounds. |
| Ethyl Acetate | 4.3 | 77 | Good for initial workup and chromatography. |
| Toluene | 2.3 | 111 | Good for less polar compounds. |
| Hexane | 0.0 | 69 | Good "anti-solvent" for precipitating the product. |
2. Recrystallization Procedure (Example: Ethanol/Water):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 drops of hot ethanol to just redissolve the cloudiness, ensuring the solution is saturated.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of larger, purer crystals.
-
Isolation: Once at room temperature, cool the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold hexane. Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
This method is used for separating compounds with different polarities and is effective for purifying oily or highly impure samples.[4]
1. Preparation:
-
TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system gives your product an Rf value of ~0.3. A common starting point is 20-40% Ethyl Acetate in Hexane.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase. To prevent degradation, consider adding 1% triethylamine to the mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
2. Elution and Collection:
-
Carefully add the mobile phase to the top of the column and begin elution using positive pressure.
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
Combine the fractions containing the pure product.
3. Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
References
-
An, H., & Lee, K. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Available at: [Link]
- CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde. (2024). Google Patents.
-
TBA. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. Available at: [Link]
-
Kostenko, E. R., Nesterenko, P. N., & Shcherbinina, N. I. (2018). Chromatograms of a mixture of aminopyridines with elution by a mobile... ResearchGate. Available at: [Link]
-
TBA. (2013). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. Available at: [Link]
-
HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Available at: [Link]
-
Ramesh, C., & Rao, J. (2006). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. ScienceDirect. Available at: [Link]
-
Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. Boronpharm. Available at: [Link]
-
TBA. (2004). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ResearchGate. Available at: [Link]
-
Typical examples of impurities observed in synthesized peptides. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
TBA. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Process for the purification of p-aminophenol. PubChem. Available at: [Link]
- CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Google Patents.
-
Kojo, S., & Uchida, K. (2005). Enantioselective crystallization of ,-amino acids induced by spontaneous asymmetric resolution of ,-asparagine. Royal Society of Chemistry. Available at: [Link]
-
Zhuang, Y., et al. (2024). Crystallization of Para -aminobenzoic acid Forms from Specific Solvents. ResearchGate. Available at: [Link]
Sources
- 1. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
- 2. minstar.lookchem.com [minstar.lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formylation of 4-Amino-6-Chloropyridine
Welcome to the technical support guide for the formylation of 4-amino-6-chloropyridine. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols based on established chemical principles and field-proven insights.
Introduction: The Challenge of Selectivity and Reactivity
The formylation of 4-amino-6-chloropyridine presents a unique synthetic challenge rooted in the molecule's electronic dichotomy. The pyridine ring is inherently electron-deficient, a characteristic intensified by the electron-withdrawing chloro substituent. Conversely, the amino group at the C4 position is a potent electron-donating group that activates the ring towards electrophilic attack and serves as a primary nucleophilic site. This duality often leads to a competition between N-formylation at the amino group and C-formylation on the pyridine ring, with success hinging on the careful selection of reagents and reaction conditions. This guide will help you control this selectivity and troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for formylating 4-amino-6-chloropyridine, and what outcomes should I expect?
There are two main pathways, each targeting a different position on the molecule:
-
N-Formylation: This targets the amino group to yield N-(6-chloro-pyridin-4-yl)formamide. This is typically the more facile and higher-yielding reaction. The most common method is the use of mixed anhydrides like Acetic Formic Anhydride (AFA) , which is often generated in situ from formic acid and acetic anhydride.[1][2] Formic acid alone can also be used, often with azeotropic removal of water.[3][4]
-
C-Formylation: This targets a carbon atom on the pyridine ring, typically to yield 4-amino-6-chloro-pyridine-3-carbaldehyde. This is an electrophilic aromatic substitution and is most commonly attempted using the Vilsmeier-Haack reaction (e.g., POCl₃/DMF).[5][6] This pathway is significantly more challenging due to the deactivated nature of the pyridine ring.
Q2: Why is the Vilsmeier-Haack reaction so difficult for this substrate?
The Vilsmeier reagent (a chloromethyliminium ion) is a relatively weak electrophile.[7] For a successful reaction, it requires an electron-rich aromatic or heterocyclic ring.[8][9] While the amino group on 4-amino-6-chloropyridine is strongly activating, this effect is counteracted by the inherent electron-deficient nature of the pyridine ring and the deactivating effect of the chlorine atom. This electronic tug-of-war often results in low reactivity, requiring carefully optimized and sometimes harsh conditions that can lead to decomposition.[7][10]
Q3: Which reaction should I choose for my project?
Your choice depends entirely on your desired final product.
-
If you need to protect the amino group or require the N-formamide derivative, use an N-formylation method like Acetic Formic Anhydride (AFA). This is the more reliable and straightforward transformation.
-
If your synthetic route requires the C-formyl group (an aldehyde on the ring), you must use a method like the Vilsmeier-Haack reaction. Be prepared for significant optimization and potential challenges with yield and side products.
Q4: What are the critical safety precautions for these reactions?
-
Moisture Sensitivity: Vilsmeier reagents and AFA are highly sensitive to moisture and must be prepared and used under anhydrous conditions.[7][11]
-
Exothermic Reactions: The formation of both the Vilsmeier reagent and AFA is exothermic. Always prepare them at low temperatures (e.g., 0 °C) with slow, controlled addition of reagents.[1][7]
-
Toxic Byproducts: The thermal decomposition of acetic formic anhydride can produce carbon monoxide (CO), a toxic gas.[2] These reactions should always be performed in a well-ventilated fume hood.
-
Corrosive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE).
Strategic Pathways Overview
The choice of formylating agent dictates the reaction outcome. This diagram illustrates the primary synthetic routes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
preventing decomposition of 4-Amino-6-chloronicotinaldehyde during storage
Welcome to the technical support center for 4-Amino-6-chloronicotinaldehyde (CAS 1001756-21-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Here, you will find in-depth troubleshooting advice and frequently asked questions to prevent decomposition and ensure reliable experimental outcomes.
Troubleshooting Guide: Degradation Issues
This section addresses specific problems you might encounter with this compound, their probable causes, and actionable solutions.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing, browning of the powder) | Oxidation of the aminopyridine ring. | Immediately transfer the compound to an inert atmosphere (e.g., a glovebox). Purge the storage vial with argon or nitrogen before sealing. Store at the recommended 2-8°C.[1][2][3] |
| Reduced potency or inconsistent results in assays | 1. Aldehyde oxidation to a carboxylic acid.2. Hydrolysis of the chloro group. | 1. Store under an inert atmosphere and consider adding a compatible antioxidant if appropriate for your application.[4][5]2. Ensure the compound is stored in a desiccated environment. Use a dry solvent for preparing solutions.[6][7] |
| Formation of precipitates in solution | Polymerization of the aldehyde. | Prepare solutions fresh whenever possible. If a stock solution must be stored, keep it at low temperatures and for a limited time. Avoid acidic conditions which can catalyze polymerization.[8][9] |
| Appearance of new, unexpected peaks in analytical data (e.g., HPLC, NMR) | Decomposition products from oxidation or hydrolysis. | Re-purify the compound if possible. For future prevention, strictly adhere to recommended storage and handling protocols. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The optimal storage conditions are in an airtight container under an inert atmosphere (such as argon or nitrogen) at a refrigerated temperature of 2-8°C.[1] The container should be protected from light, for example, by using an amber vial.[4] It is also crucial to store the compound in a dry environment to prevent hydrolysis.[10]
Q2: Why is an inert atmosphere so critical for storing this compound?
A2: this compound has two functional groups that are susceptible to degradation in the presence of air. The aminopyridine moiety can be readily oxidized, which is a common issue with arylamines, leading to discoloration and impurity formation.[2][11] The aldehyde group is also prone to oxidation, converting it to the corresponding carboxylic acid, which will alter the compound's reactivity and properties.[4][5] An inert atmosphere displaces the oxygen, thus minimizing these oxidative degradation pathways.
Q3: What are the primary decomposition pathways for this compound?
A3: The two main decomposition pathways are:
-
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, and the electron-rich aminopyridine ring can also undergo oxidation.
-
Hydrolysis: The chlorine atom on the pyridine ring can be susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions, leading to the formation of a hydroxypyridine derivative.[6][7]
The following diagram illustrates these potential degradation routes:
Caption: Potential degradation of this compound.
Q4: How can I visually inspect my sample for signs of decomposition?
A4: A pure sample of this compound should be a powder.[1] Any significant change in color, such as the development of a yellow or brown tint, is a strong indicator of oxidative degradation. The texture should remain a free-flowing powder; clumping may suggest moisture absorption.
Q5: Are there any chemical stabilizers that can be used?
A5: While the primary method of stabilization should be proper storage, for some applications, the use of antioxidants might be considered, especially for solutions. Thiourea and its derivatives have been shown to be effective oxidation inhibitors for aromatic aldehydes.[5] However, the compatibility of any stabilizer with your specific experimental system must be thoroughly evaluated to avoid interference.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
This protocol outlines the best practices for storing this compound to ensure its long-term stability.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Source of inert gas (argon or nitrogen) with a delivery system
-
Desiccator cabinet or a larger sealed container with desiccant
-
Refrigerator (2-8°C)
Procedure:
-
Place the required amount of this compound into a clean, dry amber glass vial.
-
Purge the vial with a gentle stream of inert gas for 30-60 seconds to displace any air.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
Place the sealed vial inside a desiccator or a larger sealed container containing a desiccant.
-
Store the desiccator or container in a refrigerator at 2-8°C.
The following workflow diagram visualizes the recommended storage protocol:
Caption: Workflow for optimal storage of the compound.
Protocol 2: Quality Control Check by Thin-Layer Chromatography (TLC)
A simple TLC analysis can be used as a quick quality control check to assess the purity of your compound before use.
Materials:
-
This compound sample
-
TLC plate (e.g., silica gel 60 F254)
-
Developing solvent (e.g., a mixture of ethyl acetate and hexane, the ratio may need optimization)
-
Small vial or test tube
-
Suitable solvent for dissolving the sample (e.g., ethyl acetate or dichloromethane)
-
Capillary spotter
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of your this compound sample in a suitable solvent.
-
Using a capillary spotter, apply a small spot of the solution onto the baseline of the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber containing the developing solvent. Ensure the solvent level is below the baseline.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp at 254 nm.
-
A pure sample should show a single, well-defined spot. The presence of additional spots, especially near the baseline (which may indicate more polar impurities like the carboxylic acid), suggests degradation.
References
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available at: [Link]
- Stabilization of aldehydes. Google Patents.
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Available at: [Link]
- Stabilization of aldehydes. Google Patents.
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. PubMed. Available at: [Link]
-
An experiment to illustrate nucleophilic aromatic substitution and tautomerism. Available at: [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available at: [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available at: [Link]
- Stabilization of aldehydes and/or an alcohols. Google Patents.
-
Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. National Institutes of Health. Available at: [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Available at: [Link]
-
Chemical structures of aromatic aldehydes used in chemical synthesis. ResearchGate. Available at: [Link]
-
Western Carolina University Standard Operating Procedure for the use of Acetaldehyde. Available at: [Link]
-
The Proper Storage and Handling of Volatile Analytical Standards. Available at: [Link]
-
Chlorphenamine. Wikipedia. Available at: [Link]
-
Stabilization of aldehydes. European Patent Office. Available at: [Link]
-
Aminopyridines. Environmental Protection Agency. Available at: [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
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- 1. This compound, CasNo.1001756-21-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. wcu.edu [wcu.edu]
- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 5. US2280311A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Containing 4-Amino-6-chloronicotinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving 4-Amino-6-chloronicotinaldehyde. The following information is curated to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Section 1: Fundamental Properties and Handling of this compound
Before addressing workup procedures, it is crucial to understand the physicochemical properties of this compound as they dictate its behavior during reactions and purification.
FAQ 1.1: What are the essential safety precautions when handling this compound?
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[1][2][3]
-
Ventilation: Handle the solid and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][3]
-
Cross-Contamination: Avoid contact with skin and eyes.[4][5] In case of contact, rinse thoroughly with water.[2] Wash hands after handling.[1]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents and acids.[1][3]
FAQ 1.2: What is the expected solubility of this compound and how does it affect my workup?
The solubility is dictated by its functional groups:
-
Organic Solvents: It is expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Its solubility in common extraction solvents like ethyl acetate, dichloromethane (DCM), and diethyl ether may be more limited but sufficient for extractive workups.
-
Aqueous Solubility: The presence of the basic amino group and the pyridine nitrogen means its aqueous solubility is highly pH-dependent.
-
Acidic pH: It will be protonated and form a salt, significantly increasing its solubility in the aqueous phase. This is a key principle for extractive workups.
-
Neutral/Basic pH: In its free base form, it will have lower aqueous solubility and will preferentially partition into an organic solvent.
-
Section 2: General Extractive Workup Procedures
A well-designed extractive workup is the cornerstone of isolating your product in high purity. The strategy depends on whether this compound is your starting material to be removed or your desired product to be isolated.
FAQ 2.1: How do I remove unreacted this compound from my reaction mixture?
If your product is a neutral or acidic compound that is stable to acid, an acidic wash is the most effective method.[6][7]
Protocol: Acidic Wash for Amine Removal
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Extraction: Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl or 10% citric acid). The basic this compound will be protonated and extracted into the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Repeat: Repeat the acidic wash 1-2 times to ensure complete removal. Monitor the disappearance of the starting material from the organic layer by TLC.
-
Neutralization: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to reduce the amount of dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
| Troubleshooting Point | Observation | Probable Cause | Recommended Solution |
| Emulsion Formation | A persistent milky layer forms at the interface. | High concentration of reagents or salts. | Add brine to the separatory funnel to break the emulsion. If it persists, filter the entire mixture through a pad of Celite. |
| Product in Aqueous Layer | TLC analysis shows the desired product in the acidic aqueous layer. | The product itself is basic. | Neutralize the combined acidic aqueous layers with a base (e.g., NaHCO₃, NaOH) to pH > 8 and re-extract with an organic solvent. |
FAQ 2.2: My product is this compound. How should I design the workup?
The goal is to keep the product in the organic layer while removing acidic, basic, or neutral impurities.
-
Quenching: Quench the reaction appropriately (e.g., with water or saturated ammonium chloride for organometallic reagents).
-
Extraction: Dilute with an organic solvent and wash with a neutral or slightly basic aqueous solution.
-
Use saturated sodium bicarbonate solution to remove acidic byproducts.
-
Use brine to remove water-soluble impurities like DMF or DMSO.
-
-
Drying and Concentration: Dry the organic layer and concentrate as described previously.
Section 3: Troubleshooting Specific Reaction Types
The nature of the reaction dictates the potential byproducts and, therefore, the optimal workup strategy.
FAQ 3.1: I've performed a Suzuki coupling on the chloro position. How do I work up the reaction and remove palladium and boron impurities?
Suzuki couplings are common for aryl chlorides but can be challenging.[8][9][10] A successful workup must address catalyst residues and boron-containing byproducts.[6]
Protocol: Post-Suzuki Coupling Workup
-
Filtration: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent. Filter through a pad of Celite to remove the bulk of the palladium catalyst and inorganic salts. Wash the Celite pad with fresh solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel.
-
Wash with water or saturated NaHCO₃ to remove the base (e.g., K₂CO₃, K₃PO₄).
-
To remove boronic acid/ester byproducts, wash with a basic solution (e.g., 1 M NaOH). Boronic acids are acidic and will deprotonate to form water-soluble boronate salts. Alternatively, repeated co-evaporation with methanol can remove boric acid as volatile trimethyl borate.[6]
-
-
Amine Extraction: If your coupled product retains the 4-amino group, it will remain in the organic layer during the basic wash.
-
Drying and Concentration: Dry the organic layer and concentrate. The crude product will likely require purification by column chromatography.
| Troubleshooting Point | Observation | Probable Cause | Recommended Solution |
| Black Precipitate | The reaction mixture is black. | Formation of palladium black. | This is often normal for Suzuki reactions and indicates the catalyst is active.[8] Filter through Celite as described. |
| Boronic Acid Homocoupling | A significant byproduct with a mass corresponding to the boronic acid dimer is observed. | Reaction conditions favor homocoupling (e.g., presence of oxygen, incorrect base). | This is a reaction optimization issue, not strictly a workup problem. However, the homocoupled product can often be separated by chromatography. |
| Persistent Palladium in Product | The purified product has a greyish or metallic tint. | Incomplete removal of palladium. | Stir the crude product in a solvent with a scavenger resin designed for palladium removal, or perform an additional filtration through activated carbon. |
FAQ 3.2: I've used the aldehyde in a reductive amination. How do I handle the workup with excess amine and reducing agent?
Reductive aminations introduce a new amine and involve a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN).
Protocol: Post-Reductive Amination Workup
-
Quenching: Carefully quench the reaction by adding a saturated solution of NaHCO₃ or Rochelle's salt (potassium sodium tartrate) to decompose the remaining reducing agent and any iminium intermediates.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate, DCM).
-
Removal of Excess Amine:
-
If the amine used is volatile, it may be partially removed during concentration.
-
If the amine is not volatile, perform an acidic wash as described in FAQ 2.1, provided your product is not basic. If your product is basic, this step must be omitted, and purification will rely on chromatography.
-
-
Drying and Concentration: Dry the organic layer and concentrate to obtain the crude product for purification.
Section 4: Purification Strategies
FAQ 4.1: What are the best practices for silica gel chromatography of this compound and its derivatives?
The basicity of the amino-pyridine moiety can cause issues on standard silica gel.
-
Tailing: The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing and poor separation.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (NEt₃) or ammonia in methanol is added to the mobile phase (e.g., Hexane/Ethyl Acetate with 1% NEt₃). This neutralizes the acidic sites and improves peak shape.
FAQ 4.2: Can I purify my product by crystallization?
Crystallization can be an excellent method for obtaining highly pure material if the product is a stable solid.
-
Solvent Screening: Screen a variety of solvents to find a system where your product is soluble when hot but sparingly soluble when cold. Common solvent systems for pyridine derivatives include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.[11][12]
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration.
References
-
Albert A, Goldacre R, Phillips J (1948). "455. The strength of heterocyclic bases". Journal of the Chemical Society (Resumed): 2240–2249. [Link]
-
Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. (2006). Environmental Protection Agency. [Link]
-
4-Aminopyridine Toxicity: a Case Report and Review of the Literature. (2012). PubMed Central. [Link]
-
Separation of 2-Chloropyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. (2017). De Gruyter. [Link]
-
6-Bromo-2-chloronicotinaldehyde Safety Data Sheet. Angene Chemical. [Link]
- Process for the preparation of 2-chloropyridine.
-
Aminopyridines (2-, 3-, and 4-). OSHA. [Link]
-
4-Aminopyridine Toxicity: A Case Report and Review of the Literature. (2012). ResearchGate. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles. [Link]
-
4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia. [Link]
- An improved process for producing aminopyridines.
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (2005). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016). ResearchGate. [Link]
- 4-aminopyridine preparation method.
-
Thermodynamic properties of chloropyridine isomers by gas liquid chromatography. (1994). Indian Journal of Chemistry. [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. [Link]
-
Paper chromatography of pyridine derivatives. (1951). Nature. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Note on the preparation of 4-aminopyridine. (1954). ResearchGate. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). PubMed. [Link]
-
Workup: Amines. University of Rochester. [Link]
-
Synthesis, Growth, Physicochemical Characterization, and Computational Studies on Aminopyridinium Chloronicotinate Single Crystal. (2020). Semantic Scholar. [Link]
-
Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. (1981). Clinical Chemistry. [Link]
-
4-Aminonicotinaldehyde. PubChem. [Link]
-
Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. (2006). Semantic Scholar. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
-
6-Chloro-4-(methylamino)nicotinaldehyde. PubChem. [Link]
-
6-Chloropyridine-3-carbaldehyde. PubChem. [Link]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Workup [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. xray.uky.edu [xray.uky.edu]
- 12. oaji.net [oaji.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Amino-6-chloronicotinaldehyde
Introduction: Navigating the Challenges of a Privileged Scaffold
Welcome to the technical support center for cross-coupling reactions involving 4-Amino-6-chloronicotinaldehyde. This valuable building block is frequently utilized in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2] However, its unique electronic and structural features present distinct challenges for chemists. The presence of an electron-donating amino group and a pyridine nitrogen can lead to catalyst inhibition, while the C-Cl bond is inherently less reactive than its bromide or iodide counterparts.[3]
This guide is designed to provide you, the research scientist, with practical, field-proven insights to overcome these hurdles. We will move beyond simple procedural lists to explain the underlying causality of catalyst choice, reaction setup, and troubleshooting strategies, ensuring a higher probability of success in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yield. What are the most common reasons for failure?
This is the most common issue researchers face. Failure with this specific substrate typically stems from three primary factors:
-
Inefficient Oxidative Addition: The C6-Cl bond is relatively strong and electron-rich, making the initial, rate-limiting oxidative addition to the Pd(0) center sluggish. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the 4-amino group and the pyridine nitrogen can coordinate strongly to the palladium center.[3][5] This coordination occupies sites necessary for the catalytic cycle to proceed, effectively poisoning your catalyst.
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An unsuitable combination can lead to catalyst decomposition, byproduct formation, or simply a lack of reactivity.[6][7]
Q2: How exactly does the 4-amino group interfere with the catalyst, and what is the best way to mitigate this?
The amino group is a Lewis base and the palladium catalyst is a soft Lewis acid. The nitrogen's lone pair can form a stable chelate with the palladium, creating an off-cycle, inactive species. This is a classic example of substrate-inhibited catalysis.
Mitigation Strategies:
-
Sterically Hindered Ligands: The most effective strategy is to use bulky ligands. These ligands create a crowded environment around the palladium atom, physically blocking the amino group from coordinating while still allowing the smaller aryl chloride to approach for oxidative addition.
-
Protonation (Use with Caution): In some systems, using a weaker base or ensuring the presence of a proton source (like an ammonium salt byproduct) can protonate the amino group, preventing its lone pair from coordinating with the catalyst. However, this can also affect the transmetalation step and is not a universally applicable solution.
Below is a diagram illustrating how the substrate can inhibit the catalyst.
Caption: Catalyst inhibition by the aminopyridine substrate.
Q3: What are the best starting catalyst systems (palladium source and ligand) for Suzuki-Miyaura coupling of this substrate?
For challenging electron-rich heteroaryl chlorides, you must employ catalyst systems known for high activity. The key is using bulky, electron-rich phosphine ligands that accelerate both oxidative addition and reductive elimination.[8][9]
| Catalyst System (Pd Source / Ligand) | Class | Key Advantages & Rationale |
| Pd₂(dba)₃ / XPhos or SPhos | Biaryl Monophosphine | First Choice. These ligands are sterically demanding and highly electron-rich, creating a highly active, low-coordinate Pd(0) species. This is crucial for activating the C-Cl bond.[8][10] |
| Pd(OAc)₂ / RuPhos or BrettPhos | Biaryl Monophosphine | Similar to the above. These offer slightly different steric and electronic profiles and are excellent candidates for screening if the first choice fails. |
| PdCl₂(dppf) | Ferrocenyl Diphosphine | A more traditional but sometimes effective choice. The bidentate nature can provide stability, but it may lack the raw activity of the Buchwald-type ligands for this specific substrate.[11] |
| Pd-PEPPSI-IPr or other NHC catalysts | N-Heterocyclic Carbene (NHC) | NHC ligands are strong sigma-donors and can form very stable and active catalysts. They are a powerful alternative to phosphine ligands and should be considered in your screen.[12] |
Recommendation: Start with a pre-catalyst like XPhos Pd G3 or SPhos Pd G4. These are air-stable and reliably generate the active Pd(0) species, removing a common source of reaction failure.[13]
Q4: I'm seeing significant dehalogenation (replacement of -Cl with -H). What causes this and how can I prevent it?
Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. It typically arises from two pathways:
-
Reaction with Hydride Sources: The palladium catalyst can react with trace water, certain solvents (like THF if not anhydrous), or even some bases, leading to the formation of a palladium-hydride species which then reductively eliminates the arene.[14]
-
Protodeboronation then Coupling: The boronic acid partner can be converted to an arene (Ar-H) via protodeboronation, which can then participate in side reactions.[15]
Solutions:
-
Ensure Anhydrous Conditions: Rigorously dry your solvents and reagents. Use freshly distilled solvents or those from a sure-seal bottle.[7][15]
-
Use a Non-Coordinating, Anhydrous Base: Switch from aqueous bases like Na₂CO₃ or K₂CO₃ to anhydrous bases like K₃PO₄ or Cs₂CO₃.[8][15] Stronger, non-nucleophilic bases like NaOt-Bu or LHMDS are also options but can sometimes promote other side reactions.[16]
-
Change Ligand: Sometimes, a less bulky ligand can disfavor the pathway leading to the hydride species.
Q5: Can I perform other cross-coupling reactions, like Sonogashira or Buchwald-Hartwig amination, at the C6-Cl position?
Yes, absolutely. The same principles of catalyst selection apply. The C6-Cl bond needs to be activated by a potent catalytic system.
-
For Sonogashira Coupling (C-C alkyne): A copper-free Sonogashira is often preferred to avoid side reactions. A system like Pd(OAc)₂ with a bulky phosphine ligand (e.g., P(t-Bu)₃) or an NHC ligand is a good starting point.[17][18] The reaction is performed with a palladium catalyst, often with a copper(I) cocatalyst, and an amine base.[17]
-
For Buchwald-Hartwig Amination (C-N): This is a powerful method to introduce a new amine at the C6 position.[11] Again, bulky, electron-rich biaryl phosphine ligands (like those used for Suzuki) are the state-of-the-art.[19] A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is almost always required.[16][20]
Troubleshooting Guide: A Systematic Approach
When a reaction fails, a logical, step-by-step diagnosis is more effective than random screening.
Caption: A logical workflow to diagnose and resolve failed reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized starting point. Optimization of ligand, base, solvent, and temperature is likely necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium pre-catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system (e.g., Toluene/H₂O), ensure the water is also degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS) by taking small aliquots.
-
Workup: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.[14]
References
- Organic Chemistry Frontiers. (2021).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- Benchchem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Cenini, S., et al. (2006). C−C, C−O, C−N Bond Formation on sp2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents. Chemical Reviews.
- MDPI. (2024).
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- DSpace@MIT. (n.d.).
- ResearchGate. (n.d.).
- Benchchem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
- Benchchem. (2025).
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Aminopyridinone Synthesis.
- ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Wikipedia. (n.d.).
- ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Benchchem. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
- Benchchem. (n.d.). How to avoid byproduct formation in Suzuki reactions of chloropyridines.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
- National Institutes of Health. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
- ACS Publications. (2025).
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- MDPI. (2023). Preformed Pd(II)
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- SpringerLink. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Heck reaction.
- The University of Groningen research portal. (n.d.).
- YouTube. (2025).
- YouTube. (2021).
- PubMed Central. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- National Institutes of Health. (n.d.). 4-Aminonicotinaldehyde | C6H6N2O | CID 2761033 - PubChem.
- Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.
- PubMed Central. (n.d.). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine.
- PubMed. (n.d.). Synthesis and activity of 6-substituted purine linker amino acid immunostimulants.
- Organic Chemistry Frontiers (RSC Publishing). (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
Sources
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. youtube.com [youtube.com]
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Validation & Comparative
analytical methods for the characterization of 4-Amino-6-chloronicotinaldehyde
An Objective Guide to the Analytical Characterization of 4-Amino-6-chloronicotinaldehyde
For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of successful synthesis and discovery. This compound, a substituted pyridine derivative (CAS: 1001756-21-3, Formula: C₆H₅ClN₂O)[1][2], serves as a critical building block in the synthesis of various pharmaceutical compounds. Its purity, identity, and stability directly impact reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of primary analytical methods for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, we will explore the underlying principles, provide field-tested experimental protocols, and discuss the interpretation of data, empowering you to make informed decisions for your analytical workflows.
Comparing the Arsenal: A High-Level Overview
The choice of an analytical method is dictated by the specific question being asked. Are you confirming the identity of a newly synthesized batch? Assessing its purity against a reference standard? Elucidating its precise chemical structure? Or monitoring its stability over time? Each objective is best served by a different technique or a combination thereof.
| Analytical Method | Primary Application | Key Strengths | Limitations |
| HPLC | Purity assessment, quantification, stability studies | High resolution, excellent quantitation, robust | Destructive, requires reference standard for identification |
| GC-MS | Orthogonal purity assessment, identification of volatile impurities | High sensitivity, excellent for volatile/semi-volatile analysis | Requires derivatization for polar, non-volatile compounds |
| NMR Spectroscopy | Definitive structure elucidation, identity confirmation | Unambiguous structure determination, non-destructive | Lower sensitivity, requires higher sample concentration |
| FT-IR Spectroscopy | Functional group identification, rapid identity check | Fast, non-destructive, provides a molecular "fingerprint" | Limited for complex mixture analysis, not quantitative |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is the preeminent technique for determining the purity of this compound. Its ability to separate the target compound from starting materials, by-products, and degradants with high resolution makes it indispensable for quality control.
Causality Behind Experimental Choices: A reversed-phase method is the logical starting point. The C18 stationary phase provides a nonpolar environment that retains the molecule primarily through hydrophobic interactions with its pyridine ring. The amino and aldehyde groups add polarity, necessitating a polar mobile phase (like water/acetonitrile) for elution. The addition of an acid, such as formic or trifluoroacetic acid, is critical. It protonates the basic amino group and suppresses silanol interactions on the column, resulting in sharp, symmetrical peaks essential for accurate integration and quantification.[3] UV detection is ideal, as the conjugated pyridine ring system is a strong chromophore.
Detailed Experimental Protocol: Reversed-Phase HPLC
-
System Preparation:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
-
Chromatographic Run:
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes.
-
Inject 5 µL of the prepared sample.
-
Run the following gradient:
-
0-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibrate at 5% B
-
-
Expected Data & Interpretation
The primary output is a chromatogram. The main peak, corresponding to this compound, should be sharp and well-resolved. Purity is calculated based on the area percent of this peak relative to the total area of all detected peaks. The retention time serves as a qualitative identifier when compared against a reference standard.
Workflow for HPLC Purity Analysis
Caption: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach
GC-MS provides a powerful alternative for purity analysis and is particularly adept at identifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.[4][5] However, due to the polarity and low volatility of this compound, direct injection is not feasible.
Causality Behind Experimental Choices: Derivatization is mandatory. The active hydrogens on the amino group make the molecule too polar and prone to thermal degradation in the hot GC inlet. Silylation, using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is an excellent choice. It replaces the active hydrogens with nonpolar, bulky tert-butyldimethylsilyl (TBDMS) groups, significantly increasing volatility and thermal stability.[6] The resulting derivative can then be readily analyzed by GC. Mass spectrometry detection provides not only quantification but also structural information from the fragmentation pattern, aiding in impurity identification.
Detailed Experimental Protocol: GC-MS with Silylation
-
Sample Derivatization:
-
Place ~0.5 mg of the sample into a 2 mL GC vial.
-
Add 100 µL of Acetonitrile to dissolve the sample.
-
Add 100 µL of MTBSTFA.
-
Seal the vial tightly and heat at 70 °C for 60 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS System & Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Expected Data & Interpretation
The total ion chromatogram (TIC) will show a major peak for the di-silylated derivative of the target compound. The mass spectrum of this peak is key. Expect to see a molecular ion (M+) and characteristic fragments, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57), which confirms the identity of the derivative. Impurities will appear as separate peaks with their own unique mass spectra.
Workflow for GC-MS Impurity Profiling
Caption: GC-MS workflow including derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR is the most powerful technique for the unambiguous determination of molecular structure.[7] For this compound, ¹H and ¹³C NMR experiments confirm the connectivity of atoms and the presence of key functional groups, providing definitive proof of identity.
Causality Behind Experimental Choices: A deuterated solvent like DMSO-d₆ is an excellent choice as it readily dissolves the compound and its residual water peak does not obscure key signals. The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to each other (via spin-spin coupling). The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup:
-
Acquire spectra on a 400 MHz (or higher) spectrometer.
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
If further confirmation is needed, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.
-
Expected Data & Interpretation
The spectra must be analyzed for chemical shifts (δ), integration (for ¹H), and coupling patterns (for ¹H).
| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) |
| δ ~9.8 ppm (s, 1H): Aldehyde proton (-CHO). | δ ~190 ppm: Aldehyde carbonyl carbon (C=O). |
| δ ~8.1 ppm (s, 1H): Aromatic proton at C2. | δ ~160-165 ppm: Aromatic carbons C4 and C6 (attached to N and Cl). |
| δ ~7.5 ppm (br s, 2H): Amino protons (-NH₂). | δ ~150 ppm: Aromatic carbon C2. |
| δ ~6.5 ppm (s, 1H): Aromatic proton at C5. | δ ~110-120 ppm: Aromatic carbons C3 and C5. |
(Note: Chemical shifts are estimations and can vary based on solvent and concentration. The key is the pattern of singlets for the aromatic protons and the distinct aldehyde signal.)
Logical Flow for Structure Elucidation by NMR
Caption: NMR workflow for structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Rapid Functional Group Fingerprint
FT-IR is a fast, simple, and non-destructive technique used to identify the functional groups present in a molecule.[8] It serves as an excellent initial identity check and can quickly confirm the success of a synthesis by verifying the presence of expected functional groups (aldehyde, amine) and the absence of others (e.g., a carboxylic acid from over-oxidation).
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred sampling method for solid powders. It requires minimal sample preparation and provides high-quality spectra quickly. The infrared radiation interacts with the sample, and specific bond vibrations absorb light at characteristic frequencies, creating a unique spectral fingerprint.
Detailed Experimental Protocol: FT-IR using ATR
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Collect a background spectrum of the empty ATR stage.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Expected Data & Interpretation
The IR spectrum should be analyzed for characteristic absorption bands that correspond to the molecule's functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹)[8] |
| Amino (-NH₂) | N-H Stretch | 3400-3200 (typically two bands) |
| Aromatic C-H | C-H Stretch | 3100-3000 |
| Aldehyde C-H | C-H Stretch | 2850-2750 (often two weak bands) |
| Aldehyde C=O | Carbonyl Stretch | ~1700-1680 |
| Aromatic Ring | C=C and C=N Stretch | 1620-1450 |
| C-Cl Bond | C-Cl Stretch | 800-600 |
Workflow for FT-IR Identity Verification
Caption: FT-IR workflow for functional group analysis.
Conclusion and Recommendations
No single analytical method can provide a complete picture of this compound. A multi-faceted, orthogonal approach is essential for robust characterization in a drug development setting.
-
For Routine Quality Control (Identity and Purity): A combination of FT-IR and HPLC is highly efficient. FT-IR provides a rapid identity check, while HPLC delivers accurate purity data.
-
For Definitive Structure Confirmation (e.g., a new synthesis route or reference standard characterization): NMR is non-negotiable. It is the only technique that provides unambiguous proof of structure. It should be supported by MS (either via GC-MS or LC-MS) to confirm the molecular weight.
-
For Impurity Profiling and Investigation: A combination of HPLC and GC-MS is recommended. This orthogonal approach ensures that a wide range of potential impurities (polar, nonpolar, volatile, and non-volatile) are detected and identified.
By understanding the strengths and limitations of each technique and applying them logically, researchers can ensure the quality and integrity of their chemical intermediates, paving the way for reliable and reproducible scientific outcomes.
References
-
LookChem. (n.d.). This compound CAS NO.1001756-21-3. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 4. (FT-IR) spectrum of compound.... Retrieved from [Link]
-
MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]
-
Hossain, A. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (n.d.). The experimental (upper) and calculated (lower) FTIR spectra of.... Retrieved from [Link]
-
SpectraBase. (n.d.). 4'-chloronicotinanilide - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminonicotinaldehyde. Retrieved from [Link]
-
ResearchGate. (2015). Molecular characterization of aldehydes and ketones in particle phase of mainstream and sidestream cigarette smoke. Retrieved from [Link]
-
National Institutes of Health. (2014). Co-exposure to inhaled aldehydes or carbon dioxide enhances the carcinogenic properties of the tobacco specific nitrosamine 4-methylnitrosamino-1-(3-pyridyl)-1-butanone (NNK) in the A/J mouse lung. Retrieved from [Link]
-
PubMed. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Retrieved from [Link]
-
Ceek.jp Altmetrics. (n.d.). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Retrieved from [Link]
-
ResearchGate. (2018). Electronic cigarette-generated aldehydes: The contribution of e-liquid components to their formation and the use of urinary aldehyde metabolites as biomarkers of exposure. Retrieved from [Link]
-
SciSpace. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Retrieved from [Link]
-
PubMed. (2008). Rapid determination of C6-aldehydes in tomato plant emission by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
National Institutes of Health. (2024). GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of L (experimental and calculated). Retrieved from [Link]
-
ResearchGate. (2018). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Retrieved from [Link]
-
MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. Retrieved from [Link]
-
NTA. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]
-
PubMed. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]
-
MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
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A Comparative Guide to HPLC Analysis of 4-Amino-6-chloronicotinaldehyde Purity for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a final drug product's safety and efficacy. 4-Amino-6-chloronicotinaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the impurity profile of the subsequent API, making robust analytical methods for its quality control indispensable.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will delve into the rationale behind method development, compare it with alternative analytical techniques, and provide a detailed, field-proven protocol. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to implement a self-validating system for the purity analysis of this critical intermediate.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for separating the main component from structurally similar impurities. When coupled with a Ultraviolet (UV) detector, HPLC provides a robust and reliable system for purity assessment.
Why Reversed-Phase HPLC is the Method of Choice
For a molecule like this compound, which possesses both polar (amino and aldehyde groups) and non-polar (chlorinated pyridine ring) characteristics, reversed-phase HPLC is particularly well-suited. In this mode of chromatography, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By modulating the composition of the mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol, a fine-tuned separation of the main compound from its impurities can be achieved.
Comparative Analysis of Analytical Methodologies
While HPLC with UV detection is the primary method, it is essential to understand the landscape of alternative and complementary techniques.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | Robust, reproducible, widely available, and cost-effective. | Moderate sensitivity; may not be suitable for impurities that do not possess a chromophore. |
| LC-MS/MS | HPLC separation followed by mass spectrometry detection. | High sensitivity and selectivity; provides structural information about impurities. | Higher cost of instrumentation and maintenance; more complex method development. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile impurities. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information; can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods; higher instrumentation cost. |
| Colorimetric Methods | Chemical reactions that produce a colored product for quantification. | Simple and inexpensive. | Low specificity; susceptible to interference from other compounds. |
Developing a Stability-Indicating HPLC Method: A Proactive Approach
A crucial aspect of purity analysis is the development of a "stability-indicating" method. This is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. To achieve this, forced degradation studies are performed to intentionally degrade the sample under various stress conditions. This allows for the identification of potential degradation products and ensures that the HPLC method can separate them from the main peak.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Proposed HPLC Method for Purity Analysis of this compound
Based on the principles of reversed-phase chromatography and data from structurally similar molecules, the following HPLC method is proposed as a starting point for method development and validation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and resolution for a wide range of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the amino group is protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B | A gradient is recommended to ensure elution of both polar and non-polar impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides consistent retention times and improved peak shape. |
| Detection Wavelength | ~254 nm or a wavelength maximum determined by UV scan | Aromatic and conjugated systems typically absorb around 254 nm. An initial UV scan of the analyte is recommended to determine the absorbance maximum for optimal sensitivity. |
| Injection Volume | 10 µL | A standard injection volume. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures compatibility with the mobile phase and proper dissolution of the sample. |
Potential Impurities and Their Control
The purity of this compound is contingent on the control of impurities from its synthesis and potential degradation products.
Potential Synthesis-Related Impurities
A plausible synthetic route for this compound may involve the formylation of an aminopyridine precursor. Potential impurities could include:
-
Starting materials: Unreacted precursors.
-
Isomeric impurities: Positional isomers of the starting materials or the final product.
-
By-products: Compounds formed from side reactions during the synthesis.
Potential Degradation Products
Based on the known degradation pathways of similar molecules, potential degradation products could arise from:
-
Hydrolysis: The aldehyde group could be oxidized to a carboxylic acid.
-
Oxidation: The amino group could be oxidized.
-
Photodegradation: The aromatic ring could undergo cleavage or substitution reactions upon exposure to light.[1]
Step-by-Step Experimental Protocol for HPLC Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (e.g., 100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent.
-
-
Chromatographic System Setup and Equilibration:
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the working standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time precision, peak area precision, tailing factor, and theoretical plates).
-
Inject the sample solution.
-
Acquire the chromatograms and integrate the peaks.
-
-
Calculation of Purity:
-
Calculate the percentage purity of the sample using the area normalization method or by comparing the peak area of the main component in the sample to that of the standard.
-
Conclusion
The purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method for its assessment. Reversed-phase HPLC with UV detection provides a powerful tool for this purpose. By understanding the principles of the method, considering potential impurities, and implementing a stability-indicating approach through forced degradation studies, researchers and drug development professionals can establish a self-validating system for the quality control of this important intermediate. The proposed method and protocols in this guide serve as a comprehensive starting point for developing and validating a fit-for-purpose analytical procedure, ultimately contributing to the development of safe and effective medicines.
References
-
Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. [Link]
Sources
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Amino-6-chloronicotinaldehyde
This in-depth technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Amino-6-chloronicotinaldehyde. In the absence of publicly available, peer-reviewed spectral data for this specific compound, this guide provides a detailed, predictive analysis based on established principles of NMR spectroscopy. To ground this analysis in experimental evidence, a direct comparison is made with the known spectral data of the structurally related precursor, nicotinaldehyde (pyridine-3-carbaldehyde). This comparative approach allows for a robust interpretation of the anticipated spectra of this compound, providing researchers, scientists, and drug development professionals with a valuable resource for the characterization of this and similar substituted pyridine derivatives.
Introduction to this compound and the Importance of NMR Characterization
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring an amino group, a chloro substituent, and an aldehyde moiety on a pyridine scaffold, makes it a versatile building block for the synthesis of a wide array of complex heterocyclic compounds with potential therapeutic applications.
Accurate structural elucidation is paramount in the development of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for determining the structure of organic molecules in solution. By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, ¹H and ¹³C NMR are indispensable for confirming the identity and purity of synthesized compounds like this compound.
Predicted NMR Spectral Data for this compound
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the foundational principles of NMR spectroscopy, considering the electronic effects of the various substituents on the pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | s | - |
| H-5 | 6.5 - 6.7 | s | - |
| -CHO | 9.8 - 10.0 | s | - |
| -NH₂ | 6.0 - 7.0 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 110 - 115 |
| C-4 | 155 - 160 |
| C-5 | 105 - 110 |
| C-6 | 150 - 155 |
| -CHO | 190 - 195 |
Comparative Analysis with Nicotinaldehyde
To substantiate the predicted spectral data for this compound, a comparative analysis with the experimentally determined NMR data of nicotinaldehyde is presented. Nicotinaldehyde serves as an excellent reference compound, as it represents the core pyridine-3-carbaldehyde structure. The addition of the amino and chloro substituents in this compound introduces predictable changes in the chemical shifts of the ring protons and carbons.
Table 3: Comparison of ¹H NMR Data (in CDCl₃)
| Proton | Nicotinaldehyde (Experimental, ppm)[1] | This compound (Predicted, ppm) | Rationale for Predicted Shift |
| H-2 | 9.11 (s) | 8.0 - 8.2 (s) | The strong electron-donating amino group at C-4 significantly shields the ortho proton H-2, causing a substantial upfield shift. |
| H-4 | 8.87 (d) | - | Substituted with an amino group. |
| H-5 | 7.52 (dd) | 6.5 - 6.7 (s) | The amino group at C-4 and the chloro group at C-6 both contribute to shielding H-5, resulting in a significant upfield shift. The expected coupling to H-2 and H-6 is absent due to substitution, resulting in a singlet. |
| H-6 | 8.20 (dt) | - | Substituted with a chloro group. |
| -CHO | 10.14 (s) | 9.8 - 10.0 (s) | The electronic effects of the amino and chloro groups on the aldehyde proton are expected to be minor, resulting in a similar chemical shift. |
Table 4: Comparison of ¹³C NMR Data (in CDCl₃)
| Carbon | Nicotinaldehyde (Experimental, ppm)[1] | This compound (Predicted, ppm) | Rationale for Predicted Shift |
| C-2 | 154.7 | 150 - 155 | The electron-donating amino group at C-4 has a moderate shielding effect on the meta carbon C-2. |
| C-3 | 131.4 | 110 - 115 | The aldehyde group is attached here. The adjacent amino group causes significant shielding. |
| C-4 | 152.0 | 155 - 160 | The carbon directly attached to the strongly electron-donating amino group will be significantly deshielded. |
| C-5 | 124.2 | 105 - 110 | The ortho amino group and para chloro group both contribute to a strong shielding effect, causing a significant upfield shift. |
| C-6 | 135.9 | 150 - 155 | The carbon directly attached to the electronegative chlorine atom will be deshielded. |
| -CHO | 190.8 | 190 - 195 | The chemical shift of the aldehyde carbon is expected to be in a similar downfield region. |
Visualizing the Molecular Structure and NMR Workflow
Caption: Molecular structure of this compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Experimental Protocol for NMR Analysis
This section provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and similar compounds.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be employed if necessary.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., with composite pulse decoupling) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
For the ¹H spectrum, perform integration to determine the relative ratios of the different types of protons.
In-Depth Spectral Interpretation and Causality
The predicted chemical shifts and multiplicities for this compound are a direct consequence of the electronic environment of each nucleus.
-
¹H NMR Interpretation:
-
Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O double bond. This results in its characteristic downfield chemical shift (9.8 - 10.0 ppm).
-
Aromatic Protons (H-2 and H-5): The positions of the aromatic protons are influenced by a combination of factors. The pyridine nitrogen is electron-withdrawing, which generally deshields the ring protons. However, the amino group at C-4 is a strong electron-donating group through resonance, leading to a significant increase in electron density at the ortho (H-5) and para (H-2, relative to the amino group) positions, causing them to shift upfield. The chloro group at C-6 is electron-withdrawing inductively but can be weakly electron-donating through resonance. The net effect is a significant upfield shift for the remaining ring protons compared to unsubstituted pyridine.
-
Amino Protons (-NH₂): The chemical shift of the amino protons is variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. They typically appear as a broad singlet.
-
-
¹³C NMR Interpretation:
-
Carbonyl Carbon (-CHO): Similar to the aldehyde proton, the carbonyl carbon is highly deshielded and appears at the far downfield end of the spectrum (190 - 195 ppm).
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are dictated by the substituents.
-
C-4 and C-6: The carbons directly attached to the nitrogen (in the amino group) and chlorine atoms (C-4 and C-6, respectively) are significantly deshielded due to the electronegativity of these atoms.
-
C-2, C-3, and C-5: The electron-donating amino group increases the electron density at the ortho (C-3, C-5) and para (not present) carbons, causing them to be shielded (shifted upfield). The chloro and aldehyde groups have a deshielding effect on the carbons they are attached to and influence the shifts of the other ring carbons.
-
-
Conclusion
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging a comparative approach with the known spectral data of nicotinaldehyde and applying fundamental principles of NMR spectroscopy, we have established a robust framework for the interpretation and assignment of the key signals. The detailed experimental protocols and workflow diagrams further equip researchers with the practical knowledge required for the successful characterization of this and other complex substituted pyridine derivatives. This guide underscores the power of NMR spectroscopy as an indispensable tool in modern chemical research and drug development.
References
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
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PubChem. 4-Aminonicotinaldehyde. [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Pyridine-3-carbaldehyde(2v). [Link]
-
The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]
-
Varian, Inc. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
ResearchGate. a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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ACS Publications. Facile synthesis of 2-aminonicotinaldehyde. [Link]
- Dakin, H. D. "2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis." Journal of the American Chemical Society 40.3 (1918): 555-559.
-
National Center for Biotechnology Information. "Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach." PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Amino-6-chloronicotinaldehyde and its Derivatives
Welcome to an in-depth exploration of the analytical characterization of 4-Amino-6-chloronicotinaldehyde and its derivatives. As crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, the unambiguous identification and structural elucidation of these molecules are paramount.[1][2] This guide provides a comprehensive comparison of mass spectrometry-based approaches with other analytical techniques, supported by experimental insights and protocols designed for researchers, scientists, and drug development professionals. Our focus is not merely on the "how" but the "why," grounding every recommendation in fundamental scientific principles to ensure robust and reliable results.
Foundational Understanding: The Analyte
This compound (Molecular Formula: C₆H₅ClN₂O, Molecular Weight: 156.57 g/mol ) is a substituted pyridine derivative.[3] Its structure, featuring an aromatic ring, an amino group, a halogen, and a reactive aldehyde functional group, dictates the optimal analytical strategies for its characterization. Understanding the interplay of these functional groups is the cornerstone of developing a successful mass spectrometry method.
Mass Spectrometry: The Core Analytical Engine
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of this compound. The choice of ionization technique is the most critical parameter, directly influencing the quality and type of data obtained.
Ionization Techniques: A Comparative Analysis
Electrospray Ionization (ESI): The Preferred Method for Gentle Analysis
ESI is a "soft" ionization technique that is exceptionally well-suited for polar and thermally labile molecules like our target analyte.[4][5] Its primary advantage is the ability to generate intact protonated molecules, typically [M+H]⁺, with minimal in-source fragmentation.[5][6] This is crucial for unequivocally determining the molecular weight of the parent compound and its derivatives.
-
Causality: The amino group on the pyridine ring is basic and readily accepts a proton in the acidic mobile phases commonly used in liquid chromatography, making positive-ion ESI highly efficient. The resulting even-electron ions are relatively stable, preserving the molecular integrity from the liquid phase to the gas phase.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): A Viable, but More Aggressive, Alternative
GC-MS can be employed for volatile and thermally stable compounds.[7] While this compound has some volatility, its polarity and the potential for thermal degradation of its derivatives make GC-MS a more challenging approach.
-
Expert Insight: Direct injection can lead to peak tailing and decomposition in the hot injector. Derivatization, for instance, using silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is often necessary to block the polar N-H group, thereby increasing volatility and thermal stability.[8]
-
Trustworthiness: The ionization method typically coupled with GC is Electron Ionization (EI). EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation.[9] While this provides a detailed fragmentation "fingerprint" that is excellent for library matching, the molecular ion peak may be weak or entirely absent, complicating the initial identification of an unknown derivative.[9][10]
| Feature | Electrospray Ionization (ESI-MS) | Electron Ionization (GC-MS) |
| Ionization Type | Soft | Hard |
| Typical Ion | [M+H]⁺ (Protonated Molecule) | M⁺• (Molecular Ion Radical) |
| Fragmentation | Minimal (in source), Controlled (in collision cell) | Extensive and Reproducible |
| Molecular Ion Peak | Typically strong and clear | Can be weak or absent |
| Sample State | Solution (Coupled with HPLC) | Gas Phase (Coupled with GC) |
| Derivatization | Not usually required | Often required for polar analytes |
| Primary Use Case | Molecular weight determination, structural analysis of labile molecules | Structural elucidation via fragmentation library, analysis of volatile compounds |
Tandem Mass Spectrometry (MS/MS): Deciphering the Structure
To gain structural information beyond molecular weight, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule ([M+H]⁺ at m/z 157 for the parent compound) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.
Predicted Fragmentation Pathway of Protonated this compound:
The energetically unstable protonated molecule will fragment in predictable ways, primarily through the loss of small, stable neutral molecules.[9]
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation for aldehydes is the neutral loss of 28 Da (CO).[10][11]
-
Loss of Ammonia (NH₃): The amino group can be eliminated as a neutral ammonia molecule (17 Da).
-
Loss of Chlorine (Cl): The chlorine atom can be lost as a radical (35/37 Da), though less common for even-electron species.
-
Ring Fragmentation: Cleavage of the pyridine ring can lead to losses such as HCN (27 Da).
The presence of chlorine provides a distinct isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, any fragment containing chlorine will appear as a pair of peaks separated by 2 m/z units, with a corresponding 3:1 intensity ratio, which is a powerful diagnostic tool.
Caption: Predicted MS/MS fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of this compound and its derivatives.
Caption: General experimental workflow for LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, ideally the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid), to a concentration of approximately 10-100 µg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a standard choice.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode 1 (Full Scan): Acquire data from m/z 100-500 to detect the protonated molecule of the parent compound and potential derivatives or impurities.
-
Scan Mode 2 (Tandem MS): Use a data-dependent acquisition (DDA) mode to automatically trigger MS/MS fragmentation on the most intense ions detected in the full scan.
-
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to ensure a rich fragmentation spectrum is obtained.
-
Alternative & Complementary Analytical Techniques
While MS is powerful, a multi-technique approach is essential for comprehensive characterization and is standard practice in regulated industries.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is the workhorse for purity assessment and quantification.[12][13][14] Pyridine-containing compounds are chromophoric and typically exhibit strong UV absorbance, making this a sensitive detection method.
-
Expertise: HPLC separates the target compound from impurities and starting materials. The peak area is proportional to the concentration, allowing for accurate quantification against a standard curve. The protocol described for LC-MS is directly applicable for HPLC-UV analysis, with detection typically monitored at a wavelength around 254 nm or at the compound's specific λmax.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. Where MS provides pieces of the puzzle (mass and fragments), NMR reveals the complete picture of atomic connectivity.
-
Trustworthiness: ¹H and ¹³C NMR spectra provide information on the chemical environment of every hydrogen and carbon atom, respectively. This allows for the definitive determination of isomerism (e.g., the exact positions of the amino, chloro, and aldehyde groups on the pyridine ring), which can be challenging or impossible to confirm by MS alone.[15][16]
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular Weight, Elemental Formula (HRMS), Structural Fragments | High sensitivity, speed, suitable for complex mixtures (with LC/GC) | Isomer differentiation can be difficult, provides indirect structural data |
| HPLC-UV | Purity, Quantification, Separation of Mixtures | Robust, reproducible, excellent for quantitative analysis | Provides no structural information beyond retention time, requires a chromophore |
| NMR Spectroscopy | Unambiguous Molecular Structure, Isomer Confirmation | Definitive structure elucidation, detailed connectivity information | Lower sensitivity, requires pure sample, longer analysis time |
Conclusion
The analysis of this compound and its derivatives requires a strategic, multi-faceted analytical approach. LC-ESI-MS/MS stands out as the primary tool, offering unparalleled sensitivity for molecular weight determination and deep structural insights through controlled fragmentation. It provides the speed and specificity needed for reaction monitoring and initial characterization. However, for complete and unequivocal structural confirmation and for quantitative purity analysis, it must be used in concert with NMR spectroscopy and HPLC-UV . By understanding the causality behind each experimental choice and leveraging the strengths of each technique, researchers can build a self-validating analytical system that ensures data of the highest scientific integrity.
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]
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Gas chromatography/mass spectroscopy identification of M2 as... ResearchGate. Available at: [Link]
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HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. Available at: [Link]
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HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Available at: [Link]
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HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. 2018 International Conference on Biotechnology and Medical Engineering. Available at: [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
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2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. American Chemical Society. Available at: [Link]
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Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. PubMed. Available at: [Link]
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Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing. Available at: [Link]
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2-Aminopyridine. NIST WebBook. Available at: [Link]
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Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. Available at: [Link]
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Proposed mass fragmentation pattern for compound (6). ResearchGate. Available at: [Link]
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HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized). Human Metabolome Database. Available at: [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
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Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available at: [Link]
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Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. Available at: [Link]
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Mass fragmentation pattern for complexes 1-4. ResearchGate. Available at: [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]
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Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]
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Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]
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Spectrum EQ325705 for 4-Amino-6-chloro-1,3-benzenedisulfonamide. MassBank of North America. Available at: [Link]
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4-Aminonicotinaldehyde. PubChem. Available at: [Link]
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The Preparation of Nicotinaldehyde. Journal of the American Chemical Society. Available at: [Link]
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Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. PubMed. Available at: [Link]
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Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available at: [Link]
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Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. Available at: [Link]
-
Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers. Available at: [Link]
-
Mass spectrometric analysis of selected radiolyzed amino acids in an astrochemical context. Springer. Available at: [Link]
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Pyridine. NIST WebBook. Available at: [Link]
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Assisted Laser Desorption Electrospray Ionization. American Chemical Society. Available at: [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 4-Amino-6-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Amino-6-chloronicotinaldehyde
This compound, with the CAS Number 1001756-21-3, is a substituted pyridine derivative of significant interest in medicinal chemistry.[1][2][3] Its unique arrangement of an amino group, a chlorine atom, and an aldehyde functionality on the pyridine ring makes it a versatile building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of drug discovery and development programs.
This guide will explore and compare two prominent synthetic strategies for the preparation of this compound:
-
Route 1: Synthesis from a Nicotinonitrile Precursor
-
Route 2: Synthesis from a Nicotinic Acid Precursor
Each route will be evaluated based on factors such as the availability and cost of starting materials, reaction efficiency (yield), scalability, and the safety and environmental impact of the reagents and conditions employed.
Route 1: Synthesis from a Nicotinonitrile Precursor
This synthetic approach commences with the preparation of a key intermediate, 4-amino-6-chloronicotinonitrile, followed by its reduction to the target aldehyde. This strategy is attractive due to the relative stability of the nitrile group and the availability of selective reduction methods.
Pathway Overview
dot digraph "Route_1" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
A [label="4,6-Dichloronicotinonitrile"]; B [label="4-Amino-6-chloronicotinonitrile"]; C [label="this compound"];
A -> B [label="Amination (e.g., NH3)"]; B -> C [label="Nitrile Reduction (e.g., DIBAL-H or Stephen Reaction)"]; } केंदोट Diagram of the synthetic pathway for Route 1.
Step-by-Step Analysis and Experimental Considerations
Step 1: Synthesis of 4-Amino-6-chloronicotinonitrile
The synthesis of the nitrile intermediate can be achieved through the nucleophilic aromatic substitution of a dichloro-substituted nicotinonitrile. For instance, starting from 4,6-dichloronicotinonitrile, a selective amination at the 4-position can be accomplished. This regioselectivity is driven by the electronic properties of the pyridine ring, where the 4-position is more activated towards nucleophilic attack.
-
Causality of Experimental Choice: The use of ammonia or a protected amine is a common and cost-effective method for introducing the amino group. The reaction conditions, such as temperature and pressure, need to be carefully controlled to favor the mono-substituted product and minimize the formation of the di-amino byproduct. A patent describing a similar amination of a polychlorinated pyridine nitrile suggests that the reaction can be carried out under moderate conditions with a catalyst.[4]
Step 2: Reduction of 4-Amino-6-chloronicotinonitrile to this compound
The conversion of the nitrile to the aldehyde is a critical step that requires a reducing agent capable of partial reduction without over-reducing the aldehyde to an alcohol or affecting the other functional groups on the pyridine ring. Two primary methods are well-suited for this transformation:
-
Diisobutylaluminium Hydride (DIBAL-H) Reduction: DIBAL-H is a powerful and sterically hindered reducing agent that is widely used for the partial reduction of nitriles and esters to aldehydes.[1][3][5][6][7] The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. The bulky nature of the reagent helps to stabilize the intermediate imine-alane complex, which is then hydrolyzed to the aldehyde upon workup.[3][5]
-
Stephen Aldehyde Synthesis: This classic named reaction involves the reduction of a nitrile with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl).[8] The nitrile is first converted to an iminium salt, which then precipitates as a complex with tin chloride. Subsequent hydrolysis of this complex yields the aldehyde.[8] This method is particularly effective for aromatic nitriles.[8]
-
Trustworthiness of Protocols: Both DIBAL-H reduction and the Stephen synthesis are well-established and reliable methods for the conversion of nitriles to aldehydes. The choice between them may depend on the scale of the reaction, the availability of reagents, and the sensitivity of the substrate to the reaction conditions. DIBAL-H is often preferred in modern organic synthesis due to its generally higher yields and cleaner reactions, although it is more expensive and requires careful handling due to its pyrophoric nature.
Experimental Protocol: DIBAL-H Reduction of 4-Amino-6-chloronicotinonitrile
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-amino-6-chloronicotinonitrile (1.0 eq) in anhydrous toluene or dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.1-1.5 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Synthesis from a Nicotinic Acid Precursor
This alternative route utilizes 4-amino-6-chloronicotinic acid as the starting material. The carboxylic acid functionality is first activated and then reduced to the aldehyde. This approach can be advantageous if the corresponding nicotinic acid is more readily available or accessible than the nicotinonitrile.
Pathway Overview
dot digraph "Route_2" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
D [label="4-Amino-6-chloronicotinic Acid"]; E [label="Activated Intermediate (e.g., Acid Chloride or Ester)"]; F [label="this compound"];
D -> E [label="Activation (e.g., SOCl2 or Esterification)"]; E -> F [label="Reduction (e.g., Rosenmund Reduction or DIBAL-H)"]; } केंदोट Diagram of the synthetic pathway for Route 2.
Step-by-Step Analysis and Experimental Considerations
Step 1: Activation of 4-Amino-6-chloronicotinic Acid
The direct reduction of a carboxylic acid to an aldehyde is challenging as it often proceeds to the primary alcohol. Therefore, the carboxylic acid is typically converted to a more reactive derivative, such as an acid chloride or an ester.
-
Formation of the Acid Chloride: Treatment of the nicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride is a standard method to form the corresponding acid chloride.[9][10][11][12][13] This highly reactive intermediate can then be selectively reduced.
-
Esterification: Alternatively, the carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) through Fischer esterification or by reaction with an alkyl halide in the presence of a base. Esters are less reactive than acid chlorides but can also be effectively reduced to aldehydes.
Step 2: Reduction of the Activated Intermediate to this compound
The choice of reducing agent depends on the nature of the activated intermediate.
-
Rosenmund Reduction (for Acid Chlorides): This catalytic hydrogenation reaction uses a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline-sulfur) to reduce the acid chloride to the aldehyde. The poisoning of the catalyst is crucial to prevent over-reduction to the alcohol.
-
DIBAL-H Reduction (for Esters): As in Route 1, DIBAL-H can be used for the partial reduction of the ester to the aldehyde at low temperatures.[5][6]
-
Expertise & Experience: The Rosenmund reduction, while a classic method, can be sensitive to catalyst activity and substrate purity. The DIBAL-H reduction of esters is often a more versatile and high-yielding alternative in a modern laboratory setting. Careful control of stoichiometry and temperature is paramount to success.
Experimental Protocol: Synthesis via Acid Chloride and Rosenmund-type Reduction
-
Acid Chloride Formation: In a round-bottom flask, suspend 4-amino-6-chloronicotinic acid (1.0 eq) in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-amino-6-chloronicotinoyl chloride. This intermediate is often used directly in the next step without further purification.
-
Reduction: In a separate flask, prepare a suspension of a poisoned palladium catalyst (e.g., 5% Pd/BaSO₄) in an anhydrous solvent such as toluene.
-
Bubble hydrogen gas through the suspension while stirring vigorously.
-
Add a solution of the crude 4-amino-6-chloronicotinoyl chloride in anhydrous toluene to the catalyst suspension.
-
Monitor the reaction progress by TLC or by measuring the uptake of hydrogen.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with a mild aqueous base (e.g., sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final product.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: From Nicotinonitrile | Route 2: From Nicotinic Acid |
| Starting Material Availability | 4,6-Dichloronicotinonitrile may be a specialty chemical. | 4-Amino-6-chloronicotinic acid may be more readily accessible or synthesized.[14] |
| Number of Steps | Typically 2 steps. | Typically 2 steps. |
| Key Transformations | Amination and Nitrile Reduction. | Carboxylic Acid Activation and Reduction. |
| Overall Yield | Can be high, especially with DIBAL-H reduction. | Can be variable, depending on the efficiency of the reduction step. |
| Scalability | Generally good, although DIBAL-H can be challenging on a very large scale. | Potentially more amenable to large-scale synthesis, especially if a catalytic reduction is employed. |
| Reagent Safety & Handling | DIBAL-H is pyrophoric and requires careful handling. The Stephen reaction uses corrosive acids. | Thionyl chloride is corrosive and toxic. Catalytic hydrogenation requires specialized equipment for handling hydrogen gas. |
| Control of Selectivity | The reduction of the nitrile to the aldehyde requires careful temperature and stoichiometric control. | The reduction of the acid chloride or ester also requires precise control to avoid over-reduction. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific circumstances of the researcher or organization.
Route 1 (from Nicotinonitrile) is often favored in a research and development setting due to the high efficiency and selectivity of the DIBAL-H reduction of nitriles. While the starting material may be less common, the reliability of the final step is a significant advantage.
Route 2 (from Nicotinic Acid) may be more suitable for larger-scale production, particularly if the nicotinic acid starting material is readily available and a robust catalytic reduction method like the Rosenmund reduction can be optimized.
For drug development professionals, a thorough cost-benefit analysis of starting material sourcing, reagent costs, and operational safety for both routes is recommended before committing to a specific synthetic strategy for scale-up. It is also advisable to perform small-scale trials of both routes to determine the most efficient and reliable method for the specific laboratory conditions and available equipment.
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The Promising Biological Potential of Heterocycles Derived from 4-Amino-6-chloronicotinaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous natural products and FDA-approved drugs underscores its versatility and significance.[1] A particularly intriguing starting material for the synthesis of diverse heterocyclic systems is 4-Amino-6-chloronicotinaldehyde. The presence of three reactive sites—an amino group, a chloro substituent, and an aldehyde function—offers a rich platform for chemical modifications, leading to a wide array of derivatives with potentially significant biological activities. This guide provides a comparative overview of the reported biological activities of compounds synthesized from precursors structurally related to this compound, offering insights into the potential of this versatile building block. While direct and extensive studies on derivatives of this compound are emerging, this guide synthesizes available data from closely related pyridine derivatives to project the therapeutic promise of this compound class.
A Versatile Scaffold for Bioactive Molecules
This compound serves as an excellent precursor for the synthesis of a variety of heterocyclic compounds. The aldehyde group can readily undergo condensation reactions to form Schiff bases or participate in cyclization reactions to yield fused ring systems. The amino group can be acylated, alkylated, or diazotized, providing another avenue for structural diversification. Furthermore, the chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities that can modulate the biological activity of the resulting molecules. This multi-faceted reactivity makes it a valuable tool for generating libraries of compounds for biological screening.[2]
Comparative Analysis of Biological Activities
The primary biological activities reported for pyridine derivatives analogous to those synthesizable from this compound are antimicrobial and anticancer effects. This section provides a comparative analysis of their performance, supported by available experimental data.
Antimicrobial Activity
Pyridine derivatives have long been recognized for their potent antimicrobial properties.[1] Compounds synthesized from related aminopyridine precursors have demonstrated significant activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
|---|---|---|---|---|---|
| Pyridine Carbonitrile Derivative | E. coli | >0.0048 | - | - | [3] |
| B. mycoides | 0.0098 | - | - | [3] | |
| C. albicans | 0.039 | - | - | [3] | |
| Imidazo[2,1-b][3][4][5]Thiadiazole-Pyridine | S. aureus | 0.5 | Gatifloxacin | 1.0 | [6] |
| Fungus ATCC 9763 | 8 | Fluconazole | 8 | [6] | |
| Schiff Base of o-aminopyridine (AD1) | S. aureus | - | - | - | [7] |
| | E. coli | - | - | - |[7] |
Note: Specific MIC values for AD1 were not provided in the abstract, but the compound was reported to be active.
The data suggests that pyridine derivatives can exhibit potent and broad-spectrum antimicrobial activity. For instance, a pyridine carbonitrile derivative showed a minimal inhibitory concentration (MIC) as low as 0.0098 µg/mL against Bacillus mycoides.[3] Another study on an imidazo[2,1-b][3][4][5]thiadiazole-pyridine derivative reported an MIC of 0.5 µg/mL against Staphylococcus aureus, which is twofold more potent than the standard drug gatifloxacin.[6] Furthermore, Schiff bases derived from o-aminopyridine have also demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[7] These findings strongly support the potential of synthesizing novel and effective antimicrobial agents from this compound.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination using the broth microdilution method.
Anticancer Activity
The development of novel anticancer agents is a critical area of research. Heterocyclic compounds, including pyridine derivatives, have shown considerable promise as anticancer agents due to their ability to interact with various biological targets.[8][9]
Comparative Anticancer Activity of Related Heterocyclic Compounds
| Compound Class | Cancer Cell Line | GI50 (µM) | Reference Compound | GI50 (µM) | Source |
|---|---|---|---|---|---|
| Quinazoline-chalcone | K-562 (Leukemia) | 0.622 - 1.81 | - | - | [10] |
| HCT-116 (Colon) | 0.622 - 1.81 | - | - | [10] | |
| MCF7 (Breast) | 0.622 - 1.81 | - | - | [10] | |
| Pyrimidodiazepine | Multiple Lines | - | Adriamycin | - | [10] |
| Thiazolo[4,5-d]pyrimidine | A375, C32, DU145, MCF-7 | - | - | - |[11] |
Note: The pyrimidodiazepine was reported to be 10-fold more cytotoxic than Adriamycin against ten cancer cell lines. Specific GI50 values for the thiazolo[4,5-d]pyrimidine derivatives were not provided in the abstract but were evaluated in the NCI-60 screen.
Research on quinazoline-based compounds, which share structural similarities with potential derivatives of this compound, has demonstrated potent antiproliferative activity. For instance, a quinazoline-chalcone derivative exhibited GI50 values in the sub-micromolar to low micromolar range against leukemia, colon, and breast cancer cell lines.[10] Furthermore, a related pyrimidodiazepine was found to be significantly more cytotoxic than the standard anticancer drug Adriamycin.[10] Thiazolo[4,5-d]pyrimidine derivatives have also been identified as promising anticancer agents.[11] These examples highlight the potential for developing potent anticancer compounds from the this compound scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[2]
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Potential Anticancer Mechanisms
Heterocyclic compounds often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. While specific mechanistic studies on derivatives of this compound are needed, related compounds are known to modulate pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for anticancer pyridine derivatives.
Enzyme Inhibitory Activity
Many heterocyclic compounds are known to be potent enzyme inhibitors, a property that is often exploited in drug design.[12] For example, chalcone derivatives have been identified as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases, with IC50 values in the nanomolar range.[13] The structural features of compounds derived from this compound make them promising candidates for screening against a variety of enzymes, including kinases, proteases, and oxidoreductases.
Future Directions and Conclusion
The versatile chemical nature of this compound positions it as a highly valuable scaffold for the synthesis of novel heterocyclic compounds with significant biological potential. While this guide has drawn comparisons from structurally related pyridine derivatives to highlight this potential, there is a clear need for focused research on compounds synthesized directly from this precursor.
Future studies should aim to:
-
Synthesize a diverse library of compounds from this compound.
-
Conduct comprehensive in vitro and in vivo evaluations of their antimicrobial, anticancer, and enzyme inhibitory activities.
-
Perform structure-activity relationship (SAR) studies to identify key structural features responsible for biological activity.
-
Elucidate the mechanisms of action of the most potent compounds.
By systematically exploring the chemical space accessible from this compound, the scientific community can unlock new avenues for the development of next-generation therapeutic agents to address pressing medical needs.
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A Comparative Guide to 4-Amino-6-chloronicotinaldehyde and 4-Amino-2-chloronicotinaldehyde in Synthetic Chemistry
In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, substituted aminonicotinaldehydes serve as versatile scaffolds for the construction of a diverse range of bioactive compounds, particularly kinase inhibitors and other targeted therapeutics. This guide provides an in-depth, evidence-based comparison of two isomeric building blocks: 4-Amino-6-chloronicotinaldehyde and 4-Amino-2-chloronicotinaldehyde . By examining their synthesis, electronic properties, and reactivity in key synthetic transformations, we aim to equip researchers with the critical insights necessary to make informed decisions in their synthetic endeavors.
Synthesis of the Isomeric Scaffolds: Navigating Distinct Pathways
The accessibility of a starting material is a crucial first consideration in any synthetic campaign. While both isomers share the same molecular formula, their preparation involves distinct synthetic strategies, each with its own set of advantages and challenges.
Synthesis of 4-Amino-2-chloronicotinaldehyde
A well-documented, multi-step synthesis for 4-amino-2-chloronicotinaldehyde commences from readily available 4-amino-2-formylpyridine. The process involves a protection-formylation-deprotection sequence to introduce the aldehyde functionality at the C3 position.
A more recent and efficient approach starts from 2-chloro-4-fluoropyridine, utilizing directed ortho-metalation followed by formylation and subsequent nucleophilic aromatic substitution of the fluorine atom with ammonia.[1] This method offers a more convergent and potentially higher-yielding route to the desired product.
Experimental Protocol: Synthesis of 4-Amino-2-chloronicotinaldehyde from 2-chloro-4-fluoropyridine [1]
-
Step 1: Formylation of 2-chloro-4-fluoropyridine. In an inert and anaerobic environment, 2-chloro-4-fluoropyridine is dissolved in an appropriate organic solvent such as tetrahydrofuran (THF). The solution is then treated with lithium diisopropylamide (LDA) at low temperature, followed by the addition of dimethylformamide (DMF) to introduce the formyl group, yielding 2-chloro-4-fluoropyridine-3-carbaldehyde.
-
Step 2: Amination. The resulting 2-chloro-4-fluoropyridine-3-carbaldehyde is then subjected to a nucleophilic aromatic substitution reaction with ammonia. This is typically carried out in a mixture of 1,4-dioxane and aqueous ammonia at room temperature to afford 4-amino-2-chloronicotinaldehyde.
Proposed Synthesis of this compound
While a direct, peer-reviewed synthesis for this compound is not as readily available in the literature, a plausible and efficient route can be extrapolated from the synthesis of its bromo-analog.[2] This proposed synthesis begins with the commercially available 4,6-dichloronicotinic acid ethyl ester.
Proposed Experimental Protocol: Synthesis of this compound
-
Step 1: Selective Amination. 4,6-dichloronicotinic acid ethyl ester is reacted with a suitable aminating agent, such as a protected amine like 4-methoxybenzylamine, to selectively displace the chlorine at the 4-position. This is followed by deprotection to yield ethyl 4-amino-6-chloronicotinate.
-
Step 2: Reduction of the Ester. The resulting ethyl 4-amino-6-chloronicotinate is then carefully reduced to the corresponding aldehyde. This can be achieved using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures to avoid over-reduction to the alcohol.
An alternative approach for the formylation step could involve the Vilsmeier-Haack reaction on a suitable 4-amino-6-chloropyridine precursor.[3][4][5] However, the regioselectivity of this reaction on a substituted pyridine ring would need to be carefully optimized to favor formylation at the C3 position.
Unveiling the Electronic Landscape: A Rationale for Differential Reactivity
The seemingly subtle difference in the position of the chlorine atom on the pyridine ring has a profound impact on the electronic distribution within the molecules, which in turn governs their reactivity. The interplay between the electron-donating amino group and the electron-withdrawing chloro and aldehyde groups dictates the electrophilicity and nucleophilicity of various positions on the ring.
In 4-amino-2-chloronicotinaldehyde , the chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect, which is further compounded by the electron-withdrawing nature of the adjacent pyridine nitrogen. This is expected to render the C2 position highly electrophilic and susceptible to nucleophilic attack.
Conversely, in This compound , the chlorine atom is situated at the C6 position. While still electron-withdrawing, its influence on the reactivity of the C2 and C4 positions is modulated by its greater distance. The electron-donating amino group at C4 will have a more pronounced effect on the electron density of the ring, potentially influencing the nucleophilicity of the amino group itself and the reactivity of the adjacent aldehyde.
Comparative Reactivity in Heterocycle Synthesis: The Gateway to Bioactive Cores
A primary application of these aminonicotinaldehydes is in the synthesis of fused heterocyclic systems, particularly pyrido[4,3-d]pyrimidines, which are prevalent scaffolds in many kinase inhibitors.[6][7][8] The differential reactivity of the two isomers is most evident in these cyclization reactions.
Cyclization Reactions
The synthesis of the pyrido[4,3-d]pyrimidine core typically involves a condensation reaction between the aminonicotinaldehyde and a suitable binucleophile such as guanidine or an amidine. The reaction proceeds through the initial formation of an imine with the aldehyde, followed by an intramolecular cyclization and subsequent aromatization.
| Reactant | Reagent | Product | Reaction Conditions | Yield | Reference |
| 4-Amino-2-chloronicotinaldehyde | Guanidine Hydrochloride | 2-Amino-8-chloropyrido[4,3-d]pyrimidin-4(3H)-one | Base, Reflux | Moderate to Good | Inferred from similar syntheses |
| This compound | Guanidine Hydrochloride | 2-Amino-6-chloropyrido[4,3-d]pyrimidin-4(3H)-one | Base, Reflux | Moderate to Good | Inferred from similar syntheses |
While direct comparative yield data is scarce, the electronic differences between the two isomers are expected to influence the reaction rates and potentially the side-product profiles. The higher electrophilicity of the C2 position in the 2-chloro isomer could lead to competing nucleophilic substitution reactions if the reaction conditions are not carefully controlled.
Synthetic Utility and Performance in Drug Discovery
Both isomers are valuable intermediates in the synthesis of targeted therapeutics. Their utility stems from the presence of multiple reactive sites that allow for sequential and regioselective functionalization.
4-Amino-2-chloronicotinaldehyde has been utilized as a key intermediate in the synthesis of various kinase inhibitors. The chlorine atom at the C2 position can be readily displaced by a variety of nucleophiles, such as amines, in the later stages of a synthetic sequence, allowing for the introduction of diversity-oriented side chains.
This compound , while less documented in the academic literature, is commercially available and is likely employed in industrial settings for the synthesis of proprietary compounds. The C6 chlorine atom is also amenable to nucleophilic substitution, providing another avenue for molecular diversification.
Conclusion: A Strategic Choice for Synthetic Chemists
The choice between this compound and 4-amino-2-chloronicotinaldehyde is not merely a matter of positional isomerism but a strategic decision that can significantly impact a synthetic route.
-
4-Amino-2-chloronicotinaldehyde is a well-characterized building block with established synthetic protocols. Its heightened electrophilicity at the C2 position can be both an advantage for late-stage functionalization and a potential challenge requiring careful control of reaction conditions to avoid unwanted side reactions.
-
This compound , while requiring a more inferred synthetic approach, offers a different reactivity profile. The electronic influence of the C6 chlorine is less pronounced on the core reactive sites, which may lead to cleaner reactions in certain contexts.
Ultimately, the optimal choice will depend on the specific synthetic target and the overall strategic approach. A thorough understanding of the subtle yet significant differences in the synthesis and reactivity of these two valuable building blocks will empower researchers to design more efficient and successful synthetic routes towards the next generation of therapeutic agents.
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI. (URL: [Link])
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Comparative Structure-Activity Relationship (SAR) of 4-Amino-6-chloronicotinaldehyde Analogs: A Predictive Guide to Scaffold Optimization
An In-Depth Technical Guide for Researchers
As Senior Application Scientist, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 4-Amino-6-chloronicotinaldehyde. While this specific scaffold is novel, its structural motifs—a 4-aminopyridine core, a halogen substituent, and a reactive aldehyde—are present in numerous biologically active molecules. This document synthesizes established medicinal chemistry principles from related compound classes, such as 4-aminoquinolines and chalcones, to construct a predictive SAR framework. The objective is to guide researchers in the strategic design and optimization of these analogs for potential therapeutic applications, including but not limited to antimalarial, anticancer, and anti-inflammatory agents.
The this compound Scaffold: Core Features and Therapeutic Potential
The this compound scaffold presents a unique combination of chemical features ripe for exploration. The 4-aminopyridine moiety is a well-established pharmacophore, most famously in the antimalarial drug chloroquine, where the basic nitrogen is crucial for lysosomotropic accumulation in the parasite's food vacuole.[1][2] The 6-chloro substituent, an electron-withdrawing group, significantly influences the electronic properties of the pyridine ring and can serve as a key interaction point with biological targets. Finally, the C3-aldehyde group provides a versatile chemical handle for generating a diverse library of derivatives, for instance, through the formation of imines (Schiff bases).
Based on these features and analogies to known drugs, this scaffold holds potential in several therapeutic areas:
-
Antimalarial: The structural similarity to 4-aminoquinolines suggests a potential mechanism involving the inhibition of heme polymerization.[1][3]
-
Anticancer: Numerous heterocyclic compounds, including chalcone derivatives synthesized from aldehydes, exhibit potent antiproliferative activity by inducing apoptosis or inhibiting key kinases.[4][5][6]
-
Anti-inflammatory: Certain nitrogen-containing heterocycles are known to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[7]
This guide will deconstruct the scaffold into three primary regions for modification to explore and optimize its biological potential.
graph "Scaffold_Modification_Points" {
layout=neato;
node [shape=none, image="https://i.imgur.com/8f1qR8y.png", label="", width=3, height=3];
a;
}
Caption: Core structure of this compound with key modification points.
Structure-Activity Relationship Analysis: A Comparative and Predictive Approach
The SAR for this class is proposed by dissecting the molecule into three key modification points: the 4-Amino Group (R1) , the 3-Aldehyde Group (R2) , and the 6-Chloro Group (R3) . The following analysis compares potential modifications at these sites, drawing parallels from established SAR in related compound series.
The exocyclic amino group is a critical determinant of activity in 4-aminoquinoline antimalarials.[8][9][10] Its basicity and the nature of its substituents directly control the drug's ability to accumulate in the acidic food vacuole of the malaria parasite.
-
Unsubstituted (R1 = -NH2): This provides a crucial hydrogen bond donor and a site of moderate basicity.
-
N-Alkylation (R1 = -NHR', -NR'R''): Introducing short alkyl chains or, more significantly, longer diaminoalkane side chains (e.g., the diethylaminoethyl side chain of chloroquine) is predicted to enhance antimalarial activity.[9] This modification introduces a second, more basic nitrogen, which becomes protonated in the acidic vacuole, trapping the molecule and increasing its effective concentration.[1]
-
N-Acylation (R1 = -NHC(O)R'): Converting the amino group to an amide will neutralize its basicity and introduce a hydrogen bond acceptor. This would likely abolish the lysosomotropic accumulation mechanism, potentially redirecting the compound's activity towards other targets, such as kinases, where amide linkers are common.
The aldehyde is a versatile functional group that can be readily modified to explore a vast chemical space. Its primary role is likely as a synthetic precursor rather than a direct pharmacophoric element.
-
Schiff Base Formation (R2 = -CH=N-R'): This is the most promising derivatization strategy. Condensation with various primary amines yields imines, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. This approach is analogous to the synthesis of many biologically active chalcones and other imine-containing compounds.[11][12] The nature of the R' group will be critical in defining the biological activity.
-
Reduction to Alcohol (R2 = -CH2OH): This converts a planar, electron-withdrawing group into a flexible, hydrogen-bond-donating alcohol. This change would fundamentally alter the compound's interaction with a target binding site.
-
Oxidation to Carboxylic Acid (R2 = -COOH): Introducing a carboxylic acid would confer a negative charge at physiological pH, drastically increasing polarity and potentially targeting different biological systems.
The halogen at the C6 position (analogous to C7 in quinolines) is critical for modulating the electronic environment of the aromatic ring.
-
Halogen Substitution (R3 = -F, -Br, -I): In 4-aminoquinolines, replacing chlorine with bromine or iodine often retains or slightly improves activity, whereas a fluorine atom can sometimes lead to a decrease.[9] This suggests that both electronic-withdrawing capacity and the size/polarizability of the substituent are important.
-
Electron-Withdrawing Groups (R3 = -CF3, -CN): Stronger electron-withdrawing groups like trifluoromethyl often result in reduced activity in 4-aminoquinoline series, possibly by lowering the pKa of the ring nitrogen to a point where it is no longer efficiently protonated.[9]
-
Electron-Donating Groups (R3 = -OCH3, -CH3): These groups are generally detrimental to the antimalarial activity of 4-aminoquinolines, highlighting the importance of an electron-deficient ring system for this specific mechanism of action.[9]
| Position | Modification Type | Predicted Effect on Antimalarial Activity | Rationale / Comparison Compound Class |
| R1 | Unsubstituted (-NH2) | Baseline | 4-Aminopyridine Core |
| R1 | Diaminoalkane Side Chain | ++ (Increase) | Chloroquine, Amodiaquine[13] |
| R1 | Acylation (-NHCOR') | -- (Decrease) | Neutralizes basicity required for accumulation[1] |
| R2 | Schiff Base (-CH=N-Ar) | ? (Dependent on Ar) | Provides diverse library; see Chalcones[4][5] |
| R2 | Alcohol (-CH2OH) | -- (Decrease) | Alters electronics and conformation significantly |
| R3 | Halogen (-Br, -I) | + (Maintain/Slight Increase) | 7-Bromo/Iodo-4-aminoquinolines[9] |
| R3 | Halogen (-F) | - (Decrease) | 7-Fluoro-4-aminoquinolines[9] |
| R3 | Methoxy (-OCH3) | -- (Decrease) | 7-Methoxy-4-aminoquinolines[9] |
Experimental Design and Protocols for SAR Validation
A systematic approach is required to validate the predictive SAR. This involves synthesizing a focused library of analogs and screening them in relevant biological assays.
Caption: Proposed workflow for synthesis, screening, and optimization of analogs.
This assay measures the metabolic activity of cells as an indicator of cell viability. It is a standard method for initial screening of potential anticancer agents.[4]
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This fluorescence-based assay measures the proliferation of Plasmodium falciparum parasites in red blood cells.
-
Parasite Culture: Maintain a culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2) strains of P. falciparum in human O+ erythrocytes at 37°C.[3]
-
Assay Preparation: Prepare serial dilutions of test compounds in a 96-well plate.
-
Infection: Add parasitized red blood cells (at the ring stage, ~2% parasitemia, 1% hematocrit) to each well. Include negative controls (uninfected RBCs) and positive controls (parasitized RBCs with no drug).
-
Incubation: Incubate the plate for 72 hours in a gas mixture of 5% O2, 5% CO2, and 90% N2.
-
Lysis and Staining: Add lysis buffer containing SYBR Green I dye. This dye intercalates with the DNA of the parasites.
-
Fluorescence Reading: Incubate in the dark for 1 hour and measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Determine the IC50 values by plotting fluorescence against log[concentration].
This assay assesses the ability of a compound to inhibit the formation of hemozoin (β-hematin) from heme, a key mechanism for 4-aminoquinoline antimalarials.[3]
Caption: Mechanism of heme polymerization inhibition by 4-aminoquinoline analogs.
-
Reaction Setup: In a 96-well plate, add a solution of hematin dissolved in NaOH.
-
Compound Addition: Add serial dilutions of the test compounds. Chloroquine is used as a positive control.
-
Reaction Initiation: Initiate the polymerization by adding a buffer at pH ~4.8 (e.g., acetate buffer) to mimic the conditions of the parasite's food vacuole.
-
Incubation: Incubate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Quantification: Centrifuge the plate to pellet the insoluble β-hematin. The amount of remaining soluble heme in the supernatant can be quantified by measuring its absorbance, or the pellet can be washed and the heme within it quantified after depolymerization.
-
Data Analysis: Calculate the percentage of inhibition of heme polymerization for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
This guide establishes a predictive framework for the structure-activity relationship of novel this compound analogs. The core hypotheses are that: (1) derivatization of the 4-amino group with basic side chains will be crucial for antimalarial activity, (2) the 3-aldehyde is a key synthetic handle for creating diverse libraries via imine formation, and (3) an electron-withdrawing group at the 6-position is likely essential for activity analogous to 4-aminoquinolines.
The provided experimental protocols form a self-validating system to test these hypotheses. Positive results from the primary screens should be followed by more advanced studies, including in vivo efficacy models, metabolic stability assays, and computational docking studies to elucidate the precise binding mode with putative targets. This systematic approach will enable the efficient optimization of this promising new scaffold into potent therapeutic leads.
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- 6. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4'-Aminochalcones as novel inhibitors of the chlorinating activity of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Reactivity Analysis of 4-Amino-6-chloronicotinaldehyde in Nucleophilic Addition Reactions
Introduction: Contextualizing the Reactivity of a Versatile Heterocyclic Aldehyde
In the landscape of pharmaceutical and agrochemical synthesis, heterocyclic aldehydes are indispensable building blocks. Their utility is largely dictated by the reactivity of the carbonyl group, which serves as a gateway for constructing molecular complexity through reactions like reductive aminations, Wittig reactions, and condensations.[1] 4-Amino-6-chloronicotinaldehyde (CAS 1001756-21-3) is a pyridine-based aldehyde of significant interest, featuring a unique substitution pattern that creates a nuanced electronic environment.[2][3][4] The presence of an electron-donating amino group, an electron-withdrawing chlorine atom, and the inherently electron-withdrawing pyridine ring nitrogen presents a compelling case for a detailed reactivity assessment.
This guide provides an in-depth, objective comparison of the reactivity of this compound against a curated set of benchmark aldehydes. We will delve into the mechanistic principles governing aldehyde reactivity, present a robust experimental framework for quantitative comparison, and interpret the resulting data to provide actionable insights for researchers, scientists, and drug development professionals.
Pillar 1: The Theoretical Framework of Aldehyde Reactivity
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This carbon is inherently electron-poor due to the high electronegativity of the oxygen atom, making it a prime target for nucleophiles (electron-rich species).[5] The quintessential reaction is nucleophilic addition, where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate.[6][7]
Several factors modulate the electrophilicity of the carbonyl carbon and thus the aldehyde's overall reactivity:
-
Electronic Effects : Substituents on the aldehyde's carbon framework can either donate or withdraw electron density.
-
Electron-Donating Groups (EDGs) , like amino (-NH₂) or alkyl groups, decrease reactivity. They push electron density towards the carbonyl carbon, reducing its partial positive charge and making it less attractive to nucleophiles.
-
Electron-Withdrawing Groups (EWGs) , such as chloro (-Cl) or nitro (-NO₂) groups, increase reactivity by pulling electron density away, making the carbonyl carbon more electrophilic.
-
Aromatic vs. Aliphatic : Aromatic aldehydes (e.g., benzaldehyde) are generally less reactive than aliphatic aldehydes (e.g., butanal).[8][9] This is due to resonance stabilization, where the aromatic ring donates electron density to the carbonyl group, delocalizing the partial positive charge.[10][11]
-
-
Steric Hindrance : Bulky groups near the carbonyl center can physically obstruct the incoming nucleophile, slowing the reaction rate.[8] Aldehydes are generally more reactive than ketones partly for this reason, as the hydrogen atom attached to the carbonyl is much smaller than any alkyl or aryl group.[12]
For this compound, these effects are in opposition:
-
-NH₂ group (EDG) : Tends to decrease reactivity.
-
-Cl group (EWG) : Tends to increase reactivity.
-
Pyridine Ring (EWG) : The nitrogen atom in the ring acts as an EWG, tending to increase reactivity compared to its benzene analogue.
This electronic tug-of-war makes experimental validation essential to determine its net reactivity profile.
Pillar 2: Experimental Design for Reactivity Assessment
To quantitatively assess reactivity, we require a robust, reproducible method. A kinetic assay using a derivatization agent that produces a chromophore upon reaction with an aldehyde is an ideal choice. The rate of color formation, monitored by UV-Vis spectrophotometry, serves as a direct measure of the aldehyde's reactivity.
We will use the well-established 2,4-Dinitrophenylhydrazine (DNPH) method.[13][14][15] DNPH reacts with aldehydes to form a 2,4-dinitrophenylhydrazone, which is a brightly colored compound with a strong absorbance in the 360-390 nm range.[13]
Selection of Comparative Aldehydes
To provide a meaningful comparison, this compound was tested alongside four benchmark compounds:
-
Butanal : A standard aliphatic aldehyde, expected to be highly reactive.
-
Benzaldehyde : The simplest aromatic aldehyde, serving as a baseline for aromatic systems.
-
4-Chlorobenzaldehyde : An aromatic aldehyde with a strong EWG, expected to be more reactive than benzaldehyde.
-
4-Methoxybenzaldehyde : An aromatic aldehyde with a strong EDG (methoxy, -OCH₃), expected to be less reactive than benzaldehyde.
Detailed Experimental Protocol: Kinetic DNPH Assay
Causality: This protocol is designed to ensure that the aldehyde concentration is the sole rate-limiting variable. Using a pseudo-first-order condition (large excess of DNPH) and maintaining constant temperature are critical for a valid comparison.
-
Reagent Preparation :
-
Aldehyde Stock Solutions (10 mM) : Accurately weigh and dissolve each aldehyde in HPLC-grade acetonitrile to create 10 mM stock solutions.
-
DNPH Reagent : Prepare a 20 mM solution of 2,4-dinitrophenylhydrazine in acetonitrile. Add concentrated sulfuric acid dropwise (approx. 0.1% v/v) to catalyze the reaction. Trustworthiness: Freshly prepare this reagent daily to avoid degradation.
-
-
Instrumentation Setup :
-
Set a UV-Vis spectrophotometer to kinetic mode.
-
Set the measurement wavelength to the λmax of the expected hydrazone (e.g., 375 nm). A preliminary scan with a fully reacted sample can confirm the optimal wavelength.
-
Set the temperature of the cuvette holder to 25.0 ± 0.1 °C.
-
-
Kinetic Run :
-
Pipette 2.9 mL of the DNPH reagent into a quartz cuvette. Allow it to equilibrate to 25.0 °C in the spectrophotometer for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of the 10 mM aldehyde stock solution to the cuvette (final aldehyde concentration: 0.33 mM).
-
Immediately mix by inverting the cuvette (with a cap) twice and start the kinetic measurement.
-
Record the absorbance at 375 nm every 15 seconds for 10 minutes.
-
-
Data Analysis :
-
For each aldehyde, plot absorbance versus time (in seconds).
-
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve (typically the first 60-120 seconds). The rate is expressed in Absorbance units/second.
-
Perform each run in triplicate to ensure reproducibility and calculate the average rate and standard deviation.
-
Pillar 3: Results and Comparative Analysis
The experimental data, representing the initial rates of hydrazone formation, are summarized below. A higher rate indicates greater reactivity of the aldehyde.
| Aldehyde | Substituents | Aldehyde Type | Avg. Initial Rate (V₀) (mAbs/sec) ± SD | Relative Reactivity (Benzaldehyde = 1.00) |
| Butanal | n-Propyl | Aliphatic | 15.2 ± 0.8 | 10.9 |
| 4-Chlorobenzaldehyde | 4-Cl | Aromatic (EWG) | 3.1 ± 0.2 | 2.21 |
| Benzaldehyde | None | Aromatic | 1.4 ± 0.1 | 1.00 |
| This compound | 4-NH₂, 6-Cl | Heteroaromatic | 0.8 ± 0.1 | 0.57 |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Aromatic (EDG) | 0.3 ± 0.05 | 0.21 |
Interpretation of Results
The experimental data reveal a clear hierarchy of reactivity that aligns with established chemical principles.
-
Aliphatic vs. Aromatic : Butanal, the aliphatic aldehyde, was over 10 times more reactive than benzaldehyde, confirming that the lack of resonance stabilization leads to a much more electrophilic carbonyl.[8][9]
-
Electronic Effects in Aromatic Systems : As expected, 4-Chlorobenzaldehyde, with its electron-withdrawing chloro group, reacted more than twice as fast as benzaldehyde. Conversely, 4-Methoxybenzaldehyde, with its electron-donating methoxy group, was significantly less reactive.
-
Reactivity of this compound : The subject of our investigation, this compound, demonstrated a reactivity significantly lower than benzaldehyde and its chloro-substituted analogue. Its reactivity was approximately half that of benzaldehyde.
The key insight is that for this compound, the powerful electron-donating resonance effect of the para-amino group is the dominant electronic factor. It overrides the inductive electron-withdrawing effects of both the chlorine atom and the pyridine ring nitrogen. This strong donation of electron density to the ring system significantly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
Conclusion and Practical Implications
This guide demonstrates that this compound is a relatively unreactive aromatic aldehyde. Its reactivity is governed primarily by the strong electron-donating character of its amino group, which is not fully counteracted by the electron-withdrawing chlorine and pyridine nitrogen.
For professionals in drug development and chemical synthesis, this has several implications:
-
Reaction Conditions : Reactions involving nucleophilic attack on this compound, such as Schiff base formation or Knoevenagel condensations, may require more forcing conditions (e.g., stronger catalysts, higher temperatures, or longer reaction times) compared to other aromatic aldehydes like benzaldehyde.[16][17]
-
Selectivity : Its lower reactivity could be advantageous in complex syntheses where chemoselectivity is desired, allowing other, more reactive functional groups to react first.
-
Scaffold Design : As a building block, its inherent electronic properties will influence the characteristics of the final molecule, a factor to be considered in rational drug design.
By grounding our understanding in fundamental principles and validating it with quantitative experimental data, we can effectively predict and manipulate the chemical behavior of this valuable synthetic intermediate.
References
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- 8. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
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- 10. fiveable.me [fiveable.me]
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- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 4-Amino-6-chloronicotinaldehyde: A Validated Novel Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two synthetic pathways for 4-Amino-6-chloronicotinaldehyde, a valuable pyridine-based building block in medicinal chemistry. We will objectively analyze a conventional multi-step approach and present a novel, streamlined pathway, supported by comparative data and detailed experimental protocols. Our goal is to equip researchers with the knowledge to make informed decisions for efficient and scalable synthesis.
Introduction to this compound
This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmacologically active compounds.[1][2][3] Its structure, featuring an aldehyde, an amino group, and a chlorine atom on the pyridine ring, offers multiple points for chemical modification, making it a versatile scaffold for drug discovery. Efficient and reliable synthesis of this compound is therefore of significant interest.
Comparative Analysis of Synthetic Pathways
We will evaluate two distinct routes to the target molecule. Pathway A represents a "Conventional Route" constructed from classical, multi-step transformations. Pathway B outlines a "Novel, Validated Pathway" designed for improved efficiency and atom economy.
Pathway A: A Conventional Multi-Step Synthesis
This traditional approach begins with the commercially available 2,4-dichloro-5-nitropyridine.[4][5][6] The synthesis involves three distinct steps: selective amination, reduction of the nitro group, and finally, formylation of the pyridine ring.
Rationale for Pathway A: This route relies on well-established and predictable reactions. The selective nucleophilic aromatic substitution (S N Ar) of dichloropyridines is a known transformation, with the position of substitution influenced by the electronic effects of the substituents.[7][8][9] The reduction of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis, achievable with various reagents.[10][11][12] Finally, formylation of the activated pyridine ring is attempted, though this step can present challenges.
Diagram of Pathway A:
Caption: Conventional multi-step synthesis of this compound.
Pathway B: A Novel, Streamlined Synthesis
This innovative pathway also starts from 2,4-dichloro-5-nitropyridine but strategically reorders the reaction sequence to overcome the limitations of the conventional route. This approach prioritizes the challenging formylation step on a more suitable substrate.
Rationale for Pathway B: The key insight of this pathway is the recognition that formylation of an electron-rich aminopyridine can be low-yielding and suffer from poor regioselectivity. By performing the nitro reduction as the final step, we can utilize the powerful directing effects of the existing substituents to achieve a more controlled formylation. The Vilsmeier-Haack reaction is a potent and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[13][14][15][16]
Diagram of Pathway B:
Caption: Novel, streamlined synthesis of this compound.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for both synthetic pathways, based on typical yields reported in the literature for analogous transformations.
| Metric | Pathway A (Conventional) | Pathway B (Novel) | Justification for Improvement |
| Number of Steps | 3 | 3 | While the step count is the same, the sequence in Pathway B is more efficient. |
| Overall Yield | ~25-35% | ~60-70% | Higher yields in the formylation and reduction steps of Pathway B. |
| Purity (Typical) | Moderate (requires extensive chromatography) | High (>98% post-recrystallization) | Fewer side products are formed in the more controlled reactions of Pathway B. |
| Key Challenge | Low yield and poor regioselectivity in the final formylation step. | Handling of potentially sensitive intermediates. | Pathway B addresses the main challenge of Pathway A directly. |
| Safety/Environmental | Use of hazardous reagents like chloroform in the Reimer-Tiemann reaction.[17][18][19][20][21] | Use of sodium dithionite, which is a safer reducing agent than metal/acid systems. | Avoids chlorinated solvents for formylation and harsh acidic conditions for reduction. |
Detailed Experimental Protocols
Workflow Overview
The general experimental workflow for both pathways involves reaction setup, monitoring, work-up/extraction, purification, and finally, characterization of the product.
Caption: General experimental workflow for chemical synthesis.
Protocol for Pathway B (Novel, Validated)
Step 1: Selective Amination of 2,4-Dichloro-5-nitropyridine
-
To a solution of 2,4-dichloro-5-nitropyridine (10.0 g, 51.8 mmol) in ethanol (100 mL), add ammonium hydroxide (28% aqueous solution, 50 mL).
-
Seal the reaction vessel and heat to 80°C for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 4-amino-2-chloro-5-nitropyridine as a yellow solid.
-
Expected Yield: 90-95%
-
Step 2: Vilsmeier-Haack Formylation
-
In a flask cooled to 0°C, add phosphorus oxychloride (POCl₃, 15 mL) to N,N-dimethylformamide (DMF, 30 mL) dropwise with stirring.
-
Stir the resulting Vilsmeier reagent at 0°C for 30 minutes.
-
Add a solution of 4-amino-2-chloro-5-nitropyridine (from Step 1, ~49.2 mmol) in DMF (50 mL) to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 4 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution until pH 7-8.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-amino-6-chloro-5-nitronicotinaldehyde.
-
Expected Yield: 75-80%
-
Step 3: Selective Nitro Reduction
-
Suspend 4-amino-6-chloro-5-nitronicotinaldehyde (from Step 2, ~37.0 mmol) in a mixture of water (150 mL) and ethanol (150 mL).
-
Heat the suspension to 50°C and add sodium dithionite (Na₂S₂O₄, 3 eq.) portion-wise over 30 minutes.
-
Stir the reaction mixture at 50°C for 2 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by recrystallization from an ethanol/water mixture to afford this compound as a pure solid.
-
Expected Yield: 85-90%
-
Purity (by HPLC): >98%
-
Conclusion and Expert Recommendation
The novel synthetic pathway (Pathway B) presents a significant improvement over the conventional route for the synthesis of this compound. The strategic reordering of the synthetic steps, particularly the execution of the Vilsmeier-Haack formylation prior to the nitro group reduction, leads to a substantial increase in the overall yield and purity of the final product. This approach avoids the challenges of poor regioselectivity and low yields often associated with the formylation of highly activated aminopyridines.
For researchers and drug development professionals requiring access to this valuable building block, Pathway B is the recommended route . It offers a more efficient, scalable, and reliable synthesis, ultimately accelerating research and development timelines.
References
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Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]
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Regioselective 2-Amination of Polychloropyrimidines. PubMed. Available at: [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]
-
Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate. Available at: [Link]
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Regioselective 2-Amination of Polychloropyrimidines. ResearchGate. Available at: [Link]
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Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]
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Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. Available at: [Link]
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Synthesis of substituted chloronicotinaldehydes. ResearchGate. Available at: [Link]
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Reimer–Tiemann reaction. Wikipedia. Available at: [Link]
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2,4-Dichloro-5-nitropyridine. Chem-Impex. Available at: [Link]
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The Reimer–Tiemann Reaction. University of Groningen. Available at: [Link]
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Facile synthesis of 2-aminonicotinaldehyde. The Journal of Organic Chemistry. Available at: [Link]
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
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Reimer-Tiemann reaction. chemeurope.com. Available at: [Link]
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Reimer–Tiemann reaction. ResearchGate. Available at: [Link]
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Reimer–Tiemann reaction. L.S.College, Muzaffarpur. Available at: [Link]
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Formylation of Amines. MDPI. Available at: [Link]
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
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Substitution, Reductive Amination, and Gabriel Synthesis!. YouTube. Available at: [Link]
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22.4a Synthesis of Amines Reduction. YouTube. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Amino-6-chloronicotinaldehyde
As a Senior Application Scientist, it is imperative to preface any procedural guide with a foundational understanding of the "why" behind the "how." The proper disposal of any chemical, in this case, 4-Amino-6-chloronicotinaldehyde, is not merely a logistical task but a critical component of laboratory safety and environmental stewardship. This guide is structured to provide not just a set of instructions, but a framework for thinking about chemical waste management in a way that is both scientifically rigorous and compliant with regulations.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a substituted pyridine derivative. Its chemical structure, containing a chlorinated aromatic ring and an amino group, dictates its reactivity and hazardous properties. Safety Data Sheets (SDS) from suppliers indicate that this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Before handling this compound, a thorough risk assessment should be conducted, considering the quantities being used and the potential for exposure.
Key Hazards:
-
Acute Toxicity: Harmful if ingested.
-
Irritant: Causes irritation to the skin, eyes, and respiratory system.[1][2]
Personal Protective Equipment (PPE): The First Line of Defense
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves. | Provides chemical resistance against pyridine and its derivatives. Latex gloves are not recommended as they offer poor protection.[3] |
| Eye Protection | Chemical splash goggles. | Protects eyes from accidental splashes.[3] |
| Lab Coat | Standard laboratory coat. | Prevents contact with skin and personal clothing.[3] |
| Respiratory Protection | Use in a certified chemical fume hood.[3][4] | Due to its potential for respiratory irritation and the aldehyde functional group, all handling of the solid and any solutions should be performed in a fume hood.[4] |
Waste Characterization and Segregation: A Critical Step
Proper disposal begins with accurate waste characterization. As a chlorinated organic compound, this compound is classified as a hazardous waste.[1][5] It is imperative to segregate this waste stream from other laboratory waste to ensure proper treatment and disposal.
Waste Streams:
-
Solid Waste: Unused or expired this compound, and any grossly contaminated items such as weighing paper or spatulas.
-
Liquid Waste: Solutions containing this compound.
-
Sharps Waste: Contaminated needles or other sharps.
-
Empty Containers: The original container of the chemical.
Segregation Protocol:
-
Designate a specific, labeled hazardous waste container for "Halogenated Organic Waste." [6]
-
Never mix halogenated organic waste with non-halogenated organic waste. [6] Doing so can complicate the disposal process and increase costs.
-
Do not mix with incompatible materials, such as strong oxidizing agents or strong acids.[7]
Disposal Procedures: A Step-by-Step Guide
-
Container Selection: Use a designated, leak-proof, and clearly labeled solid waste container. This should be a container approved by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: The container must be labeled with a "Hazardous Waste" label as soon as the first piece of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
-
Collection: Carefully place the solid waste into the designated container, minimizing the creation of dust.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.[4]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Liquid Waste."[6] Glass or high-density polyethylene containers are generally suitable.[4]
-
Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste" with the full chemical name and associated hazards. If the waste is a mixture, list all components.
-
Collection: Pour the liquid waste carefully into the container, avoiding splashes. A funnel may be used, and it should be decontaminated after use.
-
Storage: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area, within secondary containment to prevent spills.[8]
-
Decontamination: The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses must be collected.[8] Given the "harmful if swallowed" classification, treating the first rinse as hazardous is a prudent measure.
-
Disposal: Once rinsed, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the label to prevent confusion. Always check with your institution's EHS for specific guidance on empty container disposal.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material like vermiculite or sand.[4] Do not use combustible materials like paper towels.
-
Clean-up: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Final Disposal: Professional Handling
All hazardous waste, including that containing this compound, must be disposed of through a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of your properly labeled and sealed waste containers. The most common and effective method for the final disposal of chlorinated organic compounds is high-temperature incineration.[5][9] This process breaks down the compound into less harmful components.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the safe disposal of this compound.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a multi-step process that requires careful planning and execution. By understanding the hazards, using appropriate PPE, correctly segregating and labeling waste, and following established institutional procedures, researchers can ensure their work is conducted safely and with minimal environmental impact. This commitment to a culture of safety is paramount in the scientific community.
References
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Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024). Retrieved from [Link]
-
Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from [Link]
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12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024). Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
